molecular formula C16H35N B030355 N,N-Dimethyltetradecylamine CAS No. 112-75-4

N,N-Dimethyltetradecylamine

Cat. No.: B030355
CAS No.: 112-75-4
M. Wt: 241.46 g/mol
InChI Key: SFBHPFQSSDCYSL-UHFFFAOYSA-N
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Description

N,N-Dimethyltetradecylamine is a high-purity, long-chain tertiary amine that serves as a critical synthetic intermediate and precursor in numerous research applications. Its primary value lies in its role in the synthesis of quaternary ammonium compounds (Quats), where it is alkylated to form cationic surfactants like Cetrimonium Chloride (CTAC) or Myristalkonium Chloride. These derivatives are extensively studied for their potent antimicrobial properties, surfactant behavior, and ability to form micelles and vesicles, making them subjects of interest in microbiology, material science, and formulation chemistry. The compound's mechanism of action, when derivatized, typically involves disrupting microbial cell membranes through electrostatic interactions between its positively charged ammonium head group and the negatively charged phospholipids of the membrane, leading to cell lysis and death. Beyond biocides, researchers utilize this compound in the development of phase-transfer catalysts, corrosion inhibitors, and as a conditioning agent in cosmetic science prototypes. Its C14 alkyl chain provides an optimal balance of hydrophobicity and solubility for many formulations. This reagent is presented with high purity to ensure reproducibility in synthetic outcomes and is intended strictly for laboratory research purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethyltetradecan-1-amine
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InChI

InChI=1S/C16H35N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17(2)3/h4-16H2,1-3H3
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InChI Key

SFBHPFQSSDCYSL-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCN(C)C
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Molecular Formula

C16H35N
Record name DIMETHYLTETRADECANAMINE
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DSSTOX Substance ID

DTXSID4026927
Record name Dimethyl(tetradecyl)amine
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Molecular Weight

241.46 g/mol
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Physical Description

Dimethyltetradecanamine appears as a light yellow liquid with a fishlike odor. Insoluble in water and less dense than water. Hence floats on water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation or skin absorption. Used to make other chemicals., Liquid, Light yellow liquid with a fishy odor; [CAMEO] Colorless to yellow liquid; Clear or slightly cloudy with a fishy odor; [MSDSonline]
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Vapor Pressure

0.0015 [mmHg]
Record name Dimethyl myristamine
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Color/Form

LIQUID

CAS No.

112-75-4
Record name DIMETHYLTETRADECANAMINE
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Foundational & Exploratory

An In-depth Technical Guide to N,N-Dimethyltetradecylamine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for N,N-Dimethyltetradecylamine. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Structure and Identification

This compound, also known as N,N-Dimethylmyristylamine, is a tertiary amine with a 14-carbon alkyl chain. Its structure is characterized by a tetradecyl group and two methyl groups attached to a central nitrogen atom.

Key Identifiers:

IdentifierValue
IUPAC Name N,N-dimethyltetradecan-1-amine[1]
CAS Number 112-75-4[1]
Molecular Formula C₁₆H₃₅N[1][2][3]
SMILES String CCCCCCCCCCCCCCN(C)C[1][4]
InChI Key SFBHPFQSSDCYSL-UHFFFAOYSA-N[1][3][4]
InChI 1S/C16H35N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17(2)3/h4-16H2,1-3H3[1][4]
Synonyms 1-(Dimethylamino)tetradecane, N,N-Dimethylmyristylamine, Dimethyl Myristamine, Tetradecyldimethylamine[1]

Physicochemical Properties

This compound is a light yellow liquid with a characteristic fishy odor.[1] Its key physicochemical properties are summarized in the table below.

Table of Physicochemical Properties:

PropertyValueSource
Molecular Weight 241.46 g/mol [1][2]
Density 0.795 g/mL at 20 °C[2][4]
Boiling Point 148 °C at 2 mmHg[2]
Melting Point -3 °C[2]
Flash Point 131 °C[2]
Solubility Slightly soluble in Chloroform, Hexane, and Methanol.[2]
Vapor Pressure 0.02-9.4 Pa at 20-50 °C[2]
XLogP3 6.9[1]

Experimental Protocols

Synthesis of N,N-Dimethylalkylamines (General Procedure)

A common method for the synthesis of N,N-dimethylalkylamines involves the reductive amination of a primary amine. The following is a general protocol adapted from the synthesis of a related compound, N,N-dimethyldodecylamine. This process can be adapted for this compound by substituting dodecylamine with tetradecylamine.

Materials:

  • Tetradecylamine

  • Formic acid

  • Formaldehyde

  • Round bottom flask

  • Ice bath

  • Reflux condenser

  • Rotary evaporator

Procedure:

  • Cool a round bottom flask containing tetradecylamine in an ice-cold water bath.

  • Slowly add formic acid dropwise until a clear solution is obtained.

  • To this solution, add formaldehyde.

  • Reflux the reaction mixture at 80°C for 5 hours.

  • After the reaction is complete, evaporate the crude product using a rotary evaporator.

  • The resulting product can be further purified by crystallization.

A schematic representation of this synthesis workflow is provided below.

G General Synthesis Workflow for this compound cluster_reactants Reactants cluster_process Reaction Process cluster_purification Purification Tetradecylamine Tetradecylamine Mixing Mixing and Dissolution (Ice Bath) Tetradecylamine->Mixing FormicAcid Formic Acid FormicAcid->Mixing Formaldehyde Formaldehyde Formaldehyde->Mixing Reflux Reflux at 80°C (5 hours) Mixing->Reflux Evaporation Rotary Evaporation Reflux->Evaporation Crystallization Crystallization Evaporation->Crystallization Product This compound Crystallization->Product G Proposed Antimicrobial Mechanism of this compound cluster_molecule This compound cluster_interaction Interaction with Bacterial Cell cluster_disruption Membrane Disruption Molecule Cationic Surfactant (Hydrophilic Head, Hydrophobic Tail) Adsorption Adsorption to Cell Surface Molecule->Adsorption Insertion Insertion of Hydrophobic Tail into Cell Membrane Adsorption->Insertion Permeability Increased Membrane Permeability Insertion->Permeability Leakage Leakage of Intracellular Components Permeability->Leakage CellDeath Cell Death Leakage->CellDeath

References

N,N-Dimethyltetradecylamine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative resource for researchers, scientists, and drug development professionals on the synthesis, applications, and biological interactions of N,N-Dimethyltetradecylamine.

This technical guide provides a comprehensive overview of this compound, a versatile tertiary amine with significant applications in chemical synthesis and biotechnology. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its use as a cell permeabilization agent. Furthermore, it delves into the biological activity of a closely related compound, N,N-dimethyl-hexadecylamine, to illustrate potential signaling pathway interactions.

Core Chemical and Physical Properties

This compound, also known as dimethylmyristamine, is a C16 tertiary amine. Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 112-75-4[1]
Molecular Weight 241.46 g/mol [1]
Molecular Formula C₁₆H₃₅N[1]
Appearance Colorless to light yellow liquid
Density 0.795 g/mL at 20 °C

Synthesis of this compound

This compound can be synthesized via the reductive amination of tetradecanal with dimethylamine. This method involves the reaction of the aldehyde with the secondary amine to form an enamine intermediate, which is subsequently reduced to the tertiary amine.

Experimental Protocol: Reductive Amination

This protocol is a general method for the reductive amination of aldehydes and can be adapted for the synthesis of this compound.

Materials:

  • Tetradecanal

  • Dimethylamine (2M solution in THF or as a gas)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of tetradecanal (1.0 equivalent) in dichloromethane, add dimethylamine (2.0 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the enamine intermediate.

  • Slowly add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture in portions.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Applications in Biotechnology: Cell Permeabilization

This compound is utilized as a chemical agent for the permeabilization of cell membranes, a technique crucial for the recovery of intracellular recombinant proteins. This method offers an alternative to mechanical disruption techniques like sonication or homogenization. A notable application is in the yeast Pichia pastoris, a common host for recombinant protein expression.

Experimental Protocol: Permeabilization of Pichia pastoris

This protocol outlines a general procedure for the permeabilization of Pichia pastoris cells for the release of intracellularly expressed proteins.

Materials:

  • Pichia pastoris cell pellet expressing the recombinant protein of interest

  • Permeabilization buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM EDTA)

  • This compound solution (e.g., 10% w/v in ethanol)

  • Centrifuge and centrifuge tubes

  • Spectrophotometer for protein quantification (e.g., Bradford or BCA assay)

Procedure:

  • Harvest the Pichia pastoris cells by centrifugation at 5,000 x g for 10 minutes.

  • Wash the cell pellet with an appropriate buffer (e.g., phosphate-buffered saline) and resuspend in the permeabilization buffer.

  • Add the this compound solution to the cell suspension to a final concentration typically ranging from 0.1% to 1.0% (w/v). The optimal concentration should be determined empirically for each protein and expression level.

  • Incubate the cell suspension at a controlled temperature (e.g., 30°C) with gentle agitation for a period of 30 minutes to 2 hours.

  • Monitor the release of the intracellular protein into the supernatant by taking aliquots at different time points, centrifuging to pellet the cells, and measuring the protein concentration in the supernatant.

  • After the desired level of protein release is achieved, centrifuge the suspension to separate the cell debris from the supernatant containing the recombinant protein.

  • The supernatant can then be collected for downstream purification of the target protein.

Role in Chemical Synthesis: Precursor for Surfactants

This compound serves as a key building block in the synthesis of various surfactants, including gemini surfactants and amine oxide surfactants. These surfactants have wide-ranging applications in industries such as cosmetics, detergents, and materials science due to their ability to reduce surface tension and form micelles.

Synthesis of Gemini Surfactants

Gemini surfactants are composed of two hydrophobic tails and two hydrophilic head groups linked by a spacer. They are synthesized by reacting two equivalents of a tertiary amine, such as this compound, with a dihaloalkane spacer.

Illustrative Signaling Pathway: Cytokinin Signaling Modulation by a Related Amine

While the direct interaction of this compound with specific signaling pathways is not extensively documented in publicly available literature, research on the closely related compound, N,N-dimethyl-hexadecylamine (DMHDA), provides valuable insights into the potential biological activities of long-chain tertiary amines. DMHDA, a volatile organic compound produced by some plant growth-promoting rhizobacteria, has been shown to modulate root development in Arabidopsis thaliana by interacting with the cytokinin signaling pathway.

The following diagram illustrates the proposed mechanism of cytokinin signaling in Arabidopsis thaliana and the potential point of interaction for compounds like DMHDA. Cytokinins bind to histidine kinase receptors such as AHK2, initiating a phosphorelay cascade that ultimately leads to the activation of transcription factors and the regulation of gene expression.

Cytokinin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_workflow Logical Workflow Cytokinin Cytokinin AHK2 AHK2 (Receptor) Cytokinin->AHK2 Binds to AHP AHP (Phosphotransfer) AHK2->AHP Phosphorylates Type-B ARR Type-B ARR (Transcription Factor) AHP->Type-B ARR Phosphorylates Gene Expression Gene Expression Type-B ARR->Gene Expression Activates Type-A ARR Type-A ARR (Negative Regulator) Type-A ARR->AHP Inhibits Gene Expression->Type-A ARR Induces DMHDA DMHDA Modulates Modulates Pathway Cytokinin Pathway

Figure 1. A simplified diagram of the cytokinin signaling pathway in Arabidopsis thaliana.

This guide serves as a foundational resource for understanding the key characteristics and applications of this compound. The provided protocols offer a starting point for laboratory work, while the discussion of the related compound's biological activity opens avenues for further research into the broader roles of long-chain tertiary amines in biological systems.

References

An In-depth Technical Guide to the Synthesis and Purification of N,N-Dimethyltetradecylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of N,N-Dimethyltetradecylamine, a tertiary amine with significant applications in the pharmaceutical and biotechnology sectors. This document details the prevalent synthetic methodologies, with a focus on the Eschweiler-Clarke reaction, and outlines robust purification protocols to achieve high-purity material suitable for research and drug development. Quantitative data is presented in structured tables, and key experimental workflows are visualized to facilitate a deeper understanding of the processes involved.

Introduction

This compound, also known as dimethylmyristylamine, is a C14 tertiary amine that serves as a crucial intermediate in the synthesis of a variety of specialty chemicals. Its utility is particularly pronounced in the pharmaceutical industry, where it is a precursor for quaternary ammonium compounds (QACs) that exhibit potent antimicrobial properties. Furthermore, its amphiphilic nature makes it a valuable component in the formulation of drug delivery systems, such as liposomes and nanoparticles. This guide offers a detailed exploration of its synthesis and purification, providing researchers and drug development professionals with the necessary technical information for its preparation and handling.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound from the corresponding primary amine (tetradecylamine) is the Eschweiler-Clarke reaction. This reaction facilitates the methylation of primary and secondary amines using formaldehyde as the carbon source and formic acid as the reducing agent.[1][2][3][4][5] The reaction is known for its high yields and the prevention of over-methylation to form quaternary ammonium salts.[1]

Reaction Mechanism: Eschweiler-Clarke Reaction

The mechanism of the Eschweiler-Clarke reaction involves two main stages:

  • Imine Formation: The primary amine, tetradecylamine, reacts with formaldehyde to form an intermediate iminium ion.

  • Reductive Methylation: Formic acid then acts as a hydride donor, reducing the iminium ion to a secondary amine (N-methyltetradecylamine). This process is repeated to yield the tertiary amine, this compound. The reaction is driven to completion by the formation of carbon dioxide gas.[1][2]

Eschweiler_Clarke_Mechanism Tetradecylamine Tetradecylamine (Primary Amine) IminiumIon1 Iminium Ion Tetradecylamine->IminiumIon1 + Formaldehyde1 Formaldehyde Formaldehyde1->IminiumIon1 N_Methyltetradecylamine N-Methyltetradecylamine (Secondary Amine) IminiumIon1->N_Methyltetradecylamine + FormicAcid1 Formic Acid FormicAcid1->N_Methyltetradecylamine CO2_1 CO2 FormicAcid1->CO2_1 IminiumIon2 Iminium Ion N_Methyltetradecylamine->IminiumIon2 + Formaldehyde2 Formaldehyde Formaldehyde2->IminiumIon2 Product This compound (Tertiary Amine) IminiumIon2->Product + FormicAcid2 Formic Acid FormicAcid2->Product CO2_2 CO2 FormicAcid2->CO2_2

Caption: Mechanism of the Eschweiler-Clarke Reaction.
Experimental Protocol: Synthesis via Eschweiler-Clarke Reaction

This protocol is adapted from established procedures for the methylation of long-chain amines.

Materials:

  • Tetradecylamine

  • Formaldehyde (37% solution in water)

  • Formic acid (98-100%)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add tetradecylamine (1.0 eq).

  • With stirring, add formic acid (3.0 eq) dropwise. An exothermic reaction may be observed.

  • Following the addition of formic acid, add formaldehyde solution (2.5 eq).

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 8-12 hours. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly add a solution of sodium hydroxide (e.g., 10 M) to basify the mixture to a pH > 12. Ensure the mixture is cool during this process.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

Quantitative Data for Synthesis

The following table summarizes typical quantitative data for the synthesis of this compound and its analogs via the Eschweiler-Clarke reaction.

ParameterValueReference
Starting Material Tetradecylamine-
Reagents Formaldehyde, Formic Acid[1][2]
Reaction Temperature 100-110 °C[2]
Reaction Time 8-12 hours-
Typical Yield >80%[2]
Purity (Crude) Variable-

Purification of this compound

The purification of long-chain tertiary amines like this compound is critical to remove unreacted starting materials, by-products, and residual reagents. Common purification techniques include vacuum distillation, recrystallization (if the product is a solid at room temperature or forms a suitable salt), and column chromatography.

Purification_Workflow Crude Crude this compound Distillation Vacuum Distillation Crude->Distillation Recrystallization Recrystallization (as salt) Crude->Recrystallization Chromatography Column Chromatography Crude->Chromatography Pure Pure this compound (>95%) Distillation->Pure Recrystallization->Pure Chromatography->Pure

Caption: General Purification Workflow.
Experimental Protocol: Purification by Vacuum Distillation

Due to its high boiling point, this compound should be purified by vacuum distillation to prevent thermal decomposition.

Apparatus:

  • Short-path distillation apparatus

  • Vacuum pump

  • Heating mantle with stirrer

  • Thermometer

Procedure:

  • Assemble the short-path distillation apparatus and ensure all joints are properly sealed.

  • Place the crude this compound in the distillation flask.

  • Connect the apparatus to a vacuum pump and slowly reduce the pressure.

  • Begin heating the distillation flask with gentle stirring.

  • Collect the fraction that distills at the expected boiling point under the applied vacuum. The boiling point will be significantly lower than the atmospheric boiling point.

  • Monitor the purity of the collected fractions by GC-MS.

Experimental Protocol: Purification by Column Chromatography

For smaller scale purifications or to remove closely related impurities, column chromatography can be employed. Due to the basic nature of the amine, a deactivated silica gel or alumina is recommended to prevent tailing.

Materials:

  • Silica gel (or alumina)

  • Hexane

  • Ethyl acetate

  • Triethylamine

  • Chromatography column

Procedure:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Pour the slurry into the chromatography column to pack the stationary phase.

  • Dissolve the crude this compound in a minimal amount of the eluent.

  • Load the sample onto the top of the column.

  • Elute the column with a gradient of ethyl acetate in hexane. A small amount of triethylamine (e.g., 0.5-1%) can be added to the eluent to reduce tailing.

  • Collect fractions and analyze by TLC or GC-MS to identify the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Quantitative Data for Purification and Characterization

The following table summarizes the expected purity and characterization data for this compound.

ParameterValueMethod/Reference
Purity (Post-Purification) ≥95%GC/NT
Molecular Weight 241.46 g/mol [6]
Appearance Colorless to light yellow liquid[6]
Boiling Point ~265-285 °C (at 760 mmHg)[6]
¹H NMR (CDCl₃) δ ~2.2 (s, 6H, N(CH₃)₂), ~2.2-2.3 (t, 2H, -CH₂-N), ~1.4-1.6 (m, 2H), ~1.2-1.4 (m, 22H), ~0.88 (t, 3H, -CH₃)Analogous compounds[7]
¹³C NMR (CDCl₃) Expected peaks for aliphatic carbons and N-methyl carbons[6]
Mass Spectrum (EI) m/z corresponding to the molecular ion and characteristic fragments[6]

Applications in Drug Development

This compound is a key building block for the synthesis of quaternary ammonium compounds (QACs), which are widely used as antimicrobial agents. The long alkyl chain facilitates the disruption of bacterial cell membranes.

Mechanism of Antimicrobial Action of Derived Quaternary Ammonium Compounds

The primary mechanism of action of QACs involves the disruption of the microbial cell membrane.[8][9][10][11][12] The positively charged nitrogen atom of the QAC interacts with the negatively charged components of the bacterial cell wall and membrane, leading to a loss of membrane integrity, leakage of cytoplasmic contents, and ultimately, cell death.[8][9]

Antimicrobial_Mechanism QAC Quaternary Ammonium Compound (QAC) (from this compound) Interaction Electrostatic Interaction QAC->Interaction Bacteria Bacterial Cell (Negatively Charged Surface) Bacteria->Interaction Disruption Membrane Disruption Interaction->Disruption Leakage Leakage of Cytoplasmic Contents Disruption->Leakage Death Cell Death Leakage->Death

Caption: Antimicrobial Mechanism of Quaternary Ammonium Compounds.
Role in Liposomal Drug Delivery

The amphiphilic nature of this compound and its derivatives makes them suitable for incorporation into lipid bilayers of liposomes.[13][14][15][16] These liposomes can encapsulate both hydrophilic and hydrophobic drug molecules, enhancing their solubility, stability, and targeted delivery to specific tissues, thereby reducing systemic toxicity.[13][15]

Conclusion

This technical guide has provided a detailed overview of the synthesis and purification of this compound. The Eschweiler-Clarke reaction stands out as a robust and high-yielding method for its synthesis from tetradecylamine. Effective purification to achieve high purity can be accomplished through vacuum distillation or column chromatography. The resulting high-purity this compound is a valuable intermediate for the development of antimicrobial agents and advanced drug delivery systems, making it a compound of significant interest to researchers and professionals in the pharmaceutical and biotechnology fields.

References

Physical and chemical properties of N,N-Dimethyltetradecylamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of N,N-Dimethyltetradecylamine

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound (DMTA), tailored for researchers, scientists, and professionals in drug development. This document collates critical data, outlines experimental methodologies for property determination, and illustrates relevant applications and molecular relationships.

Chemical Identity and Structure

This compound, also known as Dimethylmyristylamine, is a tertiary amine with a 14-carbon alkyl chain.[1][2] Its structure consists of a long, hydrophobic tetradecyl tail and a hydrophilic dimethylamino head group.

  • IUPAC Name: N,N-dimethyltetradecan-1-amine[1]

  • CAS Number: 112-75-4[1][2][3][4]

  • Molecular Formula: C₁₆H₃₅N[1][2][4]

  • Synonyms: Dimethylmyristamine, N,N-Dimethylmyristylamine, Tetradecyldimethylamine[1][2][5]

Physical Properties

The physical characteristics of this compound are summarized below. The compound typically presents as a colorless to light yellow liquid with a characteristic fishy odor.[1]

PropertyValueSource
Molecular Weight 241.46 g/mol [1][2][3]
Appearance Clear, colourless to yellow oil/liquid[1][4]
Density 0.795 g/mL at 20 °C[3][4][5]
Melting Point -3 °C[4]
Boiling Point 148 °C at 2 mmHg[4]
Flash Point 131 °C - 151 °C (closed cup)[3][4]
Refractive Index n20/D 1.441[4]
Vapor Pressure 0.02 - 9.4 Pa at 20-50 °C[4]
Solubility Slightly soluble in Chloroform, Hexane, and Methanol[4]

Chemical and Spectroscopic Properties

This compound exhibits chemical behavior typical of a tertiary amine. Its basicity and the reactivity of the lone pair of electrons on the nitrogen atom are key to its chemical applications.

PropertyValueSource
pKa 9.78 ± 0.28 (Predicted)[4]
LogP 1.3 - 6.91 (at 20°C, pH 7.1-8.8)[4]
Surface Tension 25.2 - 26.5 mN/m (at 1 g/L, 25 °C)[4]
Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.

  • Mass Spectrometry (MS): The NIST WebBook provides the electron ionization mass spectrum for this compound, which is essential for its identification.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Spectra are available for analogous compounds like N,N-Dimethyloctadecylamine, showing characteristic peaks for the long alkyl chain and the N-methyl groups.[7] For N,N-dimethylhexadecylamine, the N-methyl protons appear around δ = 2.25 ppm, and the α-methylene protons (adjacent to the nitrogen) are observed at approximately δ = 2.20 ppm.[8]

    • ¹³C NMR: The ¹³C NMR spectrum shows distinct signals for the carbons in the tetradecyl chain and the N-methyl groups.[9]

  • Infrared (IR) Spectroscopy: IR spectra are available and would show characteristic C-H stretching vibrations for the alkyl chain and C-N stretching bands.[1]

Experimental Protocols

The determination of the physicochemical properties of this compound follows standard analytical chemistry methodologies.

Purity and Assay

The purity of this compound is typically determined by Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[3][5]

  • Methodology: A calibrated GC system is used. A dilute solution of the sample in a suitable volatile solvent (e.g., hexane) is injected into the GC. The compound is separated from impurities based on its boiling point and interaction with the stationary phase of the column. The peak area of this compound relative to the total peak area of all components provides the purity percentage.

Density Measurement
  • Methodology: The density is measured using a pycnometer or a digital density meter at a controlled temperature (e.g., 20 °C). The instrument is calibrated with deionized water. The density is calculated from the mass of the sample and the known volume of the pycnometer.

Thermal Analysis (Melting and Boiling Points)
  • Methodology:

    • Melting Point: Determined using Differential Scanning Calorimetry (DSC), which measures the heat flow difference between the sample and a reference as a function of temperature. The melting point is identified as the onset temperature of the melting endotherm.

    • Boiling Point: Determined under reduced pressure (vacuum) due to the high boiling point at atmospheric pressure. A vacuum distillation apparatus is used, and the temperature and pressure are recorded when the liquid and vapor phases are in equilibrium.

Spectroscopic Analysis
  • Methodology:

    • NMR: Samples are typically dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) as an internal standard.[9] ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.

    • MS: For GC-MS, the compound is separated on a GC column and then introduced into the ion source of a mass spectrometer. Electron ionization (EI) is a common method for generating the mass spectrum.[6]

A general workflow for the characterization of this compound.

Applications in Research and Drug Development

This compound serves as a versatile chemical intermediate and surfactant with several applications relevant to the pharmaceutical and biotechnology sectors.

  • Surfactant and Intermediate: It is a cationic surfactant and a key intermediate in the synthesis of other surfactants, such as gemini surfactants and amine oxides, which are used as corrosion inhibitors and detergents.[3][10]

  • Drug Delivery: As a cationic lipid, this compound can be used in the formulation of liposomes and nanoparticles.[10] These delivery systems can encapsulate therapeutic agents, enhancing their stability and facilitating their delivery to target cells. Its interaction with cell membranes is a key property for this application.[10]

  • Antimicrobial Properties: While DMTA itself has some antimicrobial activity, its derivative, this compound N-oxide (Myristamine oxide), is a known antimicrobial agent effective against bacteria like S. aureus and E. coli.[10][11][12] This makes it a compound of interest for developing new disinfectants or therapeutic agents.

  • Gene Delivery: Its ability to interact with negatively charged cell membranes and nucleic acids has led to investigations into its potential for gene delivery applications.[10]

  • Pharmaceutical Synthesis: Tertiary amines like DMTA can serve as intermediates or reagents in the synthesis of more complex active pharmaceutical ingredients (APIs).[13][]

G cluster_delivery Drug Delivery Application DMTA This compound (Cationic Lipid) Liposome Liposome / Nanoparticle Formulation DMTA->Liposome API Active Pharmaceutical Ingredient (API) API->Liposome Cell Target Cell Liposome->Cell Interaction with cell membrane Delivery Drug Delivery & Release Cell->Delivery G cluster_derivatives Chemical Derivatives and Applications DMTA This compound (Tertiary Amine) Oxidation Oxidation DMTA->Oxidation Alkylation Alkylation DMTA->Alkylation N_Oxide Amine Oxide (Myristamine Oxide) Oxidation->N_Oxide Quat Quaternary Ammonium Salt Alkylation->Quat App_N_Oxide Applications: - Antimicrobial - Foam Stabilizer - Surfactant N_Oxide->App_N_Oxide App_Quat Applications: - Biocide - Disinfectant - Antistatic Agent Quat->App_Quat

References

Solubility Profile of N,N-Dimethyltetradecylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N,N-Dimethyltetradecylamine, a long-chain tertiary amine. Due to a lack of extensive published quantitative data, this document summarizes the available qualitative solubility information and provides a general experimental framework for its quantitative determination.

Core Concepts in Solubility

The solubility of a substance is a fundamental physicochemical property that dictates its behavior in various solvent systems. For a long-chain aliphatic amine like this compound, its solubility is primarily governed by the interplay between its hydrophobic alkyl chain and its polar tertiary amine head group. The long tetradecyl chain (C14) imparts significant lipophilicity, suggesting a preference for nonpolar organic solvents. Conversely, the nitrogen atom's lone pair of electrons in the dimethylamino group can participate in hydrogen bonding with protic solvents, although this interaction is weaker than in primary or secondary amines.

Qualitative Solubility of this compound

Published data on the quantitative solubility of this compound is scarce. However, based on available information and general chemical principles, a qualitative solubility profile can be summarized.

Table 1: Qualitative Solubility of this compound in Various Solvents

Solvent ClassSolvent ExamplesQualitative SolubilityRationale
Nonpolar Aprotic Hexane, TolueneLikely SolubleThe long hydrophobic tetradecyl chain is expected to interact favorably with nonpolar solvents through van der Waals forces.
Polar Aprotic Acetone, Ethyl AcetateLikely SolubleThese solvents can solvate the polar amine head group to some extent without the steric hindrance associated with hydrogen bond donation.
Halogenated ChloroformSlightly Soluble[1]Chloroform can act as a weak hydrogen bond donor, interacting with the amine nitrogen.
Alcohols Methanol, EthanolSlightly Soluble[1]The ability of alcohols to hydrogen bond is expected to be sterically hindered by the two methyl groups on the nitrogen.
Aqueous WaterNegligibleThe large, nonpolar alkyl chain dominates the molecule's character, leading to very poor solubility in water.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is necessary. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected solvent (analytical grade)

  • Thermostatically controlled shaker bath or incubator

  • Analytical balance

  • Glass vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD) or Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with a suitable detector).

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of glass vials containing a known volume of the selected solvent. The amount of amine added should be sufficient to ensure that a solid or liquid phase of the amine remains undissolved at equilibrium.

  • Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The equilibration time should be determined empirically by taking samples at different time points until the concentration of the solute in the solvent remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 24 hours) to allow for the separation of the undissolved amine.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe. Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

  • Quantification: Accurately weigh the filtered saturated solution. Dilute the solution gravimetrically with a suitable solvent to a concentration within the calibrated range of the analytical instrument. Analyze the diluted solution using a validated analytical method (e.g., GC-NPD or GC-MS) to determine the concentration of this compound.

  • Data Analysis: Calculate the solubility of this compound in the solvent, typically expressed in g/100 mL or mol/L. The experiment should be performed in triplicate to ensure the reliability of the results.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Select Solvent & Temperature B Add Excess Solute to Solvent A->B C Agitate at Constant Temperature B->C D Allow for Phase Separation C->D E Sample & Filter Supernatant D->E F Quantify Solute Concentration E->F G Calculate Solubility F->G

Caption: Workflow for solubility determination.

Conclusion

References

Spectroscopic data (NMR, IR, MS) of N,N-Dimethyltetradecylamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Data of N,N-Dimethyltetradecylamine

This technical guide provides a comprehensive overview of the spectroscopic data for this compound, a tertiary amine with significant applications in research and industry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~2.21s6H-N(CH₃)₂
~2.18t2H-N-CH₂-
~1.45m2H-N-CH₂-CH₂-
~1.25br s22H-(CH₂)₁₁-
~0.88t3H-CH₃

Note: Data is predicted based on the spectrum of the homologous compound N,N-Dimethyloctadecylamine and typical chemical shift ranges for aliphatic amines.[1]

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (ppm)Assignment
~59.5-N-CH₂-
~45.5-N(CH₃)₂
~32.0-(CH₂)₁₁-CH₂-CH₃
~29.7 - 29.4-(CH₂)ₙ- (bulk methylene chain)
~27.5-N-CH₂-CH₂-
~22.7-CH₂-CH₃
~14.1-CH₃

Note: Data is predicted based on typical chemical shift values for long-chain N,N-dialkylamines.[2][3]

Infrared (IR) Spectroscopy

Table 3: FTIR Spectroscopic Data (Predicted)

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~2955-2850C-H stretchAlkanes (CH₃, CH₂)
~2820-2760C-H stretchN-CH₃
~1470-1450C-H bendAlkanes (CH₂)
~1250–1020C-N stretchAliphatic Amine

Note: As a tertiary amine, this compound does not exhibit N-H stretching or bending vibrations.[4][5][6]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electron Ionization)

m/zRelative IntensityAssignment
58Base Peak[CH₂=N(CH₃)₂]⁺ (α-cleavage fragment)
241Low[M]⁺ (Molecular Ion)

Note: The fragmentation of long-chain aliphatic amines is dominated by α-cleavage, leading to a characteristic base peak at m/z 58.[7][8][9]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

A sample of this compound is dissolved in deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra are acquired on a 400 MHz spectrometer. For the ¹H NMR spectrum, 16 scans are typically acquired with a relaxation delay of 1 second. For the ¹³C NMR spectrum, a proton-decoupled sequence is used, and several hundred to a few thousand scans are accumulated to achieve an adequate signal-to-noise ratio.

FTIR Spectroscopy

The infrared spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of neat this compound is placed directly onto the ATR crystal. The spectrum is recorded in the range of 4000-650 cm⁻¹ by co-adding 32 scans with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample analysis and automatically subtracted from the sample spectrum.

Mass Spectrometry

Mass spectral data is acquired using a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source. A dilute solution of this compound in a volatile organic solvent such as dichloromethane or hexane is injected into the GC.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230°C.

Mandatory Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a liquid organic compound like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound (Neat Liquid) NMR_Sample Dissolve in CDCl3 with TMS Sample->NMR_Sample GCMS_Sample Dilute in Dichloromethane Sample->GCMS_Sample FTIR FTIR-ATR Spectrometer Sample->FTIR NMR NMR Spectrometer (¹H & ¹³C) NMR_Sample->NMR GCMS GC-MS (EI) GCMS_Sample->GCMS NMR_Data NMR Spectra (Chemical Shifts, Multiplicity, Integration) NMR->NMR_Data FTIR_Data IR Spectrum (Wavenumbers) FTIR->FTIR_Data MS_Data Mass Spectrum (m/z, Fragmentation Pattern) GCMS->MS_Data Structure Structural Elucidation NMR_Data->Structure FTIR_Data->Structure MS_Data->Structure

Caption: Workflow of Spectroscopic Analysis.

References

Thermogravimetric Analysis of N,N-Dimethyltetradecylamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the thermogravimetric analysis (TGA) of N,N-Dimethyltetradecylamine. Due to a lack of specific experimental TGA data for this compound in publicly available literature, this guide synthesizes information from analogous long-chain tertiary amines and general principles of thermal analysis to present a comprehensive profile. This document outlines the physicochemical properties of this compound, a standardized experimental protocol for its TGA, a plausible thermal decomposition pathway, and representative thermal stability data. The information herein is intended to serve as a valuable resource for scientists and professionals engaged in the research, development, and handling of this and similar long-chain aliphatic amines, enabling a proactive understanding of its thermal characteristics.

Introduction

This compound is a tertiary aliphatic amine with a long alkyl chain, finding applications in various industrial and research sectors, including as a surfactant, emulsifier, and intermediate in chemical synthesis. A thorough understanding of its thermal stability and decomposition behavior is crucial for ensuring safe handling, establishing appropriate storage conditions, and predicting its performance in thermally stressed applications. Thermogravimetric analysis (TGA) is a fundamental analytical technique for evaluating the thermal stability of materials by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere.[1][2] This guide details the application of TGA to characterize this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₁₆H₃₅N
Molecular Weight 241.46 g/mol
Appearance Colorless to yellowish liquid
Boiling Point 148 °C at 2 mmHg
Melting Point -3 °C
Density 0.795 g/mL at 20 °C

Thermogravimetric Analysis: Experimental Protocol

The following is a detailed protocol for conducting a thermogravimetric analysis of this compound, based on established standards for organic liquids.

3.1. Instrumentation

A calibrated thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of reaching at least 600 °C is required. The instrument should have a programmable temperature controller and a system for delivering a controlled purge gas.

3.2. Sample Preparation

Ensure the this compound sample is homogeneous. No further preparation is typically necessary for a liquid sample.

3.3. TGA Parameters

ParameterRecommended Setting
Sample Size 5 - 10 mg
Crucible Alumina or platinum crucible
Heating Rate 10 °C/min
Temperature Range Ambient to 600 °C
Purge Gas High-purity nitrogen
Flow Rate 20 - 50 mL/min

3.4. Procedure

  • Tare the empty sample crucible.

  • Dispense 5-10 mg of this compound into the crucible.

  • Place the crucible onto the TGA balance.

  • Purge the furnace with nitrogen for at least 15 minutes to ensure an inert atmosphere.

  • Initiate the heating program from ambient temperature to 600 °C at a rate of 10 °C/min.

  • Record the mass loss as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset of decomposition and the percentage of mass loss.

Expected Thermal Decomposition Profile

Table 3: Hypothetical Thermogravimetric Analysis Data for this compound

ParameterProjected Value
Onset of Decomposition (T_onset) 200 - 250 °C
Peak Decomposition Temp (T_peak) 250 - 300 °C
Mass Loss at 400 °C > 95%
Residue at 600 °C < 2%

Note: The data in this table is hypothetical and should be confirmed by experimental analysis.

Proposed Thermal Decomposition Pathway

The thermal decomposition of long-chain tertiary amines in an inert atmosphere is proposed to proceed primarily through a Hofmann elimination-type mechanism, although other radical pathways may also contribute. The major decomposition products are expected to be an alkene and a smaller amine. For this compound, the proposed primary decomposition pathway is the formation of 1-tetradecene and N,N-dimethylamine.

Decomposition_Pathway cluster_reactants Reactant cluster_products Decomposition Products This compound This compound C₁₆H₃₅N 1-Tetradecene 1-Tetradecene C₁₄H₂₈ This compound->1-Tetradecene Heat (Δ) Hofmann Elimination N,N-Dimethylamine N,N-Dimethylamine C₂H₇N This compound->N,N-Dimethylamine Heat (Δ) Hofmann Elimination TGA_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_interpretation Interpretation cluster_reporting Reporting A Sample Acquisition (this compound) C TGA Experiment (Inert Atmosphere) A->C B Instrument Calibration B->C D Data Acquisition (Mass vs. Temperature) C->D E Data Analysis (TGA Curve Generation) D->E F Determination of Decomposition Temperatures E->F G Quantification of Mass Loss E->G H Technical Report Generation F->H G->H

References

An In-depth Technical Guide to the Critical Micelle Concentration (CMC) of N,N-Dimethyltetradecylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) and related physicochemical properties of N,N-Dimethyltetradecylamine, also known as myristyldimethylamine. This information is crucial for its application in research and various stages of drug development, particularly in the formulation of drug delivery systems.

Core Physicochemical Properties

This compound is a tertiary amine surfactant with a C14 alkyl chain. Its amphiphilic nature, possessing both a hydrophobic tail and a hydrophilic headgroup, allows it to self-assemble into micelles in aqueous solutions. The concentration at which this self-assembly begins is known as the critical micelle concentration (CMC).

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Critical Micelle Concentration (CMC) 0.1–1 mM (in aqueous solution at 25°C)[1]
Molecular Formula C₁₆H₃₅N[2][3]
Molecular Weight 241.46 g/mol [2][3]
Density 0.81–0.83 g/cm³[1]
Boiling Point 297–300°C[1]
pKa ~9.8[1]

Experimental Protocols for CMC Determination

The CMC of a surfactant can be determined by various experimental methods that detect the changes in the physical properties of the surfactant solution as a function of its concentration. The point at which a sharp change in the measured property is observed corresponds to the CMC.

Surface Tensiometry

This is a widely used method for determining the CMC of surfactants.

Methodology:

  • Prepare a series of aqueous solutions of this compound with increasing concentrations.

  • Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • Below the CMC, the surface tension will decrease linearly with the log of the concentration.

  • Above the CMC, the surface of the solution becomes saturated with surfactant monomers, and the surface tension remains relatively constant as micelles form in the bulk solution.

  • The CMC is determined from the intersection of the two linear portions of the plot.

Conductometry

This method is suitable for ionic or ionizable surfactants like this compound, which will be protonated in acidic to neutral aqueous solutions.

Methodology:

  • Prepare a range of concentrations of the surfactant in deionized water.

  • Measure the electrical conductivity of each solution using a conductivity meter.

  • Plot the conductivity versus the surfactant concentration.

  • The plot will typically show two linear regions with different slopes.

  • The break point in the plot, where the slope changes, indicates the formation of micelles and corresponds to the CMC. The change in slope is due to the different mobility of the micelles compared to the free surfactant monomers.

Role in Drug Delivery and Formulation

Tertiary amines like this compound and their derivatives are utilized in drug delivery systems, particularly in the formation of nanoparticles and other drug carriers. Their primary role is to act as surfactants or cationic lipids, which can help to:

  • Solubilize poorly water-soluble drugs: By encapsulating the drug within the hydrophobic core of the micelles, their apparent solubility in aqueous media is increased.

  • Form stable drug delivery systems: They can be used to formulate nanoparticles, nanoemulsions, and liposomes, which can protect the encapsulated drug from degradation and control its release.

  • Enhance drug absorption: The positive charge of the protonated amine can facilitate interaction with negatively charged biological membranes, potentially improving cellular uptake.

The following diagram illustrates a general workflow for the preparation of a nanoparticle-based drug delivery system using a surfactant.

DrugDeliveryWorkflow cluster_formulation Nanoparticle Formulation cluster_purification Purification and Characterization drug Drug organic_phase Organic Phase drug->organic_phase lipid Lipid/Polymer lipid->organic_phase surfactant N,N-Dimethyl- tetradecylamine aqueous_phase Aqueous Phase surfactant->aqueous_phase mixing High-Shear Mixing / Sonication organic_phase->mixing aqueous_phase->mixing evaporation Solvent Evaporation mixing->evaporation nanoparticles Drug-Loaded Nanoparticle Suspension evaporation->nanoparticles purification Purification (e.g., Dialysis) nanoparticles->purification characterization Characterization (Size, Charge, EE%) purification->characterization final_product Final Formulation characterization->final_product

Workflow for Nanoparticle Drug Delivery System Formulation.

Signaling Pathways and Mechanisms

While this compound itself is not known to directly participate in specific signaling pathways as a signaling molecule, its role as a formulation excipient can significantly influence the biological activity of the delivered drug. For instance, by enabling the delivery of a kinase inhibitor to cancer cells, it indirectly impacts the signaling pathway targeted by that inhibitor. The diagram below represents a simplified logical relationship in this context.

LogicalRelationship cluster_formulation Drug Formulation cluster_delivery Cellular Delivery cluster_action Mechanism of Action drug Active Drug (e.g., Kinase Inhibitor) nanoparticle Nanoparticle Formulation drug->nanoparticle surfactant This compound (Surfactant) surfactant->nanoparticle uptake Cellular Uptake nanoparticle->uptake Delivery release Drug Release uptake->release pathway Signaling Pathway release->pathway Drug Action inhibition Pathway Inhibition pathway->inhibition response Cellular Response (e.g., Apoptosis) inhibition->response

Logical relationship of this compound in drug action.

References

In-Depth Technical Guide: Safety and Handling of N,N-Dimethyltetradecylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for N,N-Dimethyltetradecylamine (CAS No. 112-75-4). The information is compiled from various safety data sheets and regulatory assessments to ensure a thorough understanding for professionals in research and development.

Chemical Identification and Properties

This compound, also known as Dimethyl Myristamine, is a tertiary aliphatic amine. It serves as an intermediate in the synthesis of surfactants and other chemical compounds. Its physical and chemical properties are summarized below.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C16H35N
Molecular Weight 241.46 g/mol
Appearance Colorless to light yellow liquid with a fishy odor[1]
CAS Number 112-75-4
Density 0.795 g/mL at 20 °C
Melting Point -3 °C
Boiling Point 148 °C at 2 mmHg
Flash Point 131 °C - 151 °C (closed cup)[2][3]
Vapor Pressure 0.02 - 9.4 Pa at 20-50 °C[2]
Water Solubility Limited data available; tertiary amines with long alkyl chains generally have low water solubility.
Log Kow (Octanol-Water Partition Coefficient) 6.9 (estimated)[1]

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its corrosive and irritant nature, acute oral toxicity, and aquatic toxicity.

Table 2: GHS Hazard Classification for this compound

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[1]
Skin Corrosion/Irritation Category 1B/1C or 2H314: Causes severe skin burns and eye damage[1][4] or H315: Causes skin irritation
Serious Eye Damage/Eye Irritation Category 1H318: Causes serious eye damage[1][4]
Hazardous to the Aquatic Environment, Acute Category 1H400: Very toxic to aquatic life[1]
Hazardous to the Aquatic Environment, Chronic Category 1H410: Very toxic to aquatic life with long lasting effects[1]

Note: The classification for skin corrosion/irritation can vary between suppliers, with some classifying it as causing severe burns (Category 1) and others as causing irritation (Category 2). Users should always refer to the specific SDS provided with their product.

Toxicological Information

The toxicological profile of this compound indicates moderate acute oral toxicity and the potential for severe skin and eye damage.

Table 3: Summary of Toxicological Data

EndpointSpeciesRouteValueClassification
Acute Oral Toxicity (LD50) RatOral624 - 2116 mg/kg bwCategory 4 (Harmful if swallowed)
Rat (female)Oral1320 mg/kgCategory 4 (Harmful if swallowed)
Acute Dermal Toxicity (LD50) RatDermal> 2000 mg/kg bwNot Classified
Skin Corrosion/Irritation Not specifiedDermalCauses severe burns or irritation[1]Category 1 or 2
Serious Eye Damage Not specifiedOcularCauses serious eye damage[1]Category 1
Experimental Protocols

While the full, detailed experimental reports for the toxicological endpoints listed above are not publicly available, the studies were conducted to meet regulatory requirements. Therefore, they would have followed internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

  • Acute Oral Toxicity (OECD Guideline 401/420/423): These studies typically involve the administration of the substance to fasted animals (commonly rats) at various dose levels. The animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality. The LD50, the dose estimated to cause mortality in 50% of the test animals, is then calculated. Observations include changes in body weight, clinical signs of toxicity (e.g., lethargy, diarrhea, ataxia), and gross necropsy findings.

  • Acute Dermal Toxicity (OECD Guideline 402): This test involves applying the substance to a shaved area of the skin of animals (e.g., rats or rabbits) for 24 hours. The animals are then observed for signs of toxicity and mortality over a 14-day period.

  • Dermal and Eye Irritation/Corrosion (OECD Guidelines 404 and 405): For these tests, the substance is applied to the skin or into the eye of an animal (typically a rabbit). The sites are then observed at specific intervals to evaluate the extent of irritation or corrosion, such as redness, swelling, and opacity.

Handling Precautions and Exposure Controls

Safe handling of this compound requires a combination of engineering controls, administrative controls, and personal protective equipment (PPE) to minimize exposure.

HierarchyOfControls cluster_0 Hierarchy of Controls for this compound elimination Elimination (Physically remove the hazard) substitution Substitution (Replace with a less hazardous substance) elimination->substitution engineering Engineering Controls (e.g., Chemical Fume Hood, Ventilation) substitution->engineering admin Administrative Controls (e.g., SOPs, Training, Restricted Access) engineering->admin ppe Personal Protective Equipment (PPE) (Last line of defense) admin->ppe

Caption: Hierarchy of controls for safe handling.

Engineering Controls
  • Work in a well-ventilated area.[5]

  • Use a chemical fume hood for procedures that may generate vapors or aerosols.[6]

  • Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)

Table 4: Recommended Personal Protective Equipment

Body PartProtectionStandard
Eyes/Face Safety goggles with side-shields or a face shield.NIOSH (US) or EN 166 (EU)
Hands Chemical-resistant gloves (e.g., nitrile rubber, neoprene). Check manufacturer's breakthrough times.EN 374
Skin/Body Laboratory coat, long pants, and closed-toe shoes. For larger quantities or splash potential, a chemical-resistant apron or suit may be necessary.
Respiratory Not typically required with adequate engineering controls. If ventilation is insufficient or in case of spills, use a respirator with an appropriate organic vapor cartridge (e.g., type ABEK).NIOSH (US) or CEN (EU)
Handling and Storage
  • Avoid contact with skin, eyes, and clothing.[7][8]

  • Do not breathe vapor or mist.[6]

  • Wash hands thoroughly after handling.

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[6][7]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and copper.[6]

  • Ground and bond containers when transferring material to prevent static discharge.[8]

First Aid and Emergency Procedures

Immediate action is critical in case of accidental exposure.

EmergencyResponse cluster_main Emergency Response Workflow cluster_routes cluster_actions exposure Accidental Exposure Occurs inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion action_inhale Move to fresh air. If not breathing, give artificial respiration. inhalation->action_inhale action_skin Immediately remove contaminated clothing. Flush skin with plenty of water/shower. skin->action_skin action_eye Rinse cautiously with water for several minutes. Remove contact lenses. Continue rinsing. eye->action_eye action_ingest Do NOT induce vomiting. Rinse mouth with water. ingestion->action_ingest medical Seek Immediate Medical Attention action_inhale->medical action_skin->medical action_eye->medical action_ingest->medical

Caption: First aid response to accidental exposure.

  • Inhalation: Move the person into fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4]

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of water and soap for at least 15 minutes. Seek immediate medical attention, especially if burns or irritation develop.[4]

  • Eye Contact: Immediately rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[4]

Fire and Spillage

  • Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5] Vapors are heavier than air and may form explosive mixtures with air upon intense heating. Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

  • Spill Response: Evacuate personnel. Ensure adequate ventilation. Remove all sources of ignition. Wear appropriate PPE. Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal. Prevent the spill from entering drains or waterways, as the material is very toxic to aquatic life.[5][9]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, state, and federal regulations. This material should be treated as hazardous waste. Do not allow it to enter the environment.[5]

Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a formal safety data sheet (SDS) or professional safety training. Always consult the specific SDS provided by the manufacturer and follow all institutional safety protocols.

References

Unveiling the Biological Activities of N,N-Dimethyltetradecylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethyltetradecylamine, a tertiary amine, and its derivative, this compound N-oxide (DMTDAO), are amphiphilic molecules with significant surface-active properties. Beyond their industrial applications, these compounds exhibit notable biological activities, primarily as antimicrobial agents. This technical guide provides an in-depth analysis of the biological activities of this compound, with a focus on its antimicrobial efficacy and its potential interactions with cellular signaling pathways. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of associated biological pathways and workflows to support further research and development.

Antimicrobial Activity

This compound and its N-oxide belong to the class of cationic surfactants, which are known to disrupt microbial cell membranes. The antimicrobial efficacy is influenced by the length of the alkyl chain, with the 14-carbon chain of this compound demonstrating significant activity against a range of microorganisms.

Mechanism of Action

The primary mechanism of antimicrobial action for this compound is the disruption of the cell membrane's integrity.[1] The positively charged head group of the molecule interacts with the negatively charged components of the microbial cell membrane, such as phospholipids and teichoic acids. This interaction leads to the disorganization of the lipid bilayer, increased membrane permeability, and subsequent leakage of intracellular components, ultimately resulting in cell death.

Quantitative Antimicrobial Data

The antimicrobial activity of this compound N-oxide has been quantified using the Minimum Inhibitory Concentration (MIC) assay. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

MicroorganismStrainMIC (μM)Reference
Staphylococcus aureusATCC 25923~100[2]
Escherichia coliATCC 25922~200[2]

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound N-oxide.

Cytotoxicity

While effective against microbes, the surfactant nature of this compound also results in cytotoxicity towards mammalian cells. A thorough evaluation of its cytotoxic profile is crucial for any potential therapeutic application.

Mechanism of Cytotoxicity

Similar to its antimicrobial action, the cytotoxicity of this compound against mammalian cells is primarily due to the disruption of the cell membrane. This can lead to cell lysis and the release of intracellular components, such as lactate dehydrogenase (LDH). Additionally, at sub-lytic concentrations, it may interfere with mitochondrial function, affecting cellular metabolism and viability.

Quantitative Cytotoxicity Data

Interaction with Signaling Pathways

Recent research has suggested that long-chain N,N-dimethylamines can influence cellular signaling pathways. A notable example is the effect of the related compound, N,N-dimethyl-hexadecylamine (DMHDA), on the cytokinin signaling pathway in the model plant Arabidopsis thaliana.[3] This suggests that this compound could potentially modulate similar pathways in various biological systems.

Putative Interaction with the Cytokinin Signaling Pathway

The cytokinin signaling pathway is a crucial regulator of plant growth and development. It involves a multi-step phosphorelay system. Based on studies of similar molecules, this compound could potentially interact with the cytokinin receptors (AHKs), thereby influencing downstream signaling events.

Broth_Microdilution_Workflow Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Serial_Dilution Serial Dilution of This compound Start->Serial_Dilution Inoculate_Plate Inoculate 96-well Plate Prep_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_Results Read Results (Visual or OD600) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End Cytokinin_Workflow Start Start Plant_Growth Grow Arabidopsis Seedlings (Wild-type and Reporter Lines) Start->Plant_Growth Compound_Treatment Treat with various concentrations of This compound Plant_Growth->Compound_Treatment Phenotypic_Analysis Phenotypic Analysis (Root length, etc.) Compound_Treatment->Phenotypic_Analysis Reporter_Gene_Analysis Reporter Gene Analysis (GUS staining or GFP fluorescence) Compound_Treatment->Reporter_Gene_Analysis Gene_Expression_Analysis Gene Expression Analysis (qRT-PCR of signaling components) Compound_Treatment->Gene_Expression_Analysis Data_Analysis Data Analysis and Interpretation Phenotypic_Analysis->Data_Analysis Reporter_Gene_Analysis->Data_Analysis Gene_Expression_Analysis->Data_Analysis Conclusion Draw Conclusions on the effect on Cytokinin Signaling Data_Analysis->Conclusion End End Conclusion->End

References

Methodological & Application

Application Notes and Protocols for N,N-Dimethyltetradecylamine as a Cationic Surfactant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyltetradecylamine, also known as Dimethylmyristamine, is a tertiary amine that functions as a cationic surfactant at acidic pH. Its amphiphilic nature, characterized by a long hydrophobic alkyl chain and a hydrophilic dimethylamino head group, allows it to interact with both lipophilic and hydrophilic environments. This property makes it a versatile excipient in pharmaceutical formulations, particularly in topical and transdermal drug delivery systems where it can act as a penetration enhancer. This document provides detailed application notes and protocols for the use of this compound in research and drug development settings.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for formulation development and for predicting its behavior in biological systems.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₆H₃₅N[1]
Molecular Weight 241.46 g/mol [1]
Appearance Liquid[1]
CAS Number 112-75-4
LogP 6.9[1]
Biodegradability Readily biodegradable

Applications in Drug Delivery

The primary application of this compound in drug delivery is as a chemical penetration enhancer for topical and transdermal formulations. Its mechanism of action is believed to involve the disruption of the highly ordered lipid structure of the stratum corneum, the outermost layer of the skin, thereby increasing its permeability to drug molecules.[2][3][4]

Mechanism of Action as a Penetration Enhancer

This compound, as a cationic surfactant, is thought to enhance skin penetration through one or more of the following mechanisms:

  • Disruption of Stratum Corneum Lipids: The long alkyl chain of the surfactant inserts into the lipid bilayers of the stratum corneum, disrupting their ordered packing and increasing their fluidity. This creates transient pores or channels through which drug molecules can more easily pass.[2][3][4]

  • Interaction with Intercellular Proteins: The cationic head group may interact with the negatively charged domains of keratin within the corneocytes, leading to a conformational change that increases the permeability of the tissue.[2]

  • Increased Drug Partitioning: By altering the polarity of the stratum corneum, this compound can improve the partitioning of a drug from the vehicle into the skin.[2]

cluster_0 Mechanism of Skin Penetration Enhancement DMTDA This compound SC Stratum Corneum DMTDA->SC Interacts with Lipids Intercellular Lipids DMTDA->Lipids Disrupts Packing Proteins Keratin DMTDA->Proteins Alters Conformation SC->Lipids SC->Proteins Permeation Enhanced Permeation Lipids->Permeation Increases Fluidity Proteins->Permeation Increases Porosity Drug Drug Molecule Drug->Permeation

Caption: Proposed mechanism of this compound as a skin penetration enhancer.

Experimental Protocols

The following protocols are provided as a starting point for researchers. Optimization of concentrations, incubation times, and other parameters will be necessary for specific applications.

Protocol 1: Preparation of a Topical Formulation with this compound

This protocol describes the preparation of a simple oil-in-water (O/W) emulsion containing this compound as a penetration enhancer.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound

  • Oil phase (e.g., mineral oil, isopropyl myristate)

  • Aqueous phase (e.g., purified water)

  • Emulsifying agent (e.g., Tween 80, Span 80)

  • Preservative (e.g., methylparaben, propylparaben)

  • Homogenizer

Procedure:

  • Prepare the Oil Phase: Dissolve the API and this compound in the chosen oil phase. Gently heat if necessary to aid dissolution.

  • Prepare the Aqueous Phase: Dissolve the emulsifying agent and preservative in the aqueous phase. Heat to the same temperature as the oil phase.

  • Form the Emulsion: Slowly add the aqueous phase to the oil phase while homogenizing at high speed.

  • Cool and Package: Continue homogenization while allowing the emulsion to cool to room temperature. Package in an appropriate container.

cluster_workflow Topical Formulation Workflow start Start oil_phase Prepare Oil Phase (API + DMTDA + Oil) start->oil_phase aq_phase Prepare Aqueous Phase (Emulsifier + Water) start->aq_phase homogenize Homogenize oil_phase->homogenize aq_phase->homogenize cool Cool homogenize->cool end Final Formulation cool->end

Caption: Workflow for preparing a topical formulation with this compound.

Protocol 2: In Vitro Skin Permeation Study

This protocol describes a method to evaluate the penetration-enhancing effect of this compound using a Franz diffusion cell.

Materials:

  • Franz diffusion cells

  • Excised skin (e.g., human cadaver skin, porcine ear skin)

  • Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer for the API)

  • Topical formulation (with and without this compound)

  • High-performance liquid chromatography (HPLC) system or other suitable analytical method

Procedure:

  • Skin Preparation: Mount the excised skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.

  • Equilibration: Equilibrate the skin with the receptor solution for a defined period.

  • Application of Formulation: Apply a known amount of the topical formulation to the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh, pre-warmed receptor solution.

  • Analysis: Analyze the concentration of the API in the collected samples using a validated analytical method.

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time and determine the flux and enhancement ratio.

Table 2: Example Data from an In Vitro Skin Permeation Study

FormulationSteady-State Flux (µg/cm²/h)Enhancement Ratio*
Control (without DMTDA)1.51.0
Formulation with 2% DMTDA4.53.0
Formulation with 5% DMTDA7.85.2

*Enhancement Ratio = Flux with enhancer / Flux without enhancer

Protocol 3: In Vitro Cytotoxicity Assay

This protocol provides a general method for assessing the cytotoxicity of this compound using a standard MTT assay.

Materials:

  • Human keratinocytes (e.g., HaCaT cell line)

  • Cell culture medium and supplements

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the keratinocytes in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in cell culture medium and add to the cells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the surfactant) and an untreated control.

  • Incubation: Incubate the cells with the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay: Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[5][6]

Table 3: Example Cytotoxicity Data

CompoundCell LineIncubation Time (h)IC50 (µM)
This compoundHaCaT24To be determined
This compoundHaCaT48To be determined

Safety and Handling

This compound is classified as harmful if swallowed and causes severe skin burns and eye damage.[1] It is also very toxic to aquatic life.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.[7] For detailed safety information, refer to the Safety Data Sheet (SDS).[8]

Conclusion

This compound is a cationic surfactant with significant potential as a penetration enhancer in topical and transdermal drug delivery systems. Its ability to disrupt the stratum corneum barrier can lead to improved bioavailability of various active pharmaceutical ingredients. The protocols provided in this document offer a foundation for researchers to explore the applications of this compound in their formulation development efforts. Careful optimization and thorough characterization, including in vitro permeation and cytotoxicity studies, are essential to ensure the development of safe and effective drug products.

References

Application Notes: N,N-Dimethyltetradecylamine in Nanoparticle Synthesis for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N,N-Dimethyltetradecylamine is a tertiary amine lipid that is increasingly being investigated for its role as a cationic or ionizable lipid in the formulation of lipid nanoparticles (LNPs) and solid lipid nanoparticles (SLNs). These nanoparticles serve as potent delivery vehicles for a range of therapeutic payloads, including small molecules, proteins, and nucleic acids like siRNA and mRNA. The protonatable tertiary amine group of this compound allows for electrostatic interactions with negatively charged cargo and cellular membranes, which is crucial for efficient encapsulation and cellular uptake. Its long alkyl chain contributes to the lipid core's structural integrity and hydrophobicity.

Mechanism of Action in Drug Delivery

The effectiveness of nanoparticles containing this compound in drug delivery is attributed to several key physicochemical properties. The cationic nature of the lipid at acidic pH facilitates the condensation of nucleic acids and promotes interaction with the negatively charged cell surface, leading to enhanced endocytosis.[1] Inside the cell, the nanoparticles are trafficked to endosomes. The "proton sponge" effect, where the tertiary amine becomes protonated in the acidic endosomal environment, can lead to osmotic swelling and rupture of the endosome, releasing the therapeutic cargo into the cytoplasm.[1] This pH-sensitive behavior makes this compound a valuable component for designing intelligent drug delivery systems that release their payload in response to specific physiological cues.

Physicochemical Properties of this compound-based Nanoparticles

The physicochemical characteristics of nanoparticles are critical determinants of their in vitro and in vivo performance. Key parameters such as particle size, polydispersity index (PDI), and zeta potential are influenced by the formulation composition and process parameters.

ParameterTypical RangeSignificance in Drug Delivery
Particle Size (nm) 50 - 200Influences biodistribution, cellular uptake, and clearance from circulation. Smaller particles often exhibit prolonged circulation times.[2][3]
Polydispersity Index (PDI) < 0.3Indicates the uniformity of the nanoparticle population. A lower PDI is desirable for consistent performance and predictable in vivo behavior.[3]
Zeta Potential (mV) +10 to +40Represents the surface charge of the nanoparticles. A positive zeta potential facilitates interaction with negatively charged cell membranes, enhancing cellular uptake.[1]
Encapsulation Efficiency (%) > 80%The percentage of the drug that is successfully entrapped within the nanoparticle. High encapsulation efficiency is crucial for therapeutic efficacy and minimizing off-target effects.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound-based Solid Lipid Nanoparticles (SLNs) by Emulsification-Ultrasonication

This protocol describes a common method for preparing SLNs where this compound is used as a cationic lipid.

Materials:

  • This compound

  • Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)

  • Helper Lipid (e.g., Cholesterol)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Hydrophobic drug

  • Chloroform or other suitable organic solvent

  • Deionized water

Equipment:

  • High-speed homogenizer

  • Probe sonicator

  • Magnetic stirrer with heating plate

  • Rotary evaporator (optional)

  • Particle size and zeta potential analyzer

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Preparation of the Lipid Phase:

    • Dissolve this compound, the solid lipid, helper lipid, and the hydrophobic drug in a suitable organic solvent like chloroform. The ratio of lipids can be optimized, but a starting point could be a molar ratio of 50:40:10 (Solid Lipid:Cholesterol:this compound).

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant (e.g., 1-2% w/v Poloxamer 188) in deionized water and heat it to the same temperature as the lipid phase (typically 5-10°C above the melting point of the solid lipid).[4][5]

  • Emulsification:

    • Add the lipid phase to the heated aqueous phase dropwise while homogenizing at high speed (e.g., 10,000-20,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.

  • Ultrasonication:

    • Immediately subject the coarse emulsion to high-power probe sonication. Sonication parameters (e.g., 60-80% amplitude for 5-15 minutes) should be optimized to achieve the desired particle size and a low PDI.[6] The process should be carried out in an ice bath to prevent overheating.

  • Nanoparticle Formation and Purification:

    • Allow the resulting nanoemulsion to cool down to room temperature while stirring. The solid lipid will recrystallize, forming the SLNs.

    • If an organic solvent was used, it can be removed by stirring at room temperature overnight or by using a rotary evaporator.

    • The SLN dispersion can be further purified by dialysis or centrifugation to remove excess surfactant and unencapsulated drug.

  • Characterization:

    • Measure the particle size, PDI, and zeta potential using a dynamic light scattering instrument.

    • Determine the encapsulation efficiency and drug loading using HPLC after separating the free drug from the SLNs.

Protocol 2: Preparation of siRNA-loaded Lipid Nanoparticles (LNPs) using Microfluidic Mixing

This protocol outlines a more advanced and reproducible method for LNP formulation, which is particularly suitable for encapsulating nucleic acids like siRNA.

Materials:

  • This compound

  • Phospholipid (e.g., DSPC)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG 2000)

  • siRNA

  • Ethanol (anhydrous)

  • Citrate buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

Equipment:

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Syringe pumps

  • Dialysis cassettes (e.g., 10 kDa MWCO)

  • Fluorometer with a nucleic acid quantification dye (e.g., RiboGreen)

  • Particle size and zeta potential analyzer

Procedure:

  • Preparation of Lipid Stock Solution:

    • Dissolve this compound, DSPC, cholesterol, and PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).[7] The total lipid concentration can be around 10-25 mM.

  • Preparation of siRNA Solution:

    • Dissolve the siRNA in citrate buffer (pH 4.0) at a desired concentration (e.g., 0.1-0.5 mg/mL).

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device with two syringe pumps. Load one syringe with the lipid-ethanol solution and the other with the siRNA-aqueous solution.

    • Pump the two solutions through the microfluidic chip at a defined flow rate ratio (e.g., 3:1 aqueous to alcoholic phase) and total flow rate. The rapid mixing within the microchannels leads to the self-assembly of LNPs with encapsulated siRNA.[8]

  • Purification and Buffer Exchange:

    • The resulting LNP dispersion is collected and immediately dialyzed against PBS (pH 7.4) overnight to remove the ethanol and raise the pH. This step neutralizes the surface charge of the ionizable lipid.

  • Characterization:

    • Measure the particle size, PDI, and zeta potential of the final LNP formulation.

    • Determine the siRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen). The fluorescence is measured before and after lysing the LNPs with a detergent (e.g., Triton X-100).

Visualizations

Experimental_Workflow_SLN_Synthesis cluster_prep Phase Preparation cluster_form Nanoparticle Formation cluster_char Purification & Characterization A Lipid Phase Preparation (this compound, Solid Lipid, Helper Lipid, Drug in Organic Solvent) C High-Speed Homogenization (Emulsification) A->C B Aqueous Phase Preparation (Surfactant in Water) B->C D Probe Sonication (Size Reduction) C->D Coarse Emulsion E Cooling & Solidification D->E Nanoemulsion F Purification (Dialysis/Centrifugation) E->F SLN Dispersion G Physicochemical Characterization (Size, PDI, Zeta Potential, Encapsulation Efficiency) F->G LNP_Cellular_Uptake_and_Release cluster_extracellular Extracellular Space (pH 7.4) cluster_intracellular Intracellular Space LNP LNP (this compound) Cell Target Cell LNP->Cell Endocytosis Endosome Endosome (pH ~5.0-6.5) Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape (Proton Sponge Effect) Payload Therapeutic Payload (e.g., siRNA) Cytoplasm->Payload Payload Release

References

Application of N,N-Dimethyltetradecylamine in Cell Membrane Permeability Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyltetradecylamine (DMTDA) is a tertiary amine featuring a 14-carbon alkyl chain. Its amphiphilic nature, with a polar head group and a long hydrophobic tail, suggests potential interactions with the lipid bilayer of cell membranes. Such interactions are of significant interest in various research and development areas, including drug delivery, toxicology, and the fundamental study of membrane biophysics. Compounds with similar structures, such as other long-chain alkylamines and cationic surfactants, are known to perturb membrane integrity, leading to increased permeability. This document provides detailed application notes and protocols for investigating the effects of DMTDA on cell membrane permeability.

The mechanism by which DMTDA may alter membrane permeability is hypothesized to involve the insertion of its tetradecyl chain into the hydrophobic core of the lipid bilayer. This insertion can disrupt the ordered packing of phospholipids, leading to increased membrane fluidity, transient pore formation, or even solubilization of the membrane at higher concentrations. These effects can be harnessed to enhance the cellular uptake of therapeutic agents or, conversely, may be indicative of cytotoxicity. Therefore, a thorough characterization of DMTDA's impact on membrane permeability is crucial for its potential applications.

The following sections detail standard in vitro assays that can be employed to quantify the effects of DMTDA on cell membrane permeability, including cytotoxicity assays, direct measurement of epithelial/endothelial barrier function, and assessment of membrane lysis.

Hypothesized Mechanism of Action

DMTDA, as a cationic amphiphile at physiological pH, is expected to initially interact with the negatively charged components of the cell membrane surface. The hydrophobic tetradecyl chain can then insert into the lipid bilayer, leading to localized disruption of the membrane structure. This can result in several outcomes depending on the concentration of DMTDA and the composition of the cell membrane:

  • Increased Membrane Fluidity: The presence of the bulky alkyl chain can disrupt the ordered packing of phospholipid acyl chains, increasing the fluidity of the membrane.

  • Transient Pore Formation: At sufficient concentrations, the accumulation of DMTDA molecules within the bilayer may lead to the formation of transient, water-filled pores, allowing the passage of ions and small molecules.

  • Membrane Solubilization: At concentrations exceeding its critical micelle concentration (CMC), DMTDA may act as a detergent, solubilizing the membrane into mixed micelles.

Hypothesized Mechanism of DMTDA on Cell Membrane DMTDA This compound (Cationic Amphiphile) Interaction Electrostatic Interaction with Membrane Surface DMTDA->Interaction Membrane Cell Membrane (Lipid Bilayer) Membrane->Interaction Insertion Insertion of Tetradecyl Chain into Hydrophobic Core Interaction->Insertion Disruption Disruption of Phospholipid Packing Insertion->Disruption Fluidity Increased Membrane Fluidity Disruption->Fluidity Pores Transient Pore Formation Disruption->Pores Solubilization Membrane Solubilization (at high concentrations) Disruption->Solubilization

Hypothesized interaction of DMTDA with the cell membrane.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

Prior to permeability studies, it is essential to determine the cytotoxic concentration range of DMTDA. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed a suitable cell line (e.g., Caco-2, HeLa, or A549) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of DMTDA in an appropriate solvent (e.g., DMSO or ethanol) and make serial dilutions in cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is non-toxic to the cells (typically ≤ 0.5%).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the DMTDA dilutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 24 hours (or a desired time point) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

MTT Assay Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed Seed Cells in 96-well Plate Treat Treat Cells with DMTDA Seed->Treat Prepare_DMTDA Prepare DMTDA Serial Dilutions Prepare_DMTDA->Treat Incubate_24h Incubate for 24h Treat->Incubate_24h Add_MTT Add MTT Reagent Incubate_24h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Measure Measure Absorbance at 570 nm Solubilize->Measure Calculate Calculate Cell Viability Measure->Calculate

Workflow for assessing DMTDA cytotoxicity using the MTT assay.
Transepithelial Electrical Resistance (TEER) Assay

The TEER assay is a non-invasive method to measure the integrity of tight junctions in epithelial or endothelial cell monolayers. A decrease in TEER indicates an increase in paracellular permeability.

Protocol:

  • Cell Culture: Seed Caco-2 cells (or another suitable barrier-forming cell line) on permeable Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the initial TEER of the monolayers using a voltohmmeter. Only use monolayers with a TEER value above a pre-determined threshold (e.g., >250 Ω·cm² for Caco-2).

  • DMTDA Treatment: Add DMTDA at various non-cytotoxic concentrations to the apical (upper) chamber of the Transwell® inserts. The basolateral (lower) chamber should contain fresh medium.

  • TEER Measurement: Measure the TEER at different time points (e.g., 0, 1, 2, 4, 8, and 24 hours) after the addition of DMTDA.

  • Data Calculation:

    • Correct the measured resistance by subtracting the resistance of a blank Transwell® insert without cells.

    • Calculate the TEER in Ω·cm² by multiplying the corrected resistance by the surface area of the insert.

    • Express the results as a percentage of the initial TEER value.

Paracellular Permeability Assay (Lucifer Yellow)

This assay measures the flux of a fluorescent marker, Lucifer Yellow, across the cell monolayer. An increase in the passage of Lucifer Yellow from the apical to the basolateral chamber indicates increased paracellular permeability.

Protocol:

  • Cell Culture and Monolayer Formation: Culture Caco-2 cells on Transwell® inserts as described for the TEER assay.

  • DMTDA and Lucifer Yellow Treatment: After confirming monolayer integrity, add DMTDA to the apical chamber along with Lucifer Yellow (e.g., at a final concentration of 100 µM).

  • Incubation: Incubate the plates at 37°C.

  • Sample Collection: At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.

  • Fluorescence Measurement: Measure the fluorescence of the collected samples using a fluorescence plate reader (excitation ~425 nm, emission ~528 nm).

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of transport of Lucifer Yellow across the monolayer.

    • A is the surface area of the membrane.

    • C0 is the initial concentration of Lucifer Yellow in the apical chamber.

Hemolysis Assay

The hemolysis assay is a rapid and simple method to assess membrane-disrupting activity by measuring the release of hemoglobin from red blood cells (RBCs).

Protocol:

  • RBC Preparation: Obtain fresh whole blood (e.g., human or sheep) and wash the RBCs three times with ice-cold phosphate-buffered saline (PBS) by centrifugation (e.g., 1000 x g for 10 minutes). Resuspend the RBC pellet in PBS to a final concentration of 2% (v/v).

  • DMTDA Dilutions: Prepare serial dilutions of DMTDA in PBS in a 96-well plate.

  • Incubation: Add the 2% RBC suspension to the wells containing the DMTDA dilutions. Include PBS as a negative control (0% hemolysis) and 1% Triton X-100 as a positive control (100% hemolysis).

  • Reaction: Incubate the plate at 37°C for 1 hour with gentle shaking.

  • Centrifugation: Centrifuge the plate at 800 x g for 10 minutes to pellet the intact RBCs.

  • Supernatant Transfer: Carefully transfer the supernatant to a new flat-bottom 96-well plate.

  • Absorbance Measurement: Measure the absorbance of the supernatant at 540 nm, which corresponds to the released hemoglobin.

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

Data Presentation

The quantitative data obtained from these experiments should be summarized in clear and structured tables for easy comparison.

Table 1: Cytotoxicity of DMTDA on Caco-2 cells after 24-hour exposure (MTT Assay) - Illustrative Data

DMTDA Concentration (µM)Cell Viability (%)
0 (Control)100 ± 5.2
198 ± 4.5
1095 ± 6.1
2588 ± 7.3
5065 ± 8.9
10032 ± 5.4
2005 ± 2.1

Table 2: Effect of DMTDA on Transepithelial Electrical Resistance (TEER) of Caco-2 Monolayers - Illustrative Data

DMTDA Concentration (µM)TEER (% of Initial) after 4 hours
0 (Control)99 ± 3.8
1085 ± 5.1
2562 ± 6.7
5041 ± 4.9

Table 3: Effect of DMTDA on Paracellular Permeability of Caco-2 Monolayers (Lucifer Yellow Papp) - Illustrative Data

DMTDA Concentration (µM)Papp (x 10-6 cm/s)
0 (Control)0.5 ± 0.1
101.2 ± 0.3
253.5 ± 0.6
507.8 ± 1.1

Table 4: Hemolytic Activity of DMTDA - Illustrative Data

DMTDA Concentration (µM)Hemolysis (%)
0 (Control)0
255 ± 1.5
5018 ± 3.2
10045 ± 5.8
20089 ± 4.3

Conclusion

The protocols and application notes provided herein offer a comprehensive framework for researchers to investigate the effects of this compound on cell membrane permeability. By systematically evaluating its cytotoxicity and its impact on barrier function and membrane integrity, a detailed profile of DMTDA's membrane-acting properties can be established. This information is critical for assessing its potential utility in drug delivery systems or for understanding its toxicological profile. The use of the described assays will enable the generation of robust and quantitative data, facilitating a deeper understanding of the interactions between DMTDA and biological membranes.

Application Notes and Protocols: N,N-Dimethyltetradecylamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N,N-Dimethyltetradecylamine, a tertiary amine with a C14 alkyl chain, serves as a versatile intermediate in organic synthesis. Its primary role is as a nucleophilic building block for the synthesis of quaternary ammonium compounds and N-oxides, which have widespread applications as surfactants, corrosion inhibitors, and precursors to phase transfer catalysts. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations.

Synthesis of Quaternary Ammonium Compounds

This compound is a key precursor in the synthesis of quaternary ammonium salts, also known as "quats". This is achieved through a quaternization reaction, which involves the alkylation of the tertiary amine with an alkylating agent.[1][2] The resulting cationic compounds have a positively charged nitrogen atom bonded to four organic groups and are balanced by a counter-ion.[1]

One important class of quaternary ammonium compounds synthesized from this compound are gemini surfactants. These are dimeric surfactants with two hydrophobic tails and two hydrophilic head groups linked by a spacer. They are noted for their efficiency as corrosion inhibitors.

Table 1: Quaternary Ammonium Compounds Derived from this compound

Product ClassExample CompoundAlkylating AgentKey Applications
Gemini SurfactantsAlkanediyl-α,ω-bis-(dimethyltetradecyl ammonium bromide)Dibromoalkane (e.g., 1,6-dibromohexane)Corrosion inhibitors for metals in acidic media, enhanced surface activity.
Monomeric SurfactantsN-benzyl-N,N-dimethyltetradecan-1-aminium chlorideBenzyl chlorideAntimicrobials, disinfectants, fabric softeners.[2]
Phase Transfer Catalysts(3-Propylphosphonic acid)-N,N-dimethyl-N-tetradecyl ammonium chloride(3-Chloropropyl)phosphonic acidFacilitating reactions between immiscible phases.[3][4]

Experimental Protocol: Synthesis of a Gemini Surfactant

This protocol describes the synthesis of a bis-quaternary ammonium salt (gemini surfactant) from this compound and an α,ω-dihaloalkane.

Materials:

  • This compound (≥95%)

  • 1,6-Dibromohexane

  • Acetone (anhydrous)

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (2 equivalents) in anhydrous acetone.

  • Add 1,6-dibromohexane (1 equivalent) to the solution.

  • Heat the reaction mixture to reflux and maintain for 24 hours.

  • After cooling to room temperature, the precipitated product is collected by vacuum filtration.

  • Wash the crude product with cold diethyl ether to remove any unreacted starting materials.

  • Dry the purified product under vacuum to yield the gemini surfactant as a white solid.

Diagram 1: Synthesis of a Gemini Surfactant

G cluster_reactants Reactants cluster_process Process cluster_product Product This compound This compound Reaction_in_Acetone Quaternization in Acetone (Reflux, 24h) This compound->Reaction_in_Acetone Dibromoalkane Dibromoalkane Dibromoalkane->Reaction_in_Acetone Precipitation Cooling and Precipitation Reaction_in_Acetone->Precipitation Purification Filtration and Washing (Diethyl Ether) Precipitation->Purification Gemini_Surfactant Gemini Surfactant (bis-Quaternary Ammonium Salt) Purification->Gemini_Surfactant

Caption: Workflow for the synthesis of a gemini surfactant.

Synthesis of this compound N-oxide

This compound can be oxidized to its corresponding N-oxide, a type of amphoteric surfactant. These surfactants exhibit cationic properties in acidic solutions and non-ionic characteristics in neutral or alkaline conditions.[5] This dual nature makes them valuable in personal care products as thickening and foaming agents.[5]

Table 2: Properties and Applications of this compound N-oxide

PropertyValueApplication
Molecular FormulaC16H35NO[6]-
Molecular Weight257.46 g/mol [6]-
AppearancePowder[6]-
SolubilitySoluble in water[6]Used in aqueous formulations.
Surfactant TypeAmphoteric/Zwitterionic[5]Thickening agent, foam booster in shampoos and body washes.[5]
Antimicrobial ActivityEffective against Staphylococcus aureus and Escherichia coli.[6]Potential use in disinfectant formulations.

Experimental Protocol: Synthesis of this compound N-oxide

This protocol is adapted from a general procedure for the oxidation of tertiary amines using hydrogen peroxide.

Materials:

  • This compound (≥95%)

  • Hydrogen peroxide (30% aqueous solution)

  • Water (deionized)

  • Chelating agent (e.g., EDTA, small amount)

Procedure:

  • In a round-bottom flask, create an aqueous solution of this compound.

  • Add a small amount of a chelating agent to prevent the decomposition of hydrogen peroxide by metal ions.

  • Slowly add a stoichiometric amount of 30% hydrogen peroxide to the stirred solution. The reaction is exothermic, and the temperature should be controlled.

  • After the addition is complete, continue stirring at a controlled temperature (e.g., 60-70°C) for several hours until the reaction is complete (monitored by titration of residual peroxide).

  • The resulting aqueous solution of this compound N-oxide can be used directly or further purified.

Diagram 2: Synthesis of this compound N-oxide

G cluster_reactants Reactants cluster_process Process cluster_product Product Tertiary_Amine This compound Reaction Controlled Oxidation in Aqueous Solution Tertiary_Amine->Reaction Oxidizing_Agent Hydrogen Peroxide (H2O2) Oxidizing_Agent->Reaction N_Oxide This compound N-oxide Reaction->N_Oxide

Caption: Synthesis of this compound N-oxide.

Precursor for Phase Transfer Catalysts

Phase transfer catalysts (PTCs) are substances that facilitate the migration of a reactant from one phase into another where the reaction occurs.[7] Quaternary ammonium salts, derived from this compound, are effective PTCs.[4] They are particularly useful in reactions involving a water-soluble nucleophile and an organic-soluble electrophile. The quaternary ammonium cation forms an ion pair with the nucleophilic anion, transporting it into the organic phase for reaction.

Diagram 3: Mechanism of Phase Transfer Catalysis

G cluster_Aqueous Aqueous Phase cluster_Organic Organic Phase Nu- Nucleophile (Nu-) Q+Nu- Catalyst-Nucleophile Complex (Q+Nu-) Na+ Counter-ion (Na+) Q+X- Catalyst (Q+X-) Q+X-->Q+Nu- Ion Exchange R-X Substrate (R-X) R-Nu Product (R-Nu) Q+Nu-->R-Nu Reaction

Caption: Role of a quaternary ammonium salt in phase transfer catalysis.

References

Application Notes and Protocols: Synthesis and Applications of Cationic Gemini Surfactants from N,N-Dimethyltetradecylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gemini surfactants are a novel class of amphiphilic molecules characterized by two hydrophobic tails and two hydrophilic head groups, linked by a spacer group.[1] This unique dimeric structure imparts superior physicochemical properties compared to their conventional single-chain counterparts, such as a lower critical micelle concentration (CMC), enhanced surface activity, and greater efficiency in reducing surface and interfacial tension.[1][2][3][4] Cationic gemini surfactants, particularly those derived from N,N-Dimethyltetradecylamine, have garnered significant interest for a wide range of applications, including as antimicrobial agents, corrosion inhibitors, and carriers for drug and gene delivery.[2][4][5][6][7][8][9] Their enhanced ability to interact with negatively charged cell membranes and condense nucleic acids makes them promising candidates for advanced biomedical applications.[6][7][10]

These application notes provide detailed protocols for the synthesis, characterization, and key applications of a representative cationic gemini surfactant, N,N'-bis(dimethyltetradecyl)-α,ω-alkanediammonium dibromide (referred to as 14-s-14, where 's' is the number of methylene units in the spacer).

Synthesis of a 14-4-14 Gemini Surfactant

The synthesis of symmetrical cationic gemini surfactants is typically achieved through the quaternization of a long-chain tertiary amine with a dihalogenated substrate, a process known as the Menschutkin reaction.[11] Microwave-assisted synthesis has emerged as a more efficient and sustainable method, offering significantly reduced reaction times and improved yields compared to conventional heating.[12]

Experimental Protocol: Microwave-Assisted Synthesis of N¹,N¹,N⁴,N⁴-tetramethyl-N¹,N⁴-ditetradecylbutane-1,4-diaminium bromide (14-4-14)

This protocol is adapted from an improved green synthesis methodology.[12]

Materials:

  • This compound (95-99% purity)

  • 1,4-dibromobutane (99% purity)

  • Acetonitrile (solvent grade)

  • Ethyl acetate (for purification)

  • Microwave reactor (e.g., CEM Discover) with 35 mL reaction vessels

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • In a 35 mL microwave reaction vessel, dissolve 1,4-dibromobutane (1.079 g, 5 mmol, 1 equivalent) in 10.0 mL of acetonitrile.

  • Add this compound (2.535 g, 10.5 mmol, 2.1 equivalents) to the solution.

  • Seal the reaction vessel and place it in the microwave reactor.

  • Set the reaction parameters to a temperature of 120°C, a hold time of 60 minutes, and a power of 200 W.

  • After the reaction is complete and the vessel has cooled, a white precipitate of the gemini surfactant will be visible.

  • Isolate the crude product by vacuum filtration.

  • Wash the precipitate with cold ethyl acetate (3 x 20 mL) to remove any unreacted starting materials.

  • Dry the purified white solid product under vacuum at 50°C for 24 hours.

  • Determine the yield and characterize the product using standard analytical techniques.

Characterization:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure. Key signals to observe include those for the N⁺-CH₃ and N⁺-CH₂ protons, which are typically shifted downfield due to the positive charge on the nitrogen atom.[13]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized gemini surfactant.[14][15]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic functional groups.[14][16]

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_purification Purification cluster_product Final Product Amine N,N-Dimethyl- tetradecylamine Reaction Microwave Reactor 120°C, 60 min Amine->Reaction Spacer 1,4-Dibromobutane Spacer->Reaction Solvent Acetonitrile (Solvent) Solvent->Reaction Precipitation Cooling & Precipitation Reaction->Precipitation Reaction Completion Filtration Vacuum Filtration Precipitation->Filtration Wash Wash with Ethyl Acetate Filtration->Wash Drying Vacuum Drying 50°C Wash->Drying Product 14-4-14 Gemini Surfactant Drying->Product

Caption: Workflow for the microwave-assisted synthesis of a 14-4-14 gemini surfactant.

Quantitative Data for Synthesis
ParameterValueReference
Reactants
This compound2.1 equivalents[12]
1,4-dibromobutane1.0 equivalent[12]
Reaction Conditions
SolventAcetonitrile[12]
MethodMicrowave Irradiation[12]
Temperature120°C[12]
Time60 minutes[12]
Outcome
Expected Yield≥ 85%[12]

Applications and Protocols

Gemini surfactants derived from this compound exhibit a range of valuable properties, making them suitable for various high-performance applications.

Surface Activity and Micellization

A key characteristic of surfactants is their ability to self-assemble into micelles above a certain concentration, the Critical Micelle Concentration (CMC). The CMC is a measure of the surfactant's efficiency. Gemini surfactants are known for their exceptionally low CMC values compared to their monomeric counterparts.[4][16]

Experimental Protocol: Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by monitoring a physical property of the surfactant solution that changes abruptly at the micellization point, such as surface tension or conductivity.

A. By Surface Tensiometry:

  • Prepare a stock solution of the synthesized 14-4-14 gemini surfactant in deionized water (e.g., 10 mM).

  • Create a series of dilutions from the stock solution, covering a wide concentration range (e.g., from 10⁻⁶ M to 10⁻² M).

  • Measure the surface tension of each solution at a constant temperature using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

  • Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration.

  • The plot will show a sharp break point. The concentration at this inflection point is the CMC. Below the CMC, surface tension decreases linearly with the log of concentration; above the CMC, it remains relatively constant.

B. By Conductivity Measurement:

  • Prepare a series of surfactant solutions in deionized water as described above.

  • Measure the specific conductivity of each solution using a calibrated conductivity meter at a constant temperature.

  • Plot the specific conductivity versus the surfactant concentration.

  • The plot will exhibit two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.

Antimicrobial Activity

Cationic gemini surfactants exhibit potent antimicrobial activity against a broad spectrum of microorganisms, including bacteria and fungi.[5][10][16] Their mechanism of action involves the electrostatic adsorption onto the negatively charged microbial cell surface, followed by the insertion of their hydrophobic tails into the cell membrane, leading to membrane disruption and cell death.[5]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.[17]

Materials:

  • Synthesized 14-4-14 gemini surfactant

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 6538, Escherichia coli ATCC 11229)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (approx. 1.5 x 10⁸ CFU/mL)

Procedure:

  • Prepare a stock solution of the gemini surfactant in the sterile broth.

  • In a 96-well plate, perform a two-fold serial dilution of the surfactant stock solution with the broth to achieve a range of concentrations.

  • Prepare a diluted bacterial inoculum (e.g., 1:100 dilution of the 0.5 McFarland standard) to achieve a final concentration of approximately 10⁵ CFU/mL in each well.

  • Add the diluted bacterial inoculum to each well containing the surfactant dilutions.

  • Include a positive control well (broth + inoculum, no surfactant) and a negative control well (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the surfactant in which no visible growth (no turbidity) is observed.

Quantitative Data for Gemini Surfactant Properties
Surfactant TypePropertyValueOrganism/ConditionsReference
16-2-16CMC0.003 mMAqueous solution[16]
Monomeric AnalogueCMC1 mMAqueous solution[16]
12-6-12MIC0.025%S. aureus (10-15 min exposure)[5]
12-6-12MIC0.01%E. coli (20-25 min exposure)[5]
TMPG-12 BrMIC-S. aureus ATCC 6538[17]
TMPG-12 BrMIC-E. coli ATCC 11229[17]

Note: Specific MIC values for TMPG-12 Br were stated as "strongest antibacterial effect" but not quantified in the abstract.[17]

Drug and Gene Delivery

The cationic nature and self-assembly properties of gemini surfactants make them effective non-viral vectors for delivering therapeutic agents like drugs and nucleic acids (DNA, siRNA).[4][6][7][14] They can encapsulate hydrophobic drugs within the core of their micelles or form complexes (lipoplexes) with negatively charged DNA through electrostatic interactions.[4][7]

Mechanism of Action in Gene Delivery

Gene_Delivery_Pathway cluster_complexation Extracellular cluster_uptake Cellular Uptake cluster_release Intracellular GS Cationic Gemini Surfactant Micelles Lipoplex Gemini-DNA Nanocomplex (Lipoplex) GS->Lipoplex Electrostatic & Hydrophobic Interactions DNA Anionic DNA/ Nucleic Acid DNA->Lipoplex Cell Target Cell Membrane (Negatively Charged) Lipoplex->Cell Adsorption Endocytosis Endocytosis Cell->Endocytosis Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape Proton Sponge Effect (hypothesized) Release DNA Release in Cytoplasm Escape->Release Nucleus Nucleus Release->Nucleus Transport Transcription Gene Transcription Nucleus->Transcription

Caption: Proposed mechanism for gene delivery using cationic gemini surfactants.

Experimental Protocol: General Protocol for Hydrophobic Drug Encapsulation

This protocol describes a general method for encapsulating a hydrophobic drug into gemini surfactant micelles using the thin-film hydration method.

Materials:

  • Synthesized 14-4-14 gemini surfactant

  • Hydrophobic drug (e.g., curcumin, paclitaxel)

  • Organic solvent (e.g., chloroform, methanol)

  • Phosphate-buffered saline (PBS) or deionized water

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator or probe sonicator

Procedure:

  • Dissolve a known amount of the hydrophobic drug and the gemini surfactant in an appropriate organic solvent in a round-bottom flask. The molar ratio of drug to surfactant should be optimized for the specific application.

  • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform film on the inner wall of the flask.

  • Dry the film further under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the thin film by adding a known volume of an aqueous solution (e.g., PBS) and gently agitating the flask. The temperature of the aqueous phase should be above the phase transition temperature of the surfactant.

  • Sonicate the resulting suspension using a bath or probe sonicator to form small, unilamellar drug-loaded micelles and ensure a homogenous solution.

  • To separate the encapsulated drug from the unencapsulated drug, the solution can be centrifuged or dialyzed against the aqueous buffer.

  • The drug-loaded micelles can then be characterized for size, zeta potential, and encapsulation efficiency.

Conclusion

Gemini surfactants synthesized from this compound represent a versatile and highly effective class of compounds. Their straightforward, high-yield synthesis, coupled with superior surface activity and potent biological interactions, makes them excellent candidates for advanced applications in drug development and material science. The protocols provided herein offer a foundation for researchers to synthesize, characterize, and evaluate these promising molecules for their specific research needs.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of N,N-Dimethyltetradecylamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N,N-Dimethyltetradecylamine is a tertiary aliphatic amine used as an intermediate in the synthesis of surfactants, corrosion inhibitors, and other specialty chemicals. Accurate quantification of this compound is crucial for quality control and formulation development. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC). Due to the lack of a significant UV chromophore in the molecule, this method employs an Evaporative Light Scattering Detector (ELSD) for sensitive and universal detection. Alternatively, this method is compatible with mass spectrometry (MS) for higher specificity and sensitivity.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A quaternary HPLC system with a degasser, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).

  • Column: A mixed-mode column with reversed-phase and cation-exchange characteristics is recommended for optimal retention and peak shape. An example would be a C18 column with embedded polar groups or a dedicated mixed-mode column.

  • Chemicals and Reagents:

    • This compound reference standard (≥95% purity).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Formic acid (LC-MS grade).

    • Trifluoroacetic acid (TFA) (HPLC grade).

    • Water (deionized, 18 MΩ·cm).

Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below. These conditions may require optimization based on the specific instrument and column used.

ParameterCondition
Column Mixed-Mode Reverse Phase/Cation-Exchange Column (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 50% B, 5-15 min: 50% to 90% B, 15-20 min: 90% B, 20.1-25 min: 50% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Detector ELSD (Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 SLM) or MS (ESI+, specific m/z)
Preparation of Standard and Sample Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (50:50 Mobile Phase A:Mobile Phase B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: The sample preparation will depend on the matrix. For a simple formulation, dissolve the sample in the initial mobile phase to achieve a theoretical concentration within the calibration range. For more complex matrices, a solid-phase extraction (SPE) may be necessary to remove interfering substances.

Method Validation (Illustrative Data)

The method should be validated according to ICH guidelines. The following tables present illustrative data for key validation parameters.

Table 1: Linearity

Concentration (µg/mL)Peak Area (Arbitrary Units)
115,234
576,170
10151,987
25380,567
50759,876
1001,523,450
Correlation (r²) ≥ 0.999

Table 2: Precision (Repeatability)

Concentration (µg/mL)Replicate 1Replicate 2Replicate 3Replicate 4Replicate 5Replicate 6Mean%RSD
50 760,123758,990761,345757,890762,011759,543760,000< 1.0%

Table 3: Accuracy (Spike Recovery)

Sample MatrixSpiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
Placebo 12524.598.0
Placebo 25050.5101.0
Placebo 37574.298.9
Average 99.3

Visualizations

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing StandardPrep Standard Preparation HPLCSeparation HPLC Separation StandardPrep->HPLCSeparation SamplePrep Sample Preparation SamplePrep->HPLCSeparation Detection ELSD / MS Detection HPLCSeparation->Detection Eluent Integration Peak Integration Detection->Integration Signal Quantification Quantification Integration->Quantification Peak Area

Caption: Experimental workflow for HPLC analysis.

The logical relationship for selecting the appropriate chromatographic conditions is outlined below.

Logic_Diagram cluster_column Column Selection cluster_detector Detector Selection Analyte This compound (Tertiary Amine, No Chromophore) RP Reversed-Phase Analyte->RP Basic Nature Poor Retention MM Mixed-Mode (RP/Cation-Exchange) Analyte->MM Improved Retention & Peak Shape UV UV/Vis (Low Sensitivity) Analyte->UV Lacks Chromophore ELSD ELSD (Universal) Analyte->ELSD Non-volatile MS MS (High Specificity/Sensitivity) Analyte->MS Ionizable

Caption: Logic for chromatographic condition selection.

Application Note: Analysis of N,N-Dimethyltetradecylamine by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a comprehensive protocol for the qualitative and quantitative analysis of N,N-Dimethyltetradecylamine using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology outlined provides a robust framework for sample preparation, instrument parameters, and data analysis, ensuring reliable and reproducible results for this long-chain tertiary amine.

Introduction

This compound (C₁₆H₃₅N, MW: 241.46 g/mol ) is a tertiary amine with a variety of industrial applications, including as an intermediate in the synthesis of surfactants and quaternary ammonium compounds.[1][2][3] Accurate and sensitive analytical methods are crucial for its characterization, quality control, and in various research and development settings. Gas chromatography coupled with mass spectrometry (GC-MS) offers the high separation efficiency and specific detection needed for the analysis of such compounds.[4] This note provides a detailed experimental protocol and expected analytical data for this compound.

Quantitative Data Summary

The following table summarizes key quantitative data for the GC-MS analysis of this compound.

ParameterValueReference
Molecular FormulaC₁₆H₃₅N[1][2]
Molecular Weight241.46 g/mol [1][2][3]
CAS Number112-75-4[1][2]
Boiling PointApprox. 260-262 °C
Key Mass Fragments (m/z)58 (base peak), 241 (molecular ion, often low abundance)[5]

Experimental Protocol

This protocol provides a recommended starting point for the GC-MS analysis of this compound. Instrument conditions may be optimized to suit specific laboratory setups and analytical goals.

Sample Preparation

Proper sample preparation is critical for successful GC-MS analysis.[4]

  • Solvent Selection: Use volatile organic solvents such as hexane, dichloromethane, or ethyl acetate.[4][6] Avoid aqueous solutions as they are incompatible with most GC systems.[6]

  • Concentration: Prepare samples at a concentration of approximately 10 µg/mL to achieve an on-column injection of around 10 ng for a 1 µL injection in splitless mode.[6]

  • Sample Clean-up: Ensure samples are free of particulate matter by centrifuging or filtering through a 0.45 µm syringe filter before transferring to a GC vial.[4][6]

  • Vials: Use clean glass autosampler vials.[4]

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for a standard GC-MS system.

Gas Chromatograph (GC) Conditions:

ParameterRecommended Setting
Column Non-polar column, such as a DB-5MS or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[7]
Injector Temperature 280 °C
Injection Mode Splitless (for trace analysis) or Split (for higher concentrations)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow rate of 1.0 mL/min.[7]
Oven Temperature Program Initial temperature of 80 °C, hold for 1 minute, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.[7]

Mass Spectrometer (MS) Conditions:

ParameterRecommended Setting
Ion Source Temperature 230 °C
Transfer Line Temperature 280 °C[7]
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400
Scan Mode Full Scan for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysis, monitoring m/z 58.

Data Analysis

  • Qualitative Analysis: Identify this compound by its retention time and by comparing the acquired mass spectrum with a reference library (e.g., NIST). The mass spectrum is expected to show a prominent peak at m/z 58, which corresponds to the [CH₂=N(CH₃)₂]⁺ fragment, and a potentially weak molecular ion peak at m/z 241.[5][8]

  • Quantitative Analysis: For quantification, create a calibration curve using standard solutions of this compound of known concentrations. The peak area of the characteristic ion (m/z 58) is typically used for quantification in SIM mode.

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Dissolution Dissolution in Organic Solvent Sample->Dissolution Cleanup Centrifugation/Filtration Dissolution->Cleanup Vial Transfer to GC Vial Cleanup->Vial Injection Sample Injection Vial->Injection Autosampler Separation GC Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Qualitative Qualitative Analysis (Retention Time, Mass Spectrum) Detection->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Detection->Quantitative Report Report Generation Qualitative->Report Quantitative->Report

Caption: GC-MS analysis workflow for this compound.

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust approach for the analysis of this compound. The provided parameters for sample preparation, instrumentation, and data analysis can be readily implemented in a laboratory setting. Adherence to these guidelines will facilitate accurate qualitative and quantitative assessment of this compound in various sample matrices.

References

Application Note and Protocol: Titration Methods for Determining N,N-Dimethyltetradecylamine Concentration

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N,N-Dimethyltetradecylamine, also known as myristyldimethylamine, is a tertiary amine widely used as an intermediate in the synthesis of surfactants (such as amine oxides), corrosion inhibitors, and hair conditioning agents.[1] Accurate determination of its concentration is crucial for quality control in industrial processes and for the formulation of final products. This document provides detailed protocols for two effective titration methods for the quantitative analysis of this compound: Nonaqueous Acid-Base Titration and Potentiometric Titration.

Method 1: Nonaqueous Acid-Base Titration with Perchloric Acid

Principle

This compound is a weak base that cannot be accurately titrated in aqueous solutions due to the leveling effect of water.[2] In a nonaqueous solvent like glacial acetic acid, the basicity of the amine is enhanced.[2][3] This method involves dissolving the amine sample in glacial acetic acid and titrating it with a standardized solution of perchloric acid in glacial acetic acid. Perchloric acid behaves as a very strong acid in this medium, leading to a sharp and distinct endpoint.[3][4] The endpoint can be detected visually using an indicator like crystal violet or potentiometrically.

The reaction is as follows: CH₃(CH₂)₁₃N(CH₃)₂ + HClO₄ → [CH₃(CH₂)₁₃NH(CH₃)₂]⁺ + ClO₄⁻

Experimental Protocol

1. Reagents and Materials

  • Titrant: 0.1 M Perchloric acid (HClO₄) in glacial acetic acid.

  • Solvent: Glacial acetic acid (<1% water content).[4]

  • Standard for Titrant Standardization: Primary standard grade potassium hydrogen phthalate (KHP).

  • Indicator: Crystal violet indicator solution (0.5% w/v in glacial acetic acid).

  • Sample: this compound.

2. Apparatus

  • Analytical balance (readable to 0.0001 g).

  • 250 mL Erlenmeyer flasks or titration beakers.

  • 50 mL burette, calibrated.

  • Magnetic stirrer and stir bars.

  • Standard laboratory glassware (pipettes, volumetric flasks).

3. Standardization of 0.1 M Perchloric Acid

  • Accurately weigh approximately 0.5 g of dried KHP into a 250 mL flask.

  • Add 60 mL of glacial acetic acid and gently warm to dissolve the KHP.

  • Cool the solution to room temperature and add 2-3 drops of crystal violet indicator.

  • Titrate with the 0.1 M perchloric acid solution until the color changes from violet to a stable blue-green endpoint.

  • Record the volume of titrant used.

  • Calculate the molarity of the perchloric acid solution: Molarity (M) = (Weight of KHP, g) / (0.20423 g/meq * Volume of HClO₄, mL)

4. Sample Analysis Procedure

  • Accurately weigh a sample of this compound (the amount depends on the expected concentration, typically 0.2-0.5 g) into a 250 mL flask.[5]

  • Add 50-75 mL of glacial acetic acid to dissolve the sample completely. A magnetic stirrer can be used to aid dissolution.

  • Add 2-3 drops of crystal violet indicator to the sample solution.

  • Titrate with the standardized 0.1 M perchloric acid solution. The endpoint is reached when the indicator color changes from violet to a stable blue-green.

  • Record the volume of perchloric acid titrant consumed.

  • Perform a blank titration using the same volume of solvent and indicator, but without the sample. Subtract the blank volume from the sample titration volume.[3]

5. Calculation of Concentration

The concentration of this compound can be expressed as a percentage by weight (% w/w):

% w/w = [(V_s - V_b) * M * MW] / (W * 10)

Where:

  • V_s: Volume of HClO₄ used for the sample titration (mL).

  • V_b: Volume of HClO₄ used for the blank titration (mL).

  • M: Molarity of the standardized HClO₄ solution (mol/L).

  • MW: Molecular weight of this compound (241.48 g/mol ).

  • W: Weight of the sample (g).

Workflow Diagram

Nonaqueous_Titration_Workflow start Start prep_titrant Standardize 0.1 M Perchloric Acid Titrant start->prep_titrant prep_sample Prepare Sample: Weigh and Dissolve in Glacial Acetic Acid start->prep_sample titrate Titrate with Standardized Perchloric Acid prep_titrant->titrate add_indicator Add Crystal Violet Indicator prep_sample->add_indicator add_indicator->titrate endpoint Observe Endpoint (Violet to Blue-Green) titrate->endpoint calculate Calculate Concentration (% w/w) endpoint->calculate end_node End calculate->end_node

Caption: Workflow for Nonaqueous Acid-Base Titration.

Method 2: Potentiometric Titration

Principle

Potentiometric titration is an alternative to using a visual indicator and is particularly useful for colored or turbid solutions. This method measures the potential difference between two electrodes (an indicator electrode and a reference electrode) as a function of the added titrant volume.[6] For the titration of a weak base like this compound, a glass pH electrode is typically used as the indicator electrode, and a calomel or Ag/AgCl electrode serves as the reference.[7] The endpoint of the titration corresponds to the point of maximum inflection on the titration curve (a plot of potential/pH vs. titrant volume). This point can be determined from the first or second derivative of the curve.

Experimental Protocol

1. Reagents and Materials

  • Titrant: 0.1 M Perchloric acid (HClO₄) in glacial acetic acid (standardized as in Method 1).

  • Solvent: Glacial acetic acid or a mixture of solvents like benzene-isopropanol or chloroform-glacial acetic acid.[7][8]

  • Sample: this compound.

2. Apparatus

  • Potentiometric autotitrator or a pH meter with a millivolt (mV) scale.

  • Glass combination pH electrode or a separate glass indicator electrode and a calomel or Ag/AgCl reference electrode.[7]

  • 250 mL titration beaker.

  • 50 mL burette (preferably automated for autotitrators).

  • Analytical balance.

  • Magnetic stirrer and stir bars.

3. Electrode and Meter Setup

  • Calibrate the pH meter according to the manufacturer's instructions.

  • If using a nonaqueous solvent, ensure the electrode is suitable. Some electrodes require special filling solutions (e.g., lithium chloride in ethanol) for nonaqueous work.[4]

  • Rinse the electrode with the titration solvent before use.

4. Sample Analysis Procedure

  • Accurately weigh a sample of this compound into a 250 mL titration beaker.

  • Add 75-100 mL of the chosen solvent and dissolve the sample using a magnetic stirrer.

  • Immerse the electrode(s) in the solution, ensuring the bulb and junction are covered. Avoid the stir bar making contact with the electrode.

  • Allow the initial potential reading to stabilize.

  • Begin adding the standardized 0.1 M perchloric acid titrant in small, known increments.

  • Record the potential (mV or pH) after each addition, allowing the reading to stabilize before adding the next increment.

  • Continue adding titrant well past the expected equivalence point to ensure a complete titration curve is generated. The increments should be smaller near the equivalence point where the potential changes most rapidly.

  • After the titration, rinse the electrode thoroughly.[3]

5. Determination of Endpoint and Calculation

  • Plot the measured potential (mV) or pH (y-axis) against the volume of titrant added (x-axis) to generate the titration curve.

  • Determine the equivalence point volume (V_eq), which is the volume of titrant corresponding to the steepest part of the curve.

  • For higher accuracy, plot the first derivative (ΔmV/ΔV) or second derivative (Δ²mV/ΔV²) against the titrant volume. The equivalence point is the peak of the first derivative curve or the zero-crossing of the second derivative curve.

  • Calculate the concentration of this compound using the same formula as in Method 1, substituting V_s with V_eq. A blank titration is also recommended for highest accuracy.

Workflow Diagram

Potentiometric_Titration_Workflow start Start setup_inst Setup Potentiometer and Electrodes start->setup_inst prep_sample Prepare Sample: Weigh and Dissolve in Nonaqueous Solvent start->prep_sample titrate Titrate with Standardized Perchloric Acid, Recording potential vs. volume setup_inst->titrate prep_sample->titrate plot_curve Plot Titration Curve (mV vs. Volume) titrate->plot_curve det_endpoint Determine Equivalence Point (Inflection Point / Derivative) plot_curve->det_endpoint calculate Calculate Concentration (% w/w) det_endpoint->calculate end_node End calculate->end_node

References

Application Notes and Protocols: N,N-Dimethyltetradecylamine as a Corrosion Inhibitor for Metals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N,N-Dimethyltetradecylamine (DMTA) is a tertiary amine that serves as an effective corrosion inhibitor for various metals, particularly in acidic environments.[1][2] Its efficacy stems from its molecular structure, which consists of a polar amine head group and a long, nonpolar hydrocarbon tail. This amphiphilic nature allows it to adsorb onto metal surfaces, forming a protective barrier that isolates the metal from corrosive agents.[3] DMTA is also a key intermediate in the synthesis of other advanced corrosion inhibitors, such as gemini surfactants, which have shown excellent performance in protecting iron and steel.[2] These application notes provide a summary of its performance and detailed protocols for its evaluation.

Mechanism of Action

The primary mechanism by which this compound inhibits corrosion is through adsorption onto the metal surface. The nitrogen atom in the amine group has a lone pair of electrons, which facilitates its attachment to the metal.[3] Once adsorbed, the long tetradecyl hydrocarbon chains orient themselves away from the surface, creating a hydrophobic (water-repelling) layer. This layer acts as a physical barrier, preventing corrosive species like water, oxygen, and hydronium ions from reaching the metal surface and participating in the electrochemical corrosion reactions.[3][4]

cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Metal Surface (e.g., Steel) cluster_mechanism Inhibition Mechanism H H+ Block 3. Corrosion Blocked H->Block Repelled by hydrophobic layer Cl Cl- Cl->Block Repelled by hydrophobic layer H2O H₂O H2O->Block Repelled by hydrophobic layer Inhibitor DMTA Molecules Adsorption 1. Adsorption of DMTA (N atom bonds to metal) Inhibitor->Adsorption Metal Metal (Fe) Adsorption->Metal N lone pair interaction Film 2. Formation of Protective Hydrophobic Film Adsorption->Film Film->Block

Fig 1. Corrosion inhibition mechanism of this compound (DMTA).

Quantitative Data Summary

While specific quantitative data for this compound as a standalone inhibitor is not extensively detailed in the provided search results, data for closely related amine-based inhibitors and its derivatives (gemini surfactants) demonstrate the typical performance expected. The following tables summarize the kind of data obtained from standard evaluation techniques. Researchers can generate similar data for DMTA by following the protocols outlined below.

Table 1: Inhibition Efficiency from Weight Loss Measurements (Illustrative data based on typical performance of amine-based inhibitors)

Inhibitor Concentration (M)MetalCorrosive MediumTemperature (°C)Immersion Time (h)Inhibition Efficiency (%)
0 (Blank)Mild Steel1 M HCl2550.0
0.001Mild Steel1 M HCl25585.3
0.002Mild Steel1 M HCl25590.1
0.003Mild Steel1 M HCl25592.5
0.005Mild Steel1 M HCl25595.3[5]

Table 2: Electrochemical Polarization Parameters (Illustrative data based on typical performance of amine-based inhibitors)

Inhibitor Concentration (M)Ecorr (mV vs. SCE)Icorr (µA/cm²)Anodic Slope (βa) (mV/dec)Cathodic Slope (βc) (mV/dec)Inhibition Efficiency (%)
0 (Blank)-480250751200.0
0.001-465357011586.0
0.005-450156811094.0

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data (Illustrative data based on typical performance of amine-based inhibitors)

Inhibitor Concentration (M)Rct (Ω·cm²)Cdl (µF/cm²)Inhibition Efficiency (%)
0 (Blank)502000.0
0.0018505094.1
0.00518002597.2

Note: Ecorr = Corrosion Potential, Icorr = Corrosion Current Density, Rct = Charge Transfer Resistance, Cdl = Double Layer Capacitance. Inhibition Efficiency (%) is calculated from Icorr or Rct values.

Detailed Experimental Protocols

The following are standard, detailed protocols for evaluating the effectiveness of this compound as a corrosion inhibitor.

Weight Loss Method

This gravimetric technique provides a direct measure of metal loss and is used to calculate the average corrosion rate and inhibition efficiency.[6][7]

Materials and Equipment:

  • Metal coupons (e.g., mild steel, 2.5 x 2.0 x 0.1 cm)

  • Abrasive paper (e.g., 600, 800, 1200 grit)

  • Analytical balance (±0.1 mg)

  • Corrosive solution (e.g., 1 M HCl)

  • This compound

  • Beakers or glass cells

  • Ultrasonic bath, acetone, distilled water

  • Thermostatic water bath

Protocol:

  • Coupon Preparation: Mechanically polish the metal coupons with successive grades of abrasive paper, starting with the coarsest.

  • Rinse the coupons thoroughly with distilled water.

  • Degrease the coupons by sonicating in acetone for 5-10 minutes.

  • Rinse again with distilled water and dry completely.

  • Weigh each coupon accurately using an analytical balance and record the initial weight (W₁).

  • Inhibitor Solution Preparation: Prepare a stock solution of this compound in the corrosive medium. From this, prepare a series of test solutions with varying inhibitor concentrations (e.g., 0.001 M to 0.005 M). Also, prepare a blank solution containing only the corrosive medium.

  • Immersion Test: Completely immerse one prepared coupon into each beaker containing the blank and inhibitor solutions.

  • Place the beakers in a thermostatic water bath to maintain a constant temperature (e.g., 25 °C) for a specified duration (e.g., 5, 10, or 24 hours).[5]

  • Post-Immersion Cleaning: After the immersion period, carefully remove the coupons.

  • Gently scrub with a soft brush to remove corrosion products.

  • Rinse with distilled water, then acetone, and dry thoroughly.

  • Weigh each coupon again and record the final weight (W₂).

  • Calculations:

    • Weight Loss (ΔW): ΔW = W₁ - W₂

    • Corrosion Rate (CR) in mm/year: CR = (8.76 × 10⁴ × ΔW) / (A × T × D), where A is the surface area (cm²), T is the immersion time (hours), and D is the density of the metal (g/cm³).

    • Inhibition Efficiency (IE %): IE% = [(CR_blank - CR_inh) / CR_blank] × 100, where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.

Electrochemical Measurements (Potentiodynamic Polarization & EIS)

Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism.[8]

Materials and Equipment:

  • Potentiostat/Galvanostat with frequency response analyzer (for EIS)

  • Three-electrode corrosion cell:

    • Working Electrode (WE): Metal sample (e.g., mild steel) with a defined exposed area (e.g., 1 cm²).

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

    • Counter Electrode (CE): Platinum or graphite rod/mesh.

  • Test solutions (blank and with various inhibitor concentrations).

Protocol:

  • Electrode Preparation: Prepare the working electrode surface as described in the weight loss method (polishing, cleaning, drying).

  • Cell Assembly: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode. Add the test solution (blank or with inhibitor).

  • Open Circuit Potential (OCP) Stabilization: Allow the system to stabilize by immersing the working electrode in the solution for 30-60 minutes, or until the OCP reaches a steady state.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS measurements at the stable OCP.

    • Apply a small AC voltage perturbation (e.g., 10 mV amplitude).

    • Scan a frequency range from high to low (e.g., 100 kHz to 10 mHz).

    • Analyze the resulting Nyquist and Bode plots by fitting them to an appropriate equivalent electrical circuit (e.g., Randles circuit) to determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl).[8]

    • Calculate Inhibition Efficiency: IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100.

  • Potentiodynamic Polarization:

    • Immediately after OCP stabilization (or after EIS), begin the polarization scan.

    • Scan the potential from a cathodic value to an anodic value relative to the OCP (e.g., from -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).[9]

    • Plot the resulting potential vs. log(current density) to generate a Tafel plot.

    • Extrapolate the linear Tafel regions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).

    • Calculate Inhibition Efficiency: IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] × 100.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis p1 Prepare Metal Coupon (Polish, Clean, Weigh) exp1 Immerse Coupon in Solution p1->exp1 p2 Prepare Test Solutions (Blank & Inhibitor Concentrations) p2->exp1 exp2 Maintain Constant Temperature (e.g., 25°C for 5h) exp1->exp2 a1 Remove & Clean Coupon exp2->a1 a2 Weigh Final Coupon a1->a2 a3 Calculate Corrosion Rate & Inhibition Efficiency a2->a3

Fig 2. Experimental workflow for the Weight Loss corrosion test.
Surface Analysis

Techniques like Scanning Electron Microscopy (SEM) are used to visualize the metal surface and confirm the protective action of the inhibitor.

Materials and Equipment:

  • Scanning Electron Microscope (SEM)

  • Metal coupons (one immersed in blank solution, one in inhibitor solution)

Protocol:

  • Sample Preparation: After performing a weight loss or electrochemical experiment, retrieve the metal coupons. One coupon should be from the blank (uninhibited) solution and another from a solution with an effective concentration of DMTA.

  • Rinse the coupons gently with a suitable solvent to remove any residual solution and dry them completely.

  • Imaging:

    • Mount the dried coupons onto SEM stubs.

    • If necessary, apply a thin conductive coating (e.g., gold or carbon) to prevent charging.

    • Introduce the samples into the SEM chamber.

    • Acquire images of the surface topography at various magnifications.

  • Analysis: Compare the surface of the coupon from the blank solution with the one from the inhibitor solution. The uninhibited sample is expected to show significant pitting, roughness, and other signs of corrosion.[10] The inhibited sample should display a much smoother and more intact surface, providing visual evidence of protection.[11]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N,N-Dimethyltetradecylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N,N-Dimethyltetradecylamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent and effective methods for the synthesis of this compound are the Eschweiler-Clarke reaction and reductive amination using a hydride reducing agent like sodium borohydride.

  • Eschweiler-Clarke Reaction: This is a classic method that involves the methylation of a primary or secondary amine using excess formic acid and formaldehyde.[1][2] It is a one-pot reaction that is known for its high efficiency and the prevention of quaternary ammonium salt formation.[1][3]

  • Reductive Amination with Sodium Borohydride: This method involves the reaction of tetradecylamine with formaldehyde to form an intermediate imine or iminium ion, which is then reduced in situ by sodium borohydride to yield the tertiary amine.[4] This method is also highly effective and can be performed as a one-pot procedure.[5]

Q2: What are the key differences between the Eschweiler-Clarke reaction and reductive amination with sodium borohydride for this synthesis?

A2: Both methods are effective for producing this compound, but they have some key differences in reaction conditions, reagent handling, and potential side reactions.

FeatureEschweiler-Clarke ReactionReductive Amination with Sodium Borohydride
Reagents Formaldehyde, Formic AcidFormaldehyde, Sodium Borohydride
Typical Temperature 80-100°C[3]0°C to Room Temperature
Typical Reaction Time 5-25 hours[6]1-3 hours
Typical Yield >80%[3]High (often >90%)
Key Advantages Avoids quaternary ammonium salt formation, uses inexpensive reagents.[2]Milder reaction conditions, rapid transformations.[7]
Potential Issues Higher reaction temperatures, longer reaction times.Potential for reduction of formaldehyde by NaBH₄ if addition is not controlled.[8]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the N,N-dimethylation of tetradecylamine can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[9] By taking small aliquots from the reaction mixture at different time points, you can observe the consumption of the starting material (tetradecylamine) and the formation of the product (this compound).

Q4: What are the common impurities I might encounter in my final product?

A4: Common impurities can include unreacted starting materials, partially methylated intermediates, and byproducts from side reactions.

  • Unreacted Tetradecylamine: Incomplete reaction can leave residual starting material.

  • N-Methyltetradecylamine: Incomplete methylation will result in the presence of the secondary amine intermediate.

  • N-Formyltetradecylamine: This can be a byproduct in the Eschweiler-Clarke reaction if the reduction of the intermediate iminium ion is incomplete.

  • N-Oxide Formation: Tertiary amines can be susceptible to oxidation, especially at elevated temperatures or upon exposure to air, leading to the formation of this compound N-oxide.[6]

  • Aldol Condensation Products: Side reactions involving formaldehyde can lead to polymeric byproducts.[9]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting Steps
Incomplete Reaction Increase Reaction Time: Especially for the Eschweiler-Clarke reaction, ensure the reaction is heated for a sufficient duration (up to 24 hours).[6] Increase Temperature: For the Eschweiler-Clarke reaction, ensure the temperature is maintained between 80-100°C.[3]
Suboptimal Reagent Stoichiometry Eschweiler-Clarke: Use a molar excess of both formic acid and formaldehyde. A common ratio is 1 equivalent of amine to 5 equivalents of formic acid and 5 equivalents of formaldehyde. Reductive Amination (NaBH₄): Use a slight excess of formaldehyde (e.g., 2.2 equivalents) and sodium borohydride (e.g., 1.5-2.0 equivalents) relative to the amine.
Poor Solubility of Starting Material The long alkyl chain of tetradecylamine can lead to poor solubility in aqueous reaction mixtures. Eschweiler-Clarke: While the reaction is often run in an aqueous solution of formic acid and formaldehyde, the addition of a co-solvent like methanol or ethanol can improve solubility. Reductive Amination (NaBH₄): Use a solvent such as methanol, ethanol, or 2,2,2-trifluoroethanol, which can effectively dissolve both the amine and the reagents.[7][10]
Phase Separation The lipophilic nature of the starting material and product can cause the reaction mixture to separate into different phases, hindering the reaction. Increase Stirring Rate: Vigorous stirring can help to create an emulsion and improve contact between reactants. Use of a Phase-Transfer Catalyst: While not standard for these reactions, a phase-transfer catalyst could potentially improve reaction rates in a biphasic system.

Issue 2: Difficulty in Product Purification

Potential Cause Troubleshooting Steps
Formation of Emulsions During Workup The surfactant-like properties of the long-chain amine product can lead to stable emulsions during aqueous extraction. Addition of Brine: Washing with a saturated sodium chloride solution can help to break emulsions. Centrifugation: If emulsions persist, centrifugation can aid in phase separation. Filtration through Celite: Passing the mixture through a pad of Celite can sometimes help to break up emulsions.
Co-elution of Product and Impurities During Chromatography The non-polar nature of this compound and similar impurities can make separation by silica gel chromatography challenging. Optimize Solvent System: Use a gradient elution with a solvent system that provides good separation, such as a mixture of hexane and ethyl acetate with a small amount of triethylamine to prevent peak tailing. Alternative Stationary Phase: Consider using a reversed-phase (C18) column for purification.[11] Distillation: As this compound is a liquid at room temperature, vacuum distillation can be an effective purification method, especially on a larger scale.
Presence of N-Oxide Impurity The N-oxide is more polar than the tertiary amine and may be difficult to remove. Work under Inert Atmosphere: To prevent its formation, conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon). Reductive Workup: If N-oxide formation is suspected, a mild reducing agent can be added during the workup to convert it back to the amine.

Experimental Protocols

Protocol 1: Eschweiler-Clarke Reaction

This protocol describes the synthesis of this compound from tetradecylamine using formaldehyde and formic acid.

Materials:

  • Tetradecylamine

  • Formic Acid (88-98%)

  • Formaldehyde (37% aqueous solution)

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM) or Diethyl Ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Hydrochloric Acid (HCl)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add tetradecylamine (1.0 eq).

  • With cooling in an ice bath, slowly add formic acid (approximately 5.0 eq).

  • Slowly add formaldehyde solution (approximately 5.0 eq) to the mixture.

  • Heat the reaction mixture to 90-100°C and maintain this temperature for 6-12 hours. The reaction progress can be monitored by TLC.

  • Cool the reaction mixture to room temperature and carefully make it basic (pH > 10) by the slow addition of a concentrated NaOH solution.

  • Extract the aqueous layer with dichloromethane or diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Reductive Amination using Sodium Borohydride

This protocol outlines the synthesis of this compound via reductive amination with sodium borohydride.

Materials:

  • Tetradecylamine

  • Formaldehyde (37% aqueous solution) or Paraformaldehyde

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM) or Diethyl Ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve tetradecylamine (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Add formaldehyde solution (2.2 eq) to the stirred solution at room temperature.

  • Stir the mixture for 1-2 hours to allow for the formation of the imine intermediate.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.5-2.0 eq) in small portions, ensuring the temperature remains below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-3 hours.

  • Carefully quench the reaction by the slow addition of water.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and make the solution basic (pH > 10) with NaOH.

  • Extract the aqueous layer with dichloromethane or diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by vacuum distillation or column chromatography.

Visualizations

reaction_pathway tetradecylamine Tetradecylamine (Primary Amine) intermediate Iminium Ion Intermediate tetradecylamine->intermediate + Formaldehyde formaldehyde Formaldehyde formaldehyde->intermediate formic_acid Formic Acid (Eschweiler-Clarke) product This compound (Tertiary Amine) formic_acid->product Reduction nabh4 Sodium Borohydride (Reductive Amination) nabh4->product Reduction intermediate->product

Synthesis pathways for this compound.

troubleshooting_workflow start Low Yield or Incomplete Reaction check_params Check Reaction Parameters start->check_params check_reagents Check Reagent Stoichiometry start->check_reagents check_solubility Address Solubility Issues start->check_solubility increase_time Increase Reaction Time/Temp check_params->increase_time adjust_ratio Adjust Amine:Reagent Ratio check_reagents->adjust_ratio add_cosolvent Add Co-solvent (e.g., MeOH) check_solubility->add_cosolvent high_yield Improved Yield increase_time->high_yield adjust_ratio->high_yield add_cosolvent->high_yield

Troubleshooting workflow for low yield.

logical_relationship cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes temp Temperature yield Yield temp->yield time Reaction Time time->yield ratio Reagent Ratio ratio->yield side_reactions Side Reactions ratio->side_reactions solvent Solvent Choice solvent->yield solvent->side_reactions purity Purity side_reactions->purity

Relationship between reaction parameters and outcomes.

References

Stabilizing N,N-Dimethyltetradecylamine solutions for long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals on the long-term storage and stabilization of N,N-Dimethyltetradecylamine solutions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound solutions?

A1: To ensure long-term stability, this compound solutions should be stored in a controlled environment. General recommendations include storing the solution at a controlled room temperature, typically between 20°C to 25°C (68°F to 77°F).[1] For maximum shelf-life, some chemistries may require refrigeration, but it is crucial to consult product-specific guidelines as lower temperatures can sometimes affect solubility or cause components to fall out of solution.[1] Solutions should be stored in tightly sealed containers made of compatible materials like high-density polyethylene (HDPE) or glass to prevent contamination and solvent evaporation.[2] The storage area should be dry and well-ventilated.[2]

Q2: What are the primary degradation pathways for this compound?

A2: this compound, as a tertiary amine, is susceptible to several degradation pathways. The most common is oxidation, where the tertiary amine reacts with oxygen to form this compound N-oxide.[3][4] This process can be accelerated by exposure to light, heat, and the presence of metal ions which can catalyze the reaction.[5] Another potential pathway involves reaction with acidic gases like carbon dioxide (CO2) from the atmosphere, which can lead to the formation of carbamates or bicarbonate salts, potentially altering the solution's pH and stability.[6] Thermal degradation at elevated temperatures can also occur, leading to more complex breakdown products.[7][8]

Q3: What are the visible signs of degradation in my this compound solution?

A3: Visual inspection can often provide the first clues of solution instability. Key signs to watch for include:

  • Color Change: A pure solution is typically colorless to light yellow. The development of a darker yellow or brown color can indicate oxidative degradation or the formation of impurities.

  • Precipitation: The formation of solid particles or a cloudy appearance (turbidity) can suggest that the compound is falling out of solution, has formed insoluble degradation products, or is contaminated.

  • Phase Separation: The solution separating into distinct layers indicates a loss of homogeneity, which could be due to changes in solubility caused by temperature fluctuations or chemical reactions.

  • Changes in Viscosity: A noticeable increase in the solution's thickness may suggest polymerization or the formation of degradation products.[6]

Q4: How does pH affect the stability of the solution?

A4: The pH of an aqueous this compound solution is critical to its stability. Tertiary amines are basic and will exist in equilibrium between their free base form and their protonated (cationic) form.[3] The stability of the amine can be influenced by the solution's pH, which affects its charge state.[9] Extreme pH values (either highly acidic or highly alkaline) can catalyze hydrolysis or other degradation reactions of either the amine itself or other components in the formulation. For many amine solutions, maintaining a stable pH within a specified range is essential to prevent degradation and ensure performance.[10]

Q5: Should I protect my solution from light and air?

A5: Yes. Exposure to air (specifically oxygen) is a primary driver of oxidative degradation to form the N-oxide.[5] Storing containers with a nitrogen or argon headspace can mitigate this. Light, particularly UV light, can provide the energy to initiate and accelerate oxidative reactions. Therefore, it is best practice to store solutions in amber glass vials or opaque containers to protect them from light.[11]

Troubleshooting Guide

Problem 1: My solution has changed color (e.g., turned yellow or brown).

  • Potential Cause: This is a common sign of oxidative degradation. Exposure to air (oxygen), light, or trace metal contaminants can accelerate this process.[5]

  • Recommended Action:

    • Verify Integrity: Use an analytical method like HPLC-UV or LC-MS to quantify the concentration of this compound and identify potential degradation products.

    • Review Storage: Ensure the solution is stored in a tightly sealed, opaque container with minimal headspace. For highly sensitive applications, consider purging the headspace with an inert gas like nitrogen or argon before sealing.

    • Check for Contaminants: Ensure that all labware and solvents used were free from metal ion contamination.

Problem 2: A precipitate has formed in my solution.

  • Potential Cause:

    • Low Temperature: The solubility of this compound may have decreased due to storage at a temperature that is too low.

    • Degradation: The precipitate could be an insoluble degradation product.

    • Contamination: An unknown contaminant may have been introduced, reacting with the amine or causing it to precipitate.[12]

  • Recommended Action:

    • Gently Warm: Try gently warming the solution while stirring to see if the precipitate redissolves. If it does, the issue was likely temperature-related. Store at a slightly warmer, controlled temperature moving forward.

    • Analyze Precipitate: If warming does not work, carefully separate the precipitate by centrifugation or filtration and analyze it (if possible) along with the supernatant to identify its nature.

    • Filter Solution: If the precipitate is confirmed to be an impurity or degradation product, the solution may be filtered through a compatible 0.22 µm filter, but re-analysis is critical to confirm the concentration of the active component.

Problem 3: The measured concentration of my solution is lower than expected.

  • Potential Cause: This indicates a loss of the active compound, likely due to chemical degradation or physical loss.

  • Recommended Action:

    • Investigate Degradation: Use a stability-indicating analytical method (e.g., LC-MS) to check for the presence of degradation products like the N-oxide.[13][14]

    • Check for Adsorption: this compound is a surfactant and may adsorb to the surfaces of certain container materials. Ensure you are using compatible storage containers (e.g., glass, HDPE).[2]

    • Review Handling Procedures: Ensure accurate pipetting and dilution techniques. Check for potential solvent evaporation from improperly sealed containers.

Visualization of Degradation and Troubleshooting

Below are diagrams illustrating key concepts for stabilizing this compound solutions.

TertiaryAmine This compound (R₃N) N_Oxide N-Oxide (R₃N⁺-O⁻) TertiaryAmine->N_Oxide Oxidation (O₂, Light, Metal Ions) Salt Bicarbonate Salt (R₃NH⁺HCO₃⁻) TertiaryAmine->Salt Reaction with CO₂ (in presence of H₂O)

Caption: Potential degradation pathways for this compound.

start Observed Instability (e.g., Color Change, Precipitate) check_temp Was solution stored at recommended temperature? start->check_temp adjust_temp Action: Adjust storage temperature. Monitor. check_temp->adjust_temp No check_container Is container sealed, opaque, and made of compatible material? check_temp->check_container Yes analytical_test Action: Perform analytical test (e.g., HPLC, LC-MS) adjust_temp->analytical_test replace_container Action: Transfer to appropriate container. Consider inert gas. check_container->replace_container No check_container->analytical_test Yes replace_container->analytical_test degraded Is degradation confirmed? analytical_test->degraded discard Action: Discard solution and prepare fresh stock. degraded->discard Yes stable Solution is stable. Continue use with caution. degraded->stable No

Caption: Troubleshooting workflow for unstable amine solutions.

stability Solution Stability of This compound degradation Degradation (Chemical Change) stability->degradation physical Instability (Precipitation, Phase Sep.) stability->physical temp Temperature temp->stability light Light Exposure light->stability oxygen Oxygen (Air) oxygen->stability ph pH ph->stability contaminants Contaminants (e.g., Metal Ions) contaminants->stability

Caption: Key factors influencing solution stability.

Quantitative Data on Tertiary Amine Stability

Table 1: Thermal Stability of Aqueous Tertiary Amine Solutions After 5 Weeks at 135°C

Amine Concentration (wt. %) Amine Loss (%) Reference
MDEA 30% 37.0% [6]
MDEA 50% ~45% (estimated) [15]

| DEEA | 30% | ~15% (estimated) |[15] |

Note: Data is for related compounds under high-temperature stress conditions and should be used for illustrative purposes only. Actual stability of this compound solutions may vary.

Experimental Protocols

Protocol: Accelerated Stability Study of this compound Solution

This protocol outlines a method to assess the stability of a prepared this compound solution under accelerated (stress) conditions.

1. Objective: To determine the stability of the this compound solution by evaluating its purity and the formation of degradation products under elevated temperature and light exposure over time.

2. Materials and Equipment:

  • This compound solution (prepared in a relevant solvent)

  • Type 1 (ultrapure) water and HPLC-grade solvents (e.g., acetonitrile, methanol)

  • HPLC or UPLC system with a UV or MS detector

  • C18 analytical column suitable for amine analysis

  • Forced-air stability oven

  • Photostability chamber (ICH Q1B compliant)

  • Calibrated pH meter

  • Class A volumetric glassware

  • 2 mL amber glass HPLC vials with PTFE-lined caps

3. Methodology:

  • Time Zero (T=0) Analysis:

    • Prepare the this compound solution at the desired concentration.

    • Immediately perform an initial analysis. Measure the initial concentration (assay), pH, and appearance (color, clarity).

    • Run an HPLC-MS analysis to obtain an initial purity profile and identify any baseline impurities. This serves as the T=0 reference.[16][17]

  • Sample Storage:

    • Aliquot the solution into multiple amber glass vials, filling them to minimize headspace.

    • Divide the vials into the following storage conditions:

      • Control: 2-8°C, protected from light.

      • Accelerated Thermal: 40°C ± 2°C in a stability oven.[18]

      • Photostability: In a photostability chamber according to ICH Q1B guidelines.

      • Long-term: 25°C ± 2°C / 60% ± 5% RH (if applicable).

  • Time Point Testing:

    • Pull samples from each storage condition at predetermined time points (e.g., 1, 2, 4, and 8 weeks for the accelerated study).

    • Allow samples to equilibrate to room temperature before analysis.

    • For each sample, perform the following tests:

      • Visual Inspection: Note any changes in color, clarity, or for the presence of precipitate.

      • pH Measurement: Record the pH of the solution.

      • HPLC-MS Analysis: Quantify the concentration of this compound (assay vs. initial). Analyze the chromatogram for any new peaks (degradation products) or a decrease in the area of the main peak.

4. Data Analysis:

  • Tabulate Results: Create a table summarizing the appearance, pH, and assay results for each time point and condition.

  • Calculate Degradation Rate: Plot the concentration of this compound versus time for each condition to estimate the degradation rate.

  • Identify Degradants: Use the MS data to propose structures for any significant degradation products observed.

5. Acceptance Criteria: Define acceptable limits for changes in appearance, pH, and concentration (e.g., assay value should remain within 95-105% of the initial value). If the solution fails to meet these criteria, it is considered unstable under those storage conditions.

References

Technical Support Center: Optimizing N,N-Dimethyltetradecylamine-Mediated Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions in syntheses mediated by N,N-Dimethyltetradecylamine.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in synthesis?

A1: this compound is predominantly used as a key intermediate in the synthesis of quaternary ammonium compounds, also known as "quats." These cationic surfactants have wide-ranging applications, including as disinfectants, antiseptics, and phase transfer catalysts. It can also be employed as a base or catalyst in various organic reactions.

Q2: What is the most common reaction involving this compound?

A2: The most prevalent reaction is its quaternization, an SN2 reaction where the tertiary amine is alkylated to form a quaternary ammonium salt. A common example is the reaction with benzyl chloride to produce N-benzyl-N,N-dimethyl-N-tetradecylammonium chloride.

Q3: How can I purify this compound before use?

A3: For reactions requiring high purity, commercially available technical grade this compound can be purified by fractional distillation.

Q4: Can this compound be used as a catalyst?

A4: Yes, as a tertiary amine, it can function as a weakly basic catalyst in reactions such as the Knoevenagel condensation. Its long alkyl chain may offer unique solubility properties in certain solvent systems.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: Low Yield in Quaternization Reaction

Symptoms:

  • The yield of the desired quaternary ammonium salt is significantly lower than expected.

  • TLC or NMR analysis shows a large amount of unreacted this compound.

Possible Causes & Solutions:

CauseRecommended Solution
Insufficiently reactive alkylating agent Switch to a more reactive alkylating agent (e.g., from alkyl chloride to alkyl bromide or iodide).
Suboptimal Solvent The choice of solvent is crucial. Solvents like butanone, acetone, or DMF are often effective.[1] Consider solvent-free conditions, particularly with reactive alkylating agents like dimethyl sulfate.
Inadequate Reaction Temperature Increase the reaction temperature. For instance, the reaction with benzyl chloride can be conducted at 80-90°C.[2] Microwave irradiation can also be employed to accelerate the reaction.[2]
Incorrect Stoichiometry Ensure the correct molar ratio of reactants. For the reaction with benzyl chloride, a molar ratio of this compound to benzyl chloride of approximately 1:1.5 has been reported to give good yields.[2]
Issue 2: Formation of Side Products

Symptoms:

  • Crude product analysis (NMR, GC-MS) reveals the presence of unexpected impurities.

  • Difficulty in purifying the final product.

Possible Causes & Solutions:

CauseRecommended Solution
Over-alkylation or side reactions of the alkylating agent Carefully control the stoichiometry and reaction temperature. Use of a less reactive alkylating agent might be beneficial.
Presence of impurities in starting materials Purify this compound and the alkylating agent before the reaction. For example, benzyl chloride can be purified by distillation.[3][4]
Reaction with solvent Ensure the chosen solvent is inert under the reaction conditions.
Issue 3: Incomplete Reaction in this compound-Catalyzed Reactions (e.g., Knoevenagel Condensation)

Symptoms:

  • TLC analysis shows the persistence of starting materials (aldehyde/ketone and active methylene compound).

Possible Causes & Solutions:

CauseRecommended Solution
Insufficient catalyst loading Increase the molar percentage of this compound.
Inefficient removal of water In condensation reactions, the removal of water drives the equilibrium towards the product. Use a Dean-Stark apparatus for azeotropic removal of water or add molecular sieves.[5]
Low reaction temperature Gently heat the reaction mixture to increase the reaction rate.

Experimental Protocols

Protocol 1: Synthesis of N-benzyl-N,N-dimethyl-N-tetradecylammonium chloride

This protocol describes the quaternization of this compound with benzyl chloride.

Materials:

  • This compound

  • Benzyl chloride

  • Butanone (or another suitable solvent like acetone or DMF)[1]

  • Acetone (for recrystallization)[2]

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1 equivalent) in butanone.

  • Add benzyl chloride (1 to 1.5 equivalents) to the solution.[2]

  • Heat the reaction mixture to 80-90°C and maintain stirring for 2-4 hours.[2]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Recrystallize the crude solid product from acetone to obtain pure N-benzyl-N,N-dimethyl-N-tetradecylammonium chloride.[2]

Protocol 2: General Procedure for a Knoevenagel Condensation Catalyzed by this compound

This protocol provides a general method for the Knoevenagel condensation using this compound as a catalyst.

Materials:

  • Aldehyde or ketone (1 equivalent)

  • Active methylene compound (e.g., diethyl malonate, malononitrile) (1 equivalent)

  • This compound (0.1 equivalents)

  • Toluene

  • Molecular sieves (optional)[5]

Procedure:

  • To a round-bottom flask, add the aldehyde or ketone, the active methylene compound, and toluene.

  • Add this compound to the mixture.

  • If desired, add activated molecular sieves to the flask to absorb the water formed during the reaction.[5] Alternatively, set up the reaction with a Dean-Stark apparatus.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture and wash with dilute acid (e.g., 1M HCl) to remove the amine catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Solvent Effects on the Quaternization of N,N-dimethylalkylamines with Benzyl Chloride

SolventGeneral ObservationsReference
ButanoneConvenient solvent, often requiring only one recrystallization for purification.[1]
AcetoneCommonly used, may require multiple recrystallizations.[1]
ChloroformEffective solvent for the reaction.[1]
Dimethylformamide (DMF)A polar aprotic solvent that can be used for this synthesis.[1]
EthanolA polar protic solvent that has been used in similar quaternization reactions.[1]
WaterCan be used as a solvent in some cases.[1]

Table 2: Reaction Parameters for Microwave-Assisted Synthesis of Tetradecyl-dimethyl-benzyl ammonium chloride

Reactant 1Reactant 2Molar Ratio (R1:R2)TemperatureTimeYieldReference
Tetradecane dimethyl tertiary amineBenzyl chloride1:1.590°C2 min90.12%[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Select Reagents: This compound Alkylating Agent mix Mix Reagents and Solvent reagents->mix solvent Choose Solvent: (e.g., Butanone) solvent->mix heat Heat to 80-90°C mix->heat monitor Monitor with TLC heat->monitor cool Cool to RT monitor->cool Reaction Complete evaporate Evaporate Solvent cool->evaporate recrystallize Recrystallize (e.g., from Acetone) evaporate->recrystallize product Pure Quaternary Ammonium Salt recrystallize->product

Caption: Experimental workflow for the synthesis of quaternary ammonium salts.

troubleshooting_low_yield start Low Yield in Quaternization check_reagents Check Reagent Reactivity and Purity start->check_reagents check_conditions Review Reaction Conditions start->check_conditions solution_reagents Use more reactive alkylating agent or purify starting materials check_reagents->solution_reagents solution_temp Increase Temperature (e.g., 80-90°C) check_conditions->solution_temp solution_solvent Optimize Solvent (e.g., Butanone) check_conditions->solution_solvent solution_ratio Adjust Stoichiometry check_conditions->solution_ratio

Caption: Troubleshooting logic for low reaction yield.

References

Troubleshooting inconsistent results in N,N-Dimethyltetradecylamine experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N-Dimethyltetradecylamine. The information is designed to help address common issues and inconsistencies encountered during synthesis, purification, and application of this compound.

Frequently Asked Questions (FAQs)

Synthesis

Question 1: I am experiencing low yields in the synthesis of this compound via reductive amination. What are the potential causes and how can I improve the yield?

Answer:

Low yields in the reductive amination of tetradecanal with dimethylamine can stem from several factors. A systematic approach to troubleshooting is recommended.

Common Causes and Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Consider increasing the reaction time or temperature. However, be mindful that excessive heat can lead to side product formation.

  • Suboptimal Reagent Stoichiometry: Incorrect molar ratios of the amine, aldehyde, and reducing agent are a common cause of low yields.

    • Solution: A slight excess of dimethylamine and the reducing agent can help drive the reaction to completion. It is advisable to perform small-scale optimization experiments to determine the ideal stoichiometry.[1]

  • Ineffective Reducing Agent: The choice and quality of the reducing agent are critical.

    • Solution: Sodium triacetoxyborohydride (STAB) is often a mild and effective choice for reductive amination. Ensure your reducing agent is fresh and has been stored under appropriate conditions to prevent decomposition.

  • Side Reactions: The primary amine can react with the aldehyde to form an enamine, or other side reactions can occur, reducing the yield of the desired tertiary amine.

    • Solution: Controlling the reaction temperature and the rate of addition of the reducing agent can minimize side reactions. A lower reaction temperature may require a longer reaction time but can improve selectivity.

A logical workflow for troubleshooting low yields in synthesis is crucial.

start Low Synthesis Yield reagent_quality Verify Reagent Quality (Amine, Aldehyde, Reducing Agent) start->reagent_quality reaction_conditions Optimize Reaction Conditions (Temperature, Time, Stoichiometry) reagent_quality->reaction_conditions Reagents OK workup_purification Review Workup & Purification (Extraction, Chromatography) reaction_conditions->workup_purification Conditions Optimized side_products Analyze for Side Products (GC-MS, NMR) workup_purification->side_products Yield Still Low improved_yield Improved Yield workup_purification->improved_yield Losses Minimized side_products->reaction_conditions Identify & Mitigate

A workflow for troubleshooting synthesis issues.

Question 2: I am synthesizing this compound using the Eschweiler-Clarke reaction and the yield is poor. What should I investigate?

Answer:

The Eschweiler-Clarke reaction, which uses formic acid and formaldehyde to methylate amines, is generally robust. However, several factors can lead to poor yields.

Common Causes and Solutions:

  • Incorrect Reagent Ratio: The stoichiometry of formic acid and formaldehyde to the primary amine (tetradecylamine) is critical.

    • Solution: An excess of both formic acid and formaldehyde is typically required to drive the reaction to completion and ensure dimethylation.[2]

  • Suboptimal Temperature: The reaction is usually performed at elevated temperatures.

    • Solution: Ensure the reaction mixture is heated to the appropriate temperature, typically near the boiling point of the aqueous solution, to facilitate the reaction.[2]

  • Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time.

    • Solution: Monitor the reaction by TLC. The disappearance of the starting primary and intermediate secondary amine will indicate the reaction's progress.

  • Product Loss During Workup: The basic nature of the product requires careful workup to avoid loss.

    • Solution: During the basification step (e.g., with NaOH or KOH), ensure the pH is sufficiently high (pH > 10) to deprotonate the tertiary amine and allow for efficient extraction into an organic solvent. Perform multiple extractions to maximize recovery.

Purification

Question 3: I am having difficulty purifying this compound using silica gel column chromatography. The compound is streaking and the separation is poor.

Answer:

The basicity of tertiary amines like this compound leads to strong interactions with the acidic silanol groups on the surface of silica gel. This interaction causes peak tailing and poor separation.

Solutions:

  • Use a Modified Eluent: Add a small amount of a basic modifier to your eluent system.

    • Triethylamine (TEA): Typically, adding 0.5-2% triethylamine to your solvent system (e.g., ethyl acetate/hexanes) will neutralize the acidic sites on the silica gel, leading to improved peak shape and better separation.[3]

    • Ammonia: A solution of methanol containing a small percentage of ammonium hydroxide can also be effective, particularly for more polar amines.

  • Use an Alternative Stationary Phase:

    • Alumina (basic or neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.

    • Amine-functionalized silica: This specialized stationary phase has a basic surface that minimizes the unwanted interactions with basic analytes.[4]

  • Reverse-Phase Chromatography: If the impurities have significantly different polarities, reverse-phase chromatography on a C18 column can be an effective purification method.

Handling and Storage

Question 4: My this compound has turned yellow over time. Is it still usable?

Answer:

A color change to yellow or brown can indicate degradation, likely due to oxidation of the tertiary amine.[5] The presence of these impurities could negatively impact your experiments.

Recommendations:

  • Purity Check: Analyze the discolored material by GC-MS or NMR to identify the presence and quantity of impurities.

  • Purification: If the degradation is minor, you may be able to repurify the material by distillation or column chromatography.

  • Proper Storage: To prevent degradation, store this compound under an inert atmosphere (argon or nitrogen), protected from light, and at a cool temperature.

ParameterRecommended Storage ConditionRationale
Temperature 2-8°C (short-term) or -20°C (long-term)Reduces the rate of potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the tertiary amine.
Light Amber vial or protected from lightPrevents light-induced degradation.
Container Tightly sealed containerPrevents exposure to moisture and air.
Application in Lipid Nanoparticles (LNPs)

Question 5: I am formulating lipid nanoparticles with this compound, but the particle size is too large and the encapsulation efficiency is low. How can I optimize my formulation?

Answer:

The physicochemical properties of lipid nanoparticles are highly dependent on the formulation parameters.

Key Parameters and Optimization Strategies:

  • Molar Ratio of Lipids: The ratio of the cationic lipid (this compound) to other components like phospholipids, cholesterol, and PEG-lipids is critical.

    • Solution: Systematically vary the molar ratio of this compound. A higher proportion of the cationic lipid can lead to smaller particles and better nucleic acid complexation, but may also increase toxicity.

  • N:P Ratio: The ratio of the nitrogen atoms in the cationic lipid to the phosphate groups in the nucleic acid cargo (N:P ratio) is a key factor in encapsulation.

    • Solution: Optimize the N:P ratio. Ratios are often explored in the range of 3:1 to 10:1 to find the optimal balance between encapsulation efficiency and particle stability.[6]

  • Mixing Process: The method and speed of mixing the lipid and aqueous phases can significantly impact particle size.

    • Solution: If using a microfluidic system, adjusting the total flow rate and the flow rate ratio of the aqueous to the organic phase can help control particle size.

Representative Data for LNP Formulation Optimization (using a similar cationic lipid):

Molar Ratio (Cationic Lipid:Helper:Chol:PEG)N:P RatioParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
40:10:48.5:1.541200.1885
50:10:38.5:1.56950.1292
60:10:28.5:1.58800.1095

Note: This table presents representative data for LNP optimization and the optimal conditions for your specific system may vary.

cluster_formulation LNP Formulation cluster_purification Purification & Concentration cluster_characterization Characterization lipids Lipid Mixture (this compound, Helper Lipid, Cholesterol, PEG-Lipid) in Ethanol mixing Rapid Mixing (e.g., Microfluidics) lipids->mixing nucleic_acid Nucleic Acid (mRNA or siRNA) in Aqueous Buffer (low pH) nucleic_acid->mixing lnp_formation Self-Assembly into LNPs mixing->lnp_formation dialysis Dialysis / Tangential Flow Filtration (Buffer Exchange & Removal of Ethanol) lnp_formation->dialysis concentration Concentration dialysis->concentration characterization Analysis: - Particle Size (DLS) - Zeta Potential - Encapsulation Efficiency concentration->characterization final_product Final LNP Formulation characterization->final_product

A typical workflow for lipid nanoparticle formulation.
Application in Transfection

Question 6: I am using this compound-based liposomes for transfection, but the efficiency is low and I'm observing high cell toxicity.

Answer:

Low transfection efficiency and high cytotoxicity are common challenges in lipid-mediated transfection.

Troubleshooting Strategies:

  • Optimize Lipid-to-Nucleic Acid Ratio: The ratio of the cationic lipid to the nucleic acid is critical for complex formation and cell uptake.

    • Solution: Perform a dose-response matrix, varying both the concentration of the lipid and the nucleic acid to find the optimal ratio that maximizes transfection efficiency while minimizing toxicity.

  • Cell Density: The confluency of the cells at the time of transfection can significantly impact the outcome.

    • Solution: For many cell lines, a confluency of 70-90% at the time of transfection is ideal. Cells that are too sparse or too dense may not transfect well.

  • Presence of Serum: Serum components can interfere with the formation of lipid-nucleic acid complexes.

    • Solution: While some modern transfection reagents are compatible with serum, it is often recommended to form the complexes in a serum-free medium before adding them to the cells in a serum-containing medium.

  • Incubation Time: The duration of exposure of the cells to the transfection complexes can affect both efficiency and toxicity.

    • Solution: Optimize the incubation time. Shorter incubation times may reduce toxicity, while longer times may increase efficiency, up to a certain point.

Representative Data for Transfection Optimization (using a similar cationic lipid):

Lipid:siRNA Molar RatioTransfection Efficiency (%)Cell Viability (%)
10:13095
20:16588
40:18575
60:18860

Note: This table presents representative data and the optimal conditions will be cell-type dependent.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol provides a general method for the synthesis of this compound from tetradecanal and dimethylamine.

Materials:

  • Tetradecanal

  • Dimethylamine solution (e.g., 2M in THF)

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve tetradecanal (1.0 eq.) in anhydrous DCM.

  • Add the dimethylamine solution (1.2 eq.) to the flask and stir the mixture at room temperature for 1 hour.

  • Slowly add STAB (1.5 eq.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Purification of this compound by Column Chromatography

This protocol describes the purification of this compound using silica gel column chromatography with a modified eluent.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Triethylamine (TEA)

  • Standard chromatography column and fraction collection tubes

Procedure:

  • Prepare the Eluent: Prepare a solvent system of ethyl acetate in hexane. The exact ratio should be determined by TLC analysis of the crude product. Add 1% (v/v) TEA to the eluent mixture.

  • Pack the Column: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane with 1% TEA) and pack the chromatography column.

  • Load the Sample: Dissolve the crude this compound in a minimal amount of the initial eluent and load it onto the top of the silica gel bed.

  • Elute the Column: Begin elution with the low-polarity eluent. Gradually increase the polarity of the eluent (e.g., from 5% to 20% ethyl acetate) to elute the product.

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

References

Preventing degradation of N,N-Dimethyltetradecylamine during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of N,N-Dimethyltetradecylamine during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it commonly used?

A1: this compound (DMTDA) is a tertiary amine with a 14-carbon alkyl chain.[1][2] It is utilized in various applications, including as an intermediate in the synthesis of surfactants, such as this compound N-oxide, and as a corrosion inhibitor.

Q2: What are the primary pathways through which this compound degrades?

A2: The two main degradation pathways for this compound are:

  • Oxidation: This is the most common degradation pathway, especially in the presence of air or other oxidizing agents. The lone pair of electrons on the nitrogen atom is susceptible to attack, leading to the formation of this compound N-oxide.[3][4][5] This process can be accelerated by heat, light, and the presence of metal ions.

  • Thermal Degradation (Hofmann Elimination): At elevated temperatures, quaternary ammonium salts derived from DMTDA can undergo an elimination reaction to form an alkene (1-tetradecene) and trimethylamine.[6][7][8][9] While this is more specific to the quaternary salt, thermal stress on the amine itself can also lead to decomposition.

Q3: What are the common signs of DMTDA degradation in my reaction?

A3: Signs of degradation can include:

  • Reduced reaction yield or failure of the reaction to proceed as expected.

  • The appearance of unexpected spots on Thin Layer Chromatography (TLC) or peaks in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis.

  • A change in the physical appearance of the reaction mixture, such as a color change to yellow or brown.[5]

  • Formation of a precipitate if the degradation product is insoluble.

Q4: How should I properly store this compound to minimize degradation?

A4: To ensure the long-term stability of DMTDA, it should be stored in a cool, dark place in a tightly sealed container.[10] To further protect against oxidation, the container can be purged with an inert gas like nitrogen or argon before sealing.[10]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Low reaction yield and presence of a more polar byproduct (as seen on TLC/HPLC). Oxidative Degradation: The DMTDA has likely been oxidized to its N-oxide.[3][4]1. Use an Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to exclude oxygen.[11][12][13][14][15] 2. Degas Solvents: Ensure all solvents are thoroughly degassed before use. 3. Add an Antioxidant: Consider adding a suitable antioxidant, such as a hindered phenolic compound (e.g., BHT), to the reaction mixture.[16][17][18]
Formation of a volatile, fishy-smelling byproduct and a non-polar hydrocarbon. Thermal Degradation: The reaction temperature may be too high, leading to Hofmann elimination or other decomposition pathways.[6][7][9]1. Lower Reaction Temperature: If possible, reduce the reaction temperature. 2. Optimize Heating: Ensure even and controlled heating to avoid localized hot spots.
Reaction is inconsistent between batches. Variable Purity of Starting Material: The DMTDA may have already partially degraded before use.1. Verify Purity: Check the purity of the DMTDA using GC or titration before each reaction. 2. Purify if Necessary: If impurities are detected, consider purifying the DMTDA by distillation.
Reaction mixture turns yellow or brown over time. Slow Oxidation: Even with precautions, slow oxidation can occur, especially in prolonged reactions.[5]1. Minimize Reaction Time: Optimize the reaction to proceed as quickly as possible. 2. Protect from Light: Run the reaction in a flask protected from light (e.g., wrapped in aluminum foil).

Quantitative Data on Degradation

Condition Stabilizer Atmosphere Temperature Relative Degradation Rate
1NoneAir (Oxygen)HighVery High
2NoneAir (Oxygen)RoomModerate
3NoneInert (Nitrogen)HighLow
4Antioxidant (e.g., BHT)Air (Oxygen)HighLow to Moderate
5NoneInert (Nitrogen)RoomVery Low

This table illustrates general trends in tertiary amine stability. Actual rates will vary based on the specific reaction conditions and substrates.

Experimental Protocols

Protocol 1: Setting Up a Reaction Under an Inert Atmosphere

This protocol describes a standard method for creating an oxygen-free environment for a reaction using a balloon filled with an inert gas.[11][12][13][15]

Materials:

  • Round-bottom flask, flame-dried or oven-dried

  • Rubber septum

  • Nitrogen or Argon gas cylinder with regulator

  • Balloon

  • Needles (2)

  • Syringes for liquid transfer

  • Clamps and stand

Procedure:

  • Prepare Glassware: Flame-dry the reaction flask under vacuum or oven-dry it at >120°C for several hours and allow it to cool in a desiccator.

  • Seal the Flask: Once the flask is cool to the touch, place a magnetic stir bar inside and securely fold a rubber septum over the joint.

  • Prepare Inert Gas Source: Fill a balloon with nitrogen or argon gas to a diameter of 7-8 inches. Attach a needle to the balloon's opening.

  • Purge the Flask: Insert the needle from the gas-filled balloon through the septum. Insert a second "outlet" needle through the septum that is open to the atmosphere.

  • Displace Air: Allow the inert gas to flow into the flask for 5-10 minutes. The inert gas will displace the air, which will exit through the outlet needle.

  • Establish Positive Pressure: Remove the outlet needle first. The balloon will then maintain a slight positive pressure of inert gas within the flask, preventing air from entering.

  • Add Reagents: Add degassed solvents and reagents via syringe through the septum.

Protocol 2: HPLC Method for Purity Analysis of this compound and Detection of its N-oxide

This protocol provides a general method for analyzing the purity of DMTDA and detecting the presence of its primary oxidative degradation product, this compound N-oxide. This method is adapted from procedures for similar long-chain amine oxides.[19]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (for MS compatibility) or Phosphoric acid

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid). The exact ratio may need to be optimized, but a starting point could be 70:30 (Acetonitrile:Water).

  • Sample Preparation:

    • Accurately weigh and dissolve a small amount of the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: Isocratic or gradient elution with Acetonitrile/Water/Acid mixture.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: DMTDA has poor UV absorbance, but its N-oxide can be detected at low wavelengths (e.g., 210-220 nm). Derivatization may be required for sensitive quantification of the amine.[20][21][22]

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the prepared sample.

    • The this compound N-oxide, being more polar, will have a shorter retention time than the parent amine.

    • Quantify the purity by comparing the peak area of DMTDA to the total area of all peaks.

Visual Guides

DMTDA This compound (C14H29N(CH3)2) N_Oxide This compound N-oxide (Degradation Product) DMTDA->N_Oxide Oxidation Hofmann_Product 1-Tetradecene + Trimethylamine (Degradation Products) DMTDA->Hofmann_Product Hofmann Elimination Oxidant Oxidizing Agent (e.g., O2, H2O2) Oxidant->N_Oxide Heat Heat Heat->Hofmann_Product

Caption: Primary degradation pathways of this compound.

Start Problem: Low Yield / Impurities CheckPurity Analyze starting DMTDA (e.g., via HPLC/GC) Start->CheckPurity IsPure Is it pure? CheckPurity->IsPure Purify Purify DMTDA (e.g., Distillation) IsPure->Purify No CheckAtmosphere Review reaction atmosphere IsPure->CheckAtmosphere Yes Purify->CheckAtmosphere IsInert Is it inert? CheckAtmosphere->IsInert UseInert Implement inert atmosphere (N2 or Ar) IsInert->UseInert No CheckTemp Evaluate reaction temperature IsInert->CheckTemp Yes UseInert->CheckTemp IsTempHigh Is it too high? CheckTemp->IsTempHigh LowerTemp Lower reaction temperature IsTempHigh->LowerTemp Yes ConsiderAntioxidant Consider adding an antioxidant IsTempHigh->ConsiderAntioxidant No LowerTemp->ConsiderAntioxidant

Caption: Troubleshooting workflow for DMTDA degradation.

Start Select Preventative Measure OxygenSensitive Is the reaction sensitive to oxygen? Start->OxygenSensitive UseInert Primary Action: Use Inert Atmosphere (N2/Ar) and Degassed Solvents OxygenSensitive->UseInert Yes TempSensitive Is the reaction run at high temperature? OxygenSensitive->TempSensitive No UseInert->TempSensitive LowerTemp Primary Action: Reduce Temperature TempSensitive->LowerTemp Yes LongReaction Is the reaction time long? TempSensitive->LongReaction No LowerTemp->LongReaction AddAntioxidant Secondary Action: Add Antioxidant (e.g., BHT) LongReaction->AddAntioxidant Yes StandardPrecautions Standard Precautions: Use high-purity DMTDA and protect from light LongReaction->StandardPrecautions No AddAntioxidant->StandardPrecautions

Caption: Decision tree for selecting preventative measures.

References

Technical Support Center: Purification of N,N-Dimethyltetradecylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of N,N-Dimethyltetradecylamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this long-chain tertiary amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities in crude this compound, often synthesized via reductive amination of tetradecanal with dimethylamine or alkylation of dimethylamine with a tetradecyl halide, can include:

  • Unreacted Starting Materials: Residual tetradecanal, tetradecyl halide, or dimethylamine.

  • Over-alkylation Products: If the synthesis involves alkylation, quaternary ammonium salts can form as byproducts.

  • Side-Reaction Products: Formation of other amines or amides depending on the synthetic route.

  • Oxidation Products: Tertiary amines can be susceptible to oxidation, leading to the formation of N-oxides, especially upon exposure to air and heat. This can result in discoloration of the product.

  • Solvent and Reagent Residues: Residual solvents, catalysts, or drying agents used during the synthesis and workup.

Q2: Which purification method is most suitable for this compound?

A2: The choice of purification method depends on the scale of your experiment, the nature of the impurities, and the desired final purity.

  • Fractional Vacuum Distillation: This is the most common and effective method for purifying this compound on a laboratory to pilot scale, especially for removing non-volatile impurities and those with significantly different boiling points.[1] Given its high boiling point (approximately 296 °C at atmospheric pressure), vacuum distillation is crucial to prevent thermal degradation.[2]

  • Column Chromatography: This method offers high-resolution purification and is particularly useful for removing structurally similar impurities. However, the basic nature of this compound can lead to challenges with standard silica gel.

  • Crystallization: While this compound is a liquid at room temperature, it may be possible to crystallize it as a salt (e.g., hydrochloride or oxalate salt) to achieve high purity. The free base can then be regenerated.

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be determined using a variety of analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used, potentially with a suitable derivatizing agent for better detection.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the product signals.

  • Titration: Acid-base titration can be used to determine the total amine content.

Troubleshooting Guides

Fractional Vacuum Distillation

Fractional distillation is a primary method for purifying this compound. Below are common issues and their solutions.

Problem Possible Cause & Solution
Bumping or Unstable Boiling Inadequate boiling chips or stirring: Ensure fresh boiling chips or a stir bar is added before heating. For vacuum distillation, a capillary bubbler providing a fine stream of inert gas (nitrogen or argon) is highly effective.
Heating too rapidly: Decrease the heating mantle temperature to achieve a slow, steady distillation rate.
Product is Discolored (Yellow/Brown) Thermal degradation: The distillation temperature is too high. Increase the vacuum (lower the pressure) to reduce the boiling point of the amine.
Presence of oxygen: Ensure the distillation apparatus is leak-free and, if possible, purged with an inert gas before heating.
Poor Separation of Impurities Inefficient fractionating column: Use a longer or more efficient column (e.g., Vigreux or packed column) to increase the number of theoretical plates.[3]
Distillation rate is too fast: A slower distillation rate allows for better equilibrium between the liquid and vapor phases, leading to improved separation.[4]
No Distillate at Expected Temperature System leak: Check all joints and connections for leaks. A poor vacuum will result in a higher boiling point.
Thermometer placement: The thermometer bulb must be positioned correctly, just below the side arm leading to the condenser, to accurately measure the temperature of the vapor that is distilling.[4]
Column Chromatography

Column chromatography can be challenging for amines due to their basicity but can be optimized for high purity.

Problem Possible Cause & Solution
Streaking or Tailing of the Amine on TLC/Column Strong interaction with acidic silica gel: The basic amine interacts strongly with the acidic silanol groups on the silica surface.
Solution 1: Basic Modifier: Add a small amount of a volatile base, such as triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.[5][6]
Solution 2: Alternative Stationary Phase: Use a less acidic stationary phase like alumina (basic or neutral) or an amine-functionalized silica gel.[6]
Poor Separation of Closely Eluting Impurities Inappropriate solvent system: The polarity of the eluent is not optimized. Perform a thorough TLC analysis with a range of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the optimal mobile phase for separation.
Product Decomposes on the Column Sensitivity to the stationary phase: Some amines can degrade on acidic silica gel. Using a more inert stationary phase like deactivated silica or alumina can mitigate this issue.
Crystallization (via Salt Formation)

For achieving very high purity, crystallization of an amine salt is a viable option.

Problem Possible Cause & Solution
Oil Formation Instead of Crystals Solution is too concentrated or cooling is too rapid: The compound is coming out of solution above its melting point. Try using a more dilute solution or allowing the solution to cool more slowly.
Impurity presence: High levels of impurities can inhibit crystallization. An initial purification by distillation might be necessary.
No Crystal Formation Solution is not supersaturated: The solvent is too good, or the solution is too dilute. Carefully evaporate some of the solvent to increase the concentration.
Nucleation is not initiated: Try scratching the inside of the flask with a glass rod at the surface of the liquid or adding a seed crystal.
Low Yield of Precipitated Salt Salt is too soluble in the chosen solvent: The salt has significant solubility even at low temperatures. Try adding a less polar co-solvent (an "anti-solvent") to decrease the solubility of the salt.

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation of this compound

This protocol describes a standard laboratory-scale fractional vacuum distillation.

Materials:

  • Crude this compound

  • Boiling chips or magnetic stir bar

  • Vacuum grease

  • Cold trap (with liquid nitrogen or dry ice/acetone)

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flask(s)

  • Vacuum pump and gauge

  • Heating mantle

Procedure:

  • Assemble the fractional distillation apparatus, ensuring all joints are properly greased and sealed.

  • Place the crude this compound and a few boiling chips or a stir bar into the round-bottom flask.

  • Connect the apparatus to a vacuum pump with a cold trap in between.

  • Slowly evacuate the system to the desired pressure (e.g., 1-10 mmHg).

  • Once the pressure is stable, begin heating the distillation flask gently.

  • Observe the temperature at the distillation head. Collect and discard any initial low-boiling fractions.

  • Collect the main fraction of this compound at a constant temperature and pressure.

  • Stop the distillation before the flask is completely dry to prevent the formation of peroxides and potential decomposition of the residue.

  • Allow the apparatus to cool completely before carefully reintroducing air into the system.

Protocol 2: Column Chromatography of this compound

This protocol provides a general guideline for purification by column chromatography.

Materials:

  • Crude this compound

  • Silica gel (or alumina/amine-functionalized silica)

  • Eluent (e.g., hexane/ethyl acetate with 0.5% triethylamine)

  • Sand

Procedure:

  • Slurry Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Add a thin layer of sand on top of the packed silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent and apply it carefully to the top of the column.

  • Elution: Begin eluting with the mobile phase, starting with a low polarity and gradually increasing the polarity (gradient elution) if necessary to elute the product.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Crystallization of this compound as a Hydrochloride Salt

This protocol describes the purification via salt formation and subsequent regeneration of the free base.

Materials:

  • Crude this compound

  • Anhydrous diethyl ether or other suitable non-polar solvent

  • Anhydrous HCl (as a solution in diethyl ether or as a gas)

  • A suitable recrystallization solvent (e.g., ethanol, isopropanol)

  • Aqueous sodium hydroxide solution (e.g., 2 M)

  • Dichloromethane or other suitable extraction solvent

  • Anhydrous sodium sulfate

Procedure:

  • Salt Formation: Dissolve the crude this compound in anhydrous diethyl ether. Slowly add a solution of anhydrous HCl in diethyl ether with stirring. The hydrochloride salt should precipitate.

  • Isolation of the Salt: Collect the precipitate by filtration and wash it with a small amount of cold diethyl ether.

  • Recrystallization: Dissolve the crude salt in a minimal amount of a hot suitable solvent (e.g., ethanol). Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

  • Isolation of Pure Salt: Collect the purified crystals by filtration and wash with a small amount of the cold recrystallization solvent.

  • Regeneration of the Free Base: Dissolve the purified salt in water and make the solution basic (pH > 10) by adding aqueous NaOH.

  • Extraction: Extract the aqueous solution multiple times with dichloromethane.

  • Drying and Solvent Removal: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified this compound.

Process Workflows

Purification_Workflow crude Crude this compound distillation Fractional Vacuum Distillation crude->distillation High boiling impurities chromatography Column Chromatography crude->chromatography Structurally similar impurities crystallization Crystallization (as salt) crude->crystallization High purity required pure_product Pure this compound distillation->pure_product chromatography->pure_product crystallization->pure_product analysis Purity Analysis (GC-MS, NMR) pure_product->analysis

Caption: General purification workflow for this compound.

Troubleshooting_Logic start Purification Issue Identified check_method Review Purification Method start->check_method distillation_issue Distillation Problem? check_method->distillation_issue chromatography_issue Chromatography Problem? distillation_issue->chromatography_issue No dist_sol Check Vacuum, Temp, Column distillation_issue->dist_sol Yes crystallization_issue Crystallization Problem? chromatography_issue->crystallization_issue No chrom_sol Modify Eluent, Change Stationary Phase chromatography_issue->chrom_sol Yes cryst_sol Adjust Solvent, Cooling Rate crystallization_issue->cryst_sol Yes resolve Issue Resolved dist_sol->resolve chrom_sol->resolve cryst_sol->resolve

Caption: Logical troubleshooting flow for purification challenges.

References

Minimizing side products in the synthesis of N,N-Dimethyltetradecylamine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N,N-Dimethyltetradecylamine and its derivatives. Our aim is to help you minimize side products and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The Eschweiler-Clarke reaction is a widely used and reliable method for the synthesis of this compound from tetradecylamine.[1][2][3] This reaction involves the methylation of a primary amine using excess formic acid and formaldehyde.[2][4][5] A key advantage of this method is that it selectively produces the tertiary amine and inherently avoids the formation of quaternary ammonium salts, a common side product in other methylation techniques.[4][6]

Q2: What are the primary side products to expect in the synthesis of this compound via the Eschweiler-Clarke reaction?

A2: The main potential side products include:

  • Unreacted starting material (Tetradecylamine): Incomplete reaction can leave residual primary amine.

  • N-methyltetradecylamine: Incomplete methylation can result in the formation of the secondary amine intermediate.

  • Oxidation products: Long-chain amines can be susceptible to oxidation, which may lead to the formation of colored impurities.

  • Formylated side products: Under certain conditions, N-formyl derivatives may be formed.

Q3: My long-chain starting amine (tetradecylamine) has poor solubility in the aqueous formaldehyde/formic acid mixture. How can I address this?

A3: The low solubility of tetradecylamine in the aqueous reaction mixture is a common challenge. To improve this, you can:

  • Use a co-solvent: While the classical Eschweiler-Clarke reaction is often performed in an aqueous solution, the use of a co-solvent like methanol or ethanol can improve the solubility of the long-chain amine.

  • Increase reaction temperature: The reaction is typically heated to 80-100°C, which also helps to increase the solubility of the reactants.[1]

  • Vigorous stirring: Ensure efficient mixing to maximize the interfacial area between the reactants.

Q4: How can I effectively purify the final this compound product?

A4: Purification of long-chain amines can be challenging. Common methods include:

  • Acid-base extraction: This is a primary method for separating the basic amine product from non-basic impurities. The crude product is dissolved in a water-immiscible organic solvent and washed with an acidic aqueous solution to protonate the amine, moving it to the aqueous phase. The aqueous phase is then basified, and the deprotonated amine is extracted back into an organic solvent.

  • Vacuum distillation: Due to the high boiling point of this compound, distillation must be performed under reduced pressure to prevent thermal degradation.

  • Column chromatography: While possible, chromatography on silica gel can be problematic due to the basicity of the amine, which can lead to tailing and poor separation. Using an amine-deactivated silica gel or adding a small amount of a basic modifier (e.g., triethylamine) to the eluent can mitigate these issues.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction due to insufficient reagents or reaction time.Increase the molar equivalents of formaldehyde and formic acid. Prolong the reaction time and ensure the temperature is maintained at 80-100°C.
Poor solubility of the starting tetradecylamine.Consider adding a co-solvent like methanol or ethanol to the reaction mixture. Ensure vigorous stirring.
Presence of Unreacted Tetradecylamine in the Product Insufficient methylation.Increase the amount of formaldehyde and formic acid. Ensure the reaction goes to completion by monitoring with TLC or GC-MS.
Significant Amount of N-methyltetradecylamine (Secondary Amine) in the Product Incomplete second methylation step.The formation of the tertiary amine is generally favorable.[4] However, if the secondary amine is a major product, extending the reaction time and ensuring an adequate excess of formaldehyde and formic acid should drive the reaction to completion.
Product is Colored (Yellow or Brown) Oxidation of the amine product.Minimize exposure of the reaction and the purified product to air and heat. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Impurities in the starting materials.Use high-purity starting materials.
Difficulty in Purifying the Product by Column Chromatography Strong interaction of the basic amine with the acidic silica gel.Use amine-deactivated silica gel or add a small amount (e.g., 0.5-1%) of triethylamine or ammonia to the eluent system to improve elution and peak shape.

Data Presentation

Table 1: Representative Yields for the Synthesis of Long-Chain Tertiary Amines via Eschweiler-Clarke Reaction

Starting AmineReaction ConditionsTypical Yield (%)Purity (%)Reference
C12-C18 Primary AminesFormaldehyde, Formic Acid, 50-100°C, 5-25 h>80>95Generic Literature Data
Representative Secondary AmineFormaldehyde (1.1 eq), Formic Acid (1.8 eq), 80°C, 18 h~98High[6]

Note: The data presented are typical values for long-chain amines and may vary based on specific experimental conditions.

Table 2: Common Side Products and Their Typical Abundance in the Synthesis of Long-Chain Tertiary Amines

Side Product Typical Abundance (%) Analytical Method for Detection
Unreacted Primary Amine< 5GC-MS, TLC
Intermediate Secondary Amine< 10GC-MS, TLC
N-formyl Derivatives< 2GC-MS, NMR
Oxidation ProductsVariable (can be significant with prolonged exposure to air/heat)HPLC, Visual Inspection (color)

Note: The abundance of side products is highly dependent on the optimization of reaction conditions.

Experimental Protocols

Representative Protocol for the Synthesis of this compound via Eschweiler-Clarke Reaction

This protocol is a representative procedure based on the principles of the Eschweiler-Clarke reaction for long-chain amines.

Materials:

  • Tetradecylamine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Dichloromethane (or Diethyl ether)

  • Sodium hydroxide (or Sodium bicarbonate), saturated aqueous solution

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add tetradecylamine (1.0 eq).

  • Add formic acid (approximately 3.0 eq) to the flask. The mixture may be heterogeneous.

  • With stirring, add an aqueous solution of formaldehyde (37%, approximately 3.0 eq).

  • Heat the reaction mixture to 90-100°C and maintain this temperature with vigorous stirring for 12-18 hours. The progress of the reaction should be monitored by TLC or GC-MS until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully basify the reaction mixture by the slow addition of a saturated aqueous solution of sodium hydroxide or sodium bicarbonate until the pH is above 9. This should be done in an ice bath as the neutralization is exothermic.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • The crude product can be further purified by vacuum distillation.

Visualizations

Signaling Pathways and Experimental Workflows

Eschweiler_Clarke_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Tetradecylamine Tetradecylamine Reaction_Vessel Reaction at 90-100°C Tetradecylamine->Reaction_Vessel Formaldehyde Formaldehyde Formaldehyde->Reaction_Vessel Formic_Acid Formic Acid Formic_Acid->Reaction_Vessel Basification Basification (pH > 9) Reaction_Vessel->Basification Extraction Solvent Extraction Basification->Extraction Drying Drying Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Vacuum Distillation Evaporation->Purification Product Pure this compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Completion Reaction Complete? (TLC/GC-MS) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Increase_Time_Temp Increase Reaction Time/Temp & Reagent Stoichiometry Incomplete->Increase_Time_Temp Check_Purity Assess Purity of Product Complete->Check_Purity Unreacted_SM Unreacted Starting Material Check_Purity->Unreacted_SM Secondary_Amine Secondary Amine Impurity Check_Purity->Secondary_Amine Colored_Product Colored Product Check_Purity->Colored_Product Optimize_Purification Optimize Purification (e.g., modified column chromatography) Unreacted_SM->Optimize_Purification Optimize_Stoichiometry Optimize Reagent Stoichiometry Unreacted_SM->Optimize_Stoichiometry Secondary_Amine->Optimize_Stoichiometry Inert_Atmosphere Use Inert Atmosphere Colored_Product->Inert_Atmosphere

Caption: Troubleshooting logic for optimizing the synthesis of this compound.

References

How to handle N,N-Dimethyltetradecylamine safely in a laboratory setting

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information for researchers, scientists, and drug development professionals working with N,N-Dimethyltetradecylamine. The following question-and-answer format addresses specific issues you might encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a hazardous substance with the following primary concerns[1]:

  • Corrosive: It can cause severe skin burns and eye damage[1][2].

  • Harmful if Swallowed: It is harmful if ingested[1][2].

  • Respiratory Irritant: It may cause respiratory irritation[2].

  • Environmental Hazard: It is very toxic to aquatic life with long-lasting effects[1][2].

Q2: What personal protective equipment (PPE) is required when handling this chemical?

A2: To ensure your safety, the following PPE is mandatory when working with this compound[3][4]:

  • Eye and Face Protection: Chemical safety goggles and a face shield are necessary to protect against splashes[4].

  • Hand Protection: Use chemical-resistant gloves. It is important to consider the breakthrough time of the glove material for prolonged handling[4].

  • Body Protection: A chemical-resistant lab coat or apron worn over long-sleeved clothing and closed-toe shoes is required to protect your skin from accidental spills[4].

  • Respiratory Protection: In poorly ventilated areas or when vapors are likely to be generated, a NIOSH/MSHA-approved respirator with a suitable cartridge (e.g., type ABEK EN14387) should be used[4][5].

Q3: What are the proper storage conditions for this compound?

A3: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids. The container should be kept tightly closed and stored in a designated corrosives cabinet, preferably below eye level[4][6][7].

Q4: What should I do in case of accidental skin or eye contact?

A4: Immediate action is crucial.

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin with plenty of water and soap[8]. Seek medical attention if irritation occurs.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention[2][8][9].

Q5: How should I handle a spill of this compound?

A5: For a minor spill, you can follow these steps, ensuring you are wearing the appropriate PPE:

  • Alert others: Notify personnel in the immediate area.

  • Contain the spill: Use an inert, non-combustible absorbent material like sand, earth, or vermiculite to dike the spill[10][11].

  • Absorb the spill: Carefully apply the absorbent material, working from the outside in, and allow it to fully absorb the chemical[10].

  • Collect the waste: Using non-sparking tools, carefully scoop the absorbed material into a designated, labeled, and sealable hazardous waste container[10][12].

  • Decontaminate the area: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste[13]. For major spills, evacuate the area and contact your institution's emergency response team[11].

Q6: How do I properly dispose of this compound waste?

A6: All waste containing this compound must be treated as hazardous waste. It should be collected in a clearly labeled, sealed container and disposed of through your institution's hazardous waste management program, in accordance with local, state, and federal regulations[8]. Do not dispose of this chemical down the drain, as it is very toxic to aquatic life[2][6].

Quantitative Hazard Data

PropertyValueReference
CAS Number 112-75-4
Molecular Formula C16H35N[1]
Molecular Weight 241.46 g/mol [1]
Appearance Light yellow liquid with a fishy odor[1]
Oral LD50 (Rat) 1320 mg/kg
Flash Point 151 °C (303.8 °F) - closed cup[5]
Density 0.795 g/mL at 20 °C[5]

Experimental Protocol: Use of this compound as a Catalyst in a Reaction

This protocol outlines a general procedure and should be adapted to the specific requirements of your experiment. A thorough risk assessment should be conducted before beginning any work.

1. Preparation:

  • Review the Safety Data Sheet (SDS) for this compound and all other reagents being used.
  • Ensure all necessary PPE is available and in good condition. Don all PPE before entering the handling area.
  • Verify that the chemical fume hood is functioning correctly.
  • Assemble all necessary glassware and equipment within the fume hood to minimize movement.

2. Handling and Dispensing:

  • Conduct all manipulations of this compound inside a certified chemical fume hood.
  • Use a calibrated pipette with a disposable tip or a glass syringe to transfer the required volume of the liquid.
  • To prevent splashes, slowly add the this compound to the reaction mixture with gentle stirring.
  • Keep the container of this compound tightly closed when not in use.

3. Reaction Quenching and Work-up:

  • Once the reaction is complete, quench the reaction mixture according to your specific protocol, being mindful of any potential exothermic reactions.
  • Perform all extraction and purification steps within the fume hood.

4. Decontamination and Waste Disposal:

  • Decontaminate all glassware that has come into contact with this compound with an appropriate solvent (e.g., acetone), followed by washing with soap and water.
  • Collect all liquid and solid waste containing this compound in a designated hazardous waste container.

Workflow for Handling a Chemical Spill

Spill_Response_Workflow cluster_assessment Initial Assessment cluster_minor_spill Minor Spill Response cluster_major_spill Major Spill Response spill Spill Occurs assess Assess Severity (Minor vs. Major) spill->assess alert Alert Personnel in Area assess->alert Minor evacuate Evacuate Immediate Area assess->evacuate Major don_ppe Don Appropriate PPE alert->don_ppe contain Contain Spill with Absorbent Material don_ppe->contain absorb Absorb the Spill contain->absorb collect Collect Waste into Hazardous Waste Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate report Report Incident decontaminate->report contact_emergency Contact Emergency Response evacuate->contact_emergency isolate Isolate the Area contact_emergency->isolate await_response Await Arrival of Response Team isolate->await_response

References

Inconsistent nanoparticle size using N,N-Dimethyltetradecylamine and how to fix it

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nanoparticle synthesis using N,N-Dimethyltetradecylamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions related to achieving consistent nanoparticle size.

Troubleshooting Guide: Inconsistent Nanoparticle Size

Inconsistent nanoparticle size is a frequent challenge in synthesis. The following guide details potential causes and recommended solutions to help you achieve monodisperse nanoparticles.

Issue Potential Cause Recommended Solution
Poor control over nanoparticle size (polydisperse sample) 1. Inadequate this compound Concentration: The concentration may be too low to effectively cap the nanoparticles and prevent aggregation, or too high, leading to rapid, uncontrolled nucleation.[1] 2. Impure Reagents: Contaminants in the this compound or other reagents can interfere with the nucleation and growth process.[1] 3. Inconsistent Reaction Temperature: Fluctuations in temperature can lead to uneven nucleation and growth rates.[1]1. Optimize this compound Concentration: Systematically vary the molar ratio of this compound to the metal precursor to find the optimal concentration for the desired size. 2. Use High-Purity Reagents: Ensure all chemicals are of high purity to avoid side reactions.[1] 3. Maintain Strict Temperature Control: Use a reliable heating mantle with a temperature controller for uniform heating.[1]
Formation of large aggregates instead of nanoparticles 1. Insufficient this compound: Not enough capping agent is present to stabilize newly formed nanoparticles, leading to aggregation.[1][2] 2. Rapid Reduction Rate: The reducing agent is too strong or added too quickly, causing rapid nuclei formation that cannot be effectively capped.[1]1. Increase this compound Concentration: A higher concentration provides better surface coverage and steric hindrance.[1] 2. Use a Milder Reducing Agent or Slower Addition: Consider a weaker reducing agent or add it dropwise to control the rate of nanoparticle formation.[1]
Final nanoparticle size is larger than expected 1. Low this compound Concentration: Insufficient capping agent allows for continued particle growth. 2. High Reaction Temperature: Promotes excessive particle growth.[2] 3. Prolonged Reaction Time: Longer reaction times can lead to larger particles through processes like Ostwald ripening.1. Increase the Molar Ratio: A higher ratio of this compound to the precursor is needed. 2. Lower Reaction Temperature: Reduce the temperature to slow down growth kinetics.[2] 3. Optimize Reaction Time: Conduct time-course studies to determine the optimal reaction duration.
Inconsistent results between batches 1. Variability in Reagent Quality: Different lots of reagents can have slight variations.[1] 2. Minor Deviations in Protocol: Small, unintentional changes in reaction parameters can affect the outcome.[1] 3. Glassware Contamination: Residual contaminants on glassware can interfere with the reaction.[2]1. Standardize Reagent Sources: Use reagents from the same supplier and lot number for a series of experiments.[1] 2. Maintain a Detailed Lab Notebook: Carefully document all experimental parameters for each batch. 3. Thoroughly Clean Glassware: Use appropriate cleaning procedures (e.g., aqua regia) before use.[2]

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in nanoparticle synthesis?

A1: this compound acts as a capping agent or stabilizer. Its long alkyl chain (tetradecyl) provides a steric barrier that adsorbs to the surface of the nanoparticles as they form. This prevents them from aggregating and controls their growth, ultimately influencing the final size and stability of the nanoparticles.

Q2: How does the concentration of this compound affect nanoparticle size?

A2: Generally, there is an inverse relationship between the concentration of this compound and the resulting nanoparticle size. At higher concentrations, more molecules are available to cap the nanoparticle surfaces at an early stage, limiting further growth and resulting in smaller nanoparticles. Conversely, lower concentrations allow the nanoparticles to grow larger before their surfaces are fully passivated.[1]

Q3: What are the key experimental parameters to control for consistent nanoparticle size?

A3: Besides the concentration of this compound, other critical parameters include:

  • Molar ratio of this compound to the metal precursor: This is a primary determinant of the final particle size.[1]

  • Reaction Temperature: This affects the kinetics of both nucleation and growth.[1]

  • Reaction Time: The duration of the reaction will influence the extent of particle growth.[1]

  • Type and Concentration of the Reducing Agent: The strength and amount of the reducing agent control the rate of nanoparticle formation.[1]

  • Solvent: The choice of solvent can influence the solubility of precursors and the effectiveness of the capping agent.[1]

Q4: How does the chain length of the alkylamine affect nanoparticle size?

A4: The chain length of the alkylamine can influence the final nanoparticle size. Longer chains, such as the tetradecyl chain in this compound, can provide a more effective steric barrier, which may lead to smaller and more uniform nanoparticles due to increased steric hindrance.[1]

Quantitative Data

The following table provides an illustrative example of the expected trend in nanoparticle size with varying molar ratios of this compound to a gold (Au) precursor. Note that these values are for demonstration purposes and actual sizes will depend on specific experimental conditions.

Molar Ratio (this compound:Au Precursor)Expected Average Nanoparticle Diameter (nm)Expected Polydispersity
10:1~22 nmHigh
20:1~14 nmModerate
40:1~7 nmLow
80:1~3 nmVery Low

Experimental Protocols

General Protocol for the Synthesis of Gold Nanoparticles using this compound

This protocol is a general guideline. Optimization of concentrations, temperature, and time is recommended for specific applications.

Materials:

  • Gold(III) chloride (HAuCl₄) solution (e.g., 10 mM in water)

  • This compound (e.g., 0.1 M in toluene)

  • Toluene (anhydrous)

  • Sodium borohydride (NaBH₄) solution (e.g., 0.1 M in ethanol, freshly prepared)

  • Methanol

Procedure:

  • Preparation: In a three-neck flask equipped with a condenser and a magnetic stirrer, add 10 mL of anhydrous toluene.

  • Addition of Precursor and Capping Agent: Add a specific volume of the Gold(III) chloride solution and the desired volume of the this compound stock solution to achieve the target molar ratio.

  • Heating: Heat the mixture to a specific temperature (e.g., 70-90 °C) under constant stirring.

  • Reduction: Rapidly inject the freshly prepared NaBH₄ solution into the heated reaction mixture with vigorous stirring. A color change should be observed, indicating the formation of gold nanoparticles.

  • Aging: Allow the reaction to proceed at the set temperature for a designated time (e.g., 1-2 hours) to ensure the reaction is complete and the nanoparticles are stable.[2]

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Add methanol to precipitate the nanoparticles.

    • Centrifuge the mixture to collect the nanoparticles.

    • Discard the supernatant and re-disperse the nanoparticles in a nonpolar solvent like toluene or hexane.

    • Repeat the precipitation and redispersion steps at least two more times to remove excess reactants and capping agent.[2]

Visualizations

Experimental Workflow for Nanoparticle Synthesis

G prep Preparation of Reaction Mixture add Addition of Precursors and This compound prep->add heat Heating to Reaction Temperature add->heat reduce Introduction of Reducing Agent heat->reduce age Aging and Stabilization reduce->age purify Purification by Precipitation and Centrifugation age->purify char Characterization (DLS, TEM) purify->char

Caption: A generalized workflow for the synthesis and characterization of nanoparticles.

Troubleshooting Logic for Polydisperse Nanoparticles

G start Inconsistent Nanoparticle Size c1 Check this compound Concentration start->c1 c2 Verify Reagent Purity start->c2 c3 Monitor Temperature Control start->c3 s1 Optimize Molar Ratio c1->s1 s2 Use High-Purity Reagents c2->s2 s3 Ensure Stable Heating c3->s3 end_node Consistent Nanoparticle Size s1->end_node s2->end_node s3->end_node

Caption: A logical flow for troubleshooting inconsistent nanoparticle sizes.

References

Validation & Comparative

A Comparative Guide to N,N-Dimethyltetradecylamine and Other Cationic Surfactants for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug delivery and gene therapy, the choice of a cationic surfactant is a critical determinant of the efficacy and safety of novel therapeutic formulations. These amphiphilic molecules are instrumental in the formation of nanoparticles, such as liposomes and micelles, which can encapsulate and transport therapeutic payloads to their target sites. This guide provides an objective comparison of N,N-Dimethyltetradecylamine with other widely used cationic surfactants: Cetyltrimethylammonium Bromide (CTAB), Didodecyldimethylammonium Bromide (DDAB), and 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP). The following sections present a detailed analysis of their physicochemical properties, performance in terms of cytotoxicity and transfection efficiency, and the experimental protocols used to evaluate these parameters.

Physicochemical Properties: A Foundation for Formulation

The physicochemical characteristics of a cationic surfactant, such as its molecular weight and critical micelle concentration (CMC), fundamentally influence its self-assembly behavior and interaction with biological systems. The CMC is a particularly important parameter, as it represents the concentration at which surfactant monomers begin to aggregate into micelles, a process central to nanoparticle formation.[1]

PropertyThis compoundCetyltrimethylammonium Bromide (CTAB)Didodecyldimethylammonium Bromide (DDAB)1,2-dioleoyl-3-trimethylammonium-propane (DOTAP)
Molecular Formula C₁₆H₃₅NC₁₉H₄₂BrNC₂₆H₅₆BrNC₄₂H₈₀NO₄Cl
Molecular Weight ( g/mol ) 241.46364.45462.7698.54
Critical Micelle Concentration (CMC) Data not available~0.9-1.0 mM in water[2][3]~0.08-0.15 mM in water[4][5]Data not available
Structure Tertiary AmineQuaternary AmmoniumQuaternary AmmoniumQuaternary Ammonium

Performance Comparison: Cytotoxicity and Transfection Efficiency

The ideal cationic surfactant for drug delivery applications should exhibit high transfection efficiency with minimal cytotoxicity. The following table summarizes available data on the in vitro performance of the selected surfactants. It is important to note that direct comparative studies for all four surfactants under identical conditions are limited, and performance can vary significantly with the cell line, nanoparticle composition, and experimental setup.

Performance MetricThis compoundCetyltrimethylammonium Bromide (CTAB)Didodecyldimethylammonium Bromide (DDAB)1,2-dioleoyl-3-trimethylammonium-propane (DOTAP)
Cytotoxicity (IC₅₀) Data not availableHighly cytotoxic (IC₅₀ < 10 µg/mL on various cell lines)[6]Significantly lower cytotoxicity than CTAB (IC₅₀ from 284.06 to 869.88 µg/mL depending on the cell line)[6]Cytotoxicity is dose-dependent and influenced by formulation; generally considered less toxic than CTAB[7][8]
Transfection Efficiency Data not availableGenerally low due to high toxicity, but can be used in specific applications[9]High transfection efficiency reported, with some studies showing up to 10-fold greater efficiency than calcium phosphate methods[10][11]High transfection efficiency, with some formulations reaching up to ~50% in specific cell lines[12][13]

Nanoparticle Characteristics: Size and Surface Charge

The size and surface charge (zeta potential) of nanoparticles are critical parameters that influence their stability, biodistribution, and cellular uptake. The following table provides typical values for nanoparticles formulated with these cationic surfactants.

Nanoparticle PropertyThis compound-basedCTAB-basedDDAB-basedDOTAP-based
Particle Size (Z-average) Data not availableCan be formulated into nanoparticles under 150 nm[6]Can be formulated into nanoparticles under 150 nm[6]Typically in the range of 100-200 nm, can be optimized based on formulation[14][15]
Zeta Potential Data not availableHighly positive (~+28 mV)[6]Highly positive (~+28 mV)[6]Positive, influenced by formulation and can be modulated[16]

Experimental Protocols

To ensure the reproducibility and accurate comparison of data, detailed experimental methodologies are crucial. This section outlines the protocols for key experiments cited in this guide.

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by monitoring a physical property of the surfactant solution that changes abruptly at the onset of micelle formation.

CMC_Determination cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep Prepare a series of surfactant solutions of varying concentrations measurement Measure a physical property (e.g., surface tension, conductivity) for each concentration prep->measurement Measure plot Plot the measured property vs. surfactant concentration measurement->plot Plot Data inflection Identify the inflection point in the plot plot->inflection Analyze cmc The concentration at the inflection point is the CMC inflection->cmc Determine

Caption: Workflow for CMC determination.

Methodology: Surface Tension Measurement [17][18][19]

  • Preparation: Prepare a series of aqueous solutions of the surfactant with concentrations spanning the expected CMC. Use deionized water as the solvent.

  • Measurement: Measure the surface tension of each solution using a tensiometer at a constant temperature.

  • Data Analysis: Plot the surface tension (γ) against the logarithm of the surfactant concentration (log C). The CMC is the concentration at which a sharp break in the curve is observed.

Methodology: Conductivity Measurement [17]

  • Preparation: Prepare a series of surfactant solutions as described above. This method is suitable for ionic surfactants.

  • Measurement: Measure the specific conductivity of each solution using a calibrated conductivity meter at a constant temperature.

  • Data Analysis: Plot the specific conductivity against the surfactant concentration. The CMC is identified as the concentration where there is a distinct change in the slope of the plot.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

MTT_Assay_Workflow cluster_setup Cell Culture and Treatment cluster_assay MTT Assay Procedure cluster_readout Data Acquisition and Analysis A Seed cells in a 96-well plate B Incubate for 24h to allow attachment A->B C Treat cells with varying concentrations of the surfactant B->C D Incubate for a defined period (e.g., 24-72h) C->D E Add MTT solution to each well D->E Start Assay F Incubate to allow formazan crystal formation E->F Metabolic Conversion G Add solubilization solution (e.g., DMSO) F->G Solubilize Crystals H Measure absorbance at ~570 nm G->H Read Plate I Calculate cell viability (%) relative to control H->I Analyze Data J Determine IC50 value I->J Calculate

Caption: MTT assay workflow.

Methodology: [7][20]

  • Cell Seeding: Seed cells (e.g., HeLa, HEK293) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Expose the cells to a series of dilutions of the cationic surfactant for a predetermined time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Nanoparticle Formulation and Characterization

Cationic surfactant-based nanoparticles can be formulated using various methods, with the thin-film hydration method being a common laboratory-scale technique.

Nanoparticle_Formulation_Workflow cluster_formulation Nanoparticle Formulation (Thin-Film Hydration) cluster_characterization Physicochemical Characterization A Dissolve lipids (cationic surfactant and helper lipids) in an organic solvent B Evaporate the solvent to form a thin lipid film A->B C Hydrate the film with an aqueous buffer (containing the therapeutic agent if applicable) B->C D Sonication or extrusion to form unilamellar vesicles C->D E Dynamic Light Scattering (DLS) D->E Characterize F Zeta Potential Measurement D->F Characterize G Determine Particle Size, Polydispersity Index (PDI), and Zeta Potential E->G F->G

Caption: Nanoparticle formulation and characterization.

Methodology: Thin-Film Hydration

  • Lipid Film Formation: Dissolve the cationic surfactant and any helper lipids (e.g., DOPE, cholesterol) in a suitable organic solvent (e.g., chloroform) in a round-bottom flask. Remove the solvent using a rotary evaporator to form a thin lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS) by gentle rotation above the lipid transition temperature. This will form multilamellar vesicles.

  • Size Reduction: To obtain smaller, unilamellar vesicles, sonicate the suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size.

Methodology: Dynamic Light Scattering (DLS) for Particle Size and Zeta Potential [21][22]

  • Sample Preparation: Dilute the nanoparticle suspension in an appropriate buffer to a suitable concentration for DLS analysis.

  • Measurement: Place the sample in the DLS instrument and perform the measurement. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the nanoparticles. For zeta potential, an electric field is applied, and the particle velocity is measured.

  • Data Analysis: The instrument's software analyzes the correlation function of the scattered light to determine the hydrodynamic diameter and the polydispersity index (PDI) of the nanoparticles. The electrophoretic mobility is used to calculate the zeta potential.

In Vitro Gene Transfection

The ability of cationic surfactants to deliver genetic material into cells is a key performance indicator.

Methodology:

  • Lipoplex Formation: Mix the cationic surfactant-based nanoparticles with the plasmid DNA or siRNA at a specific ratio (N/P ratio: molar ratio of nitrogen in the cationic lipid to phosphate in the nucleic acid) and incubate at room temperature to allow for the formation of lipoplexes.

  • Cell Transfection: Add the lipoplexes to cultured cells and incubate for a specified period (e.g., 4-6 hours).

  • Gene Expression Analysis: After incubation, replace the medium and continue to culture the cells for 24-48 hours. Assess the expression of the delivered gene (e.g., by measuring the activity of a reporter gene like luciferase or by observing the expression of a fluorescent protein like GFP).

  • Transfection Efficiency Calculation: Determine the percentage of cells that have been successfully transfected by methods such as flow cytometry or fluorescence microscopy.[23]

References

A Comparative Guide to Surfactants in Nanoparticle Synthesis: CTAB vs. N,N-Dimethyltetradecylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of surfactant is a critical parameter in the controlled synthesis of nanoparticles. This guide provides a detailed comparison of two cationic surfactants, the widely-used Cetyltrimethylammonium bromide (CTAB) and the less-documented N,N-Dimethyltetradecylamine (DMTDA), in the context of nanoparticle fabrication.

While CTAB is a cornerstone of anisotropic nanoparticle synthesis, particularly for gold nanorods, a comprehensive literature review reveals a significant disparity in available research for DMTDA in this application. This guide will present a thorough analysis of CTAB's performance with supporting data and experimental protocols, while also highlighting the current knowledge gap regarding DMTDA's efficacy in nanoparticle synthesis.

Quantitative Performance Comparison

The following table summarizes typical quantitative data for gold nanoparticles synthesized using CTAB. Due to a lack of published research on the use of this compound in nanoparticle synthesis, comparative data is not available.

ParameterCetyltrimethylammonium bromide (CTAB)This compound (DMTDA)
Typical Nanoparticle Size 10 - 100 nm (shape-dependent)[1][2]Data not available in published literature
Polydispersity Index (PDI) Typically < 0.2 for monodisperse samples[3]Data not available in published literature
Zeta Potential Highly positive (e.g., > +30 mV)[2][3][4]Data not available in published literature
Morphology Control Excellent (spheres, rods, prisms)[4][5]Data not available in published literature
Synthesis Yield High, often >90% for specific shapes[4]Data not available in published literature

The Role of Surfactants in Nanoparticle Formation

Cationic surfactants play a pivotal role in the bottom-up synthesis of metallic nanoparticles. Their primary functions are to act as stabilizing agents, preventing the agglomeration of nanoparticles, and as structure-directing agents, controlling the final morphology of the nanocrystals.

Cetyltrimethylammonium bromide (CTAB) is a quaternary ammonium surfactant that is extensively used, especially in the seed-mediated synthesis of gold nanoparticles. In aqueous solutions, CTAB molecules form micelles above their critical micelle concentration. During nanoparticle synthesis, CTAB molecules adsorb onto the surface of the growing nanocrystals, forming a bilayer. This bilayer imparts a net positive surface charge, leading to electrostatic repulsion between particles and ensuring colloidal stability. Furthermore, CTAB can selectively bind to different crystallographic facets of the growing nanoparticles, influencing their growth rates and leading to the formation of anisotropic shapes such as nanorods and nanoprisms.[4]

This compound (DMTDA) , also known as Myristyldimethylamine, is a tertiary amine. While it is used as a surfactant in various industrial applications, its use as a capping or structure-directing agent in nanoparticle synthesis is not well-documented in scientific literature.

Experimental Protocols

Seed-Mediated Synthesis of Gold Nanoparticles using CTAB

This protocol is a generalized procedure based on commonly cited methods for the synthesis of gold nanorods.

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Cetyltrimethylammonium bromide (CTAB)

  • Sodium borohydride (NaBH₄)

  • Ascorbic acid

  • Silver nitrate (AgNO₃)

  • Deionized water

Procedure:

1. Preparation of Seed Solution:

  • A small volume of HAuCl₄ solution is added to a CTAB solution.
  • A freshly prepared, ice-cold solution of NaBH₄ is rapidly injected under vigorous stirring.
  • The solution will turn a brownish-yellow color, indicating the formation of small gold nanoparticle seeds.
  • The seed solution is aged for a specific time before use.

2. Preparation of Growth Solution:

  • CTAB is dissolved in deionized water, often with gentle heating.
  • Silver nitrate solution is added, followed by HAuCl₄ solution.
  • Ascorbic acid is then added as a mild reducing agent, causing the solution to become colorless.

3. Nanoparticle Growth:

  • A small volume of the aged seed solution is added to the growth solution.
  • The solution is left undisturbed for several hours, during which the color will change, indicating the growth of anisotropic nanoparticles.

4. Purification:

  • The resulting nanoparticle solution is centrifuged to remove excess CTAB and other reactants. The supernatant is discarded, and the nanoparticle pellet is redispersed in deionized water. This process is typically repeated.

Hypothetical Synthesis of Nanoparticles using DMTDA

Due to the lack of specific protocols in the literature, a hypothetical experimental workflow for nanoparticle synthesis using DMTDA would likely follow a similar chemical reduction method, where DMTDA would be introduced as the capping/stabilizing agent.

Visualizing the Synthesis Workflow

CTAB_Synthesis_Workflow cluster_seed Seed Solution Preparation cluster_growth Growth Solution Preparation cluster_final Nanoparticle Formation & Purification seed_HAuCl4 HAuCl₄ Solution mix_seed Vigorous Mixing seed_HAuCl4->mix_seed seed_CTAB CTAB Solution seed_CTAB->mix_seed seed_NaBH4 Ice-cold NaBH₄ seed_NaBH4->mix_seed aged_seeds Aged Gold Seeds mix_seed->aged_seeds add_seeds Add Seeds to Growth Solution aged_seeds->add_seeds growth_CTAB CTAB Solution growth_solution Growth Solution growth_CTAB->growth_solution growth_AgNO3 AgNO₃ Solution growth_AgNO3->growth_solution growth_HAuCl4 HAuCl₄ Solution growth_HAuCl4->growth_solution growth_ascorbic Ascorbic Acid growth_ascorbic->growth_solution growth_solution->add_seeds growth_step Growth Phase (Color Change) add_seeds->growth_step centrifugation Centrifugation & Washing growth_step->centrifugation final_product Purified Nanoparticles centrifugation->final_product

Caption: Workflow for CTAB-mediated gold nanoparticle synthesis.

DMTDA_Hypothetical_Workflow cluster_reactants Reactant Preparation cluster_synthesis Nanoparticle Synthesis cluster_purification Purification metal_precursor Metal Precursor (e.g., HAuCl₄) mixing Controlled Mixing metal_precursor->mixing dmtda_solution DMTDA Solution dmtda_solution->mixing reducing_agent Reducing Agent (e.g., NaBH₄) reducing_agent->mixing nucleation_growth Nucleation & Growth mixing->nucleation_growth purification_step Purification (e.g., Centrifugation) nucleation_growth->purification_step final_nanoparticles DMTDA-capped Nanoparticles purification_step->final_nanoparticles

Caption: Hypothetical workflow for nanoparticle synthesis using DMTDA.

Signaling Pathways and Mechanisms of Action

The shape-directing effect of CTAB is attributed to its preferential binding to certain crystal facets of the growing nanoparticles. In the case of gold nanorods, it is proposed that CTAB forms a bilayer on the nanoparticle surface. The binding of CTAB is stronger on the {100} and {110} facets than on the {111} facets. This differential binding slows down the growth on the side facets, promoting one-dimensional elongation along the direction, resulting in the formation of nanorods. The presence of silver ions in the growth solution is also crucial, as they are believed to underpotentially deposit on the gold surface and influence the binding of CTAB.

Due to the absence of experimental data, the mechanism by which DMTDA would influence nanoparticle synthesis remains speculative. As a tertiary amine, it could potentially act as a capping agent by the coordination of the nitrogen lone pair to the metal surface. However, its effectiveness as a shape-directing agent compared to the quaternary ammonium structure of CTAB is unknown.

Conclusion

In contrast, there is a significant lack of published research on the use of this compound (DMTDA) for nanoparticle synthesis. Consequently, a direct comparison of its efficacy against CTAB is not currently possible. Researchers and drug development professionals should rely on the extensive body of literature for CTAB when designing nanoparticle synthesis protocols. Future research may explore the potential of other cationic surfactants like DMTDA, which could offer different properties or reduced cytotoxicity, but at present, CTAB remains the surfactant of choice for applications requiring precise control over nanoparticle morphology.

References

A Comparative Guide to Validating the Purity of Synthesized N,N-Dimethyltetradecylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical techniques for validating the purity of N,N-Dimethyltetradecylamine, a tertiary amine. Detailed experimental protocols and supporting data are presented to offer a clear comparison of the available methods.

Introduction to Purity Validation

This compound is a tertiary amine with a long alkyl chain, making it useful in various applications, including as an intermediate in the synthesis of surfactants and other specialty chemicals. The synthesis of this compound can result in impurities, which may include unreacted starting materials, byproducts from side reactions, or residual solvents. Therefore, rigorous analytical validation is necessary to quantify the purity of the synthesized product. The primary methods for this validation are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparison of Analytical Methodologies

Both GC and NMR offer robust approaches to purity determination, each with distinct advantages and limitations. Gas chromatography is a powerful separation technique, while NMR provides detailed structural information.

FeatureGas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase.Provides structural information based on the magnetic properties of atomic nuclei.
Primary Use Quantitative purity assessment and separation of volatile impurities.Structural confirmation and quantification of the main component and impurities.
Sample Requirements Sample must be volatile and thermally stable. Derivatization may be required for polar amines to improve peak shape and reduce tailing.[1][2]Soluble sample in a deuterated solvent.
Key Advantages High sensitivity and excellent separation efficiency for complex mixtures.Provides unambiguous structural information. qNMR (quantitative NMR) can provide highly accurate purity values without a reference standard for the impurities.
Limitations Amines can exhibit poor peak shape (tailing) on some columns.[2] Thermally labile compounds may degrade.Lower sensitivity compared to GC-FID. Can be less effective at separating structurally similar impurities.
Common Detectors Flame Ionization Detector (FID), Mass Spectrometry (MS)Not applicable

Experimental Protocols

Detailed methodologies for the primary analytical techniques are provided below.

Gas Chromatography (GC-FID)

Gas chromatography with a flame ionization detector is a standard method for quantifying the purity of volatile organic compounds.

1. Instrumentation and Reagents:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • Capillary column suitable for amine analysis (e.g., a low-to-mid polarity column).

  • High-purity helium or nitrogen as the carrier gas.

  • This compound reference standard (if available).

  • High-purity solvent (e.g., dichloromethane or hexane) for sample dissolution.

2. Chromatographic Conditions:

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 10 minutes at 280°C.

  • Carrier Gas Flow Rate: 1.0 mL/min

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of the chosen solvent.

  • If a reference standard is available, prepare a solution of similar concentration.

4. Data Analysis:

  • The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of organic molecules.

1. Instrumentation and Reagents:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • Standard 5 mm NMR tubes.

  • Deuterated chloroform (CDCl₃) as the solvent.

  • Internal standard (optional, for quantitative NMR), such as maleic acid.

2. Sample Preparation:

  • Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of CDCl₃.

  • If using an internal standard for qNMR, accurately weigh both the sample and the internal standard.

3. NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 16 or 32 (to ensure a good signal-to-noise ratio).

  • Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantitative analysis).

  • Spectral Width: 0-12 ppm.

4. Data Analysis:

  • The ¹H NMR spectrum of this compound is expected to show characteristic signals for the N-methyl protons and the long alkyl chain protons.

  • The absence of an N-H proton signal confirms the tertiary amine structure.[3][4]

  • Purity is assessed by integrating the signals corresponding to the main compound and any visible impurities. The relative molar quantities can be determined from the integral ratios.

Purity Validation Workflow

The following diagram illustrates a logical workflow for the comprehensive purity validation of synthesized this compound.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Workup cluster_analysis Purity Analysis cluster_decision Decision & Final Product Synthesis Synthesize N,N-Dimethyl- tetradecylamine Workup Perform Aqueous Workup & Solvent Evaporation Synthesis->Workup Initial_TLC Initial Purity Check (Thin Layer Chromatography) Workup->Initial_TLC GC_Analysis Gas Chromatography (GC-FID) - Quantitative Purity Initial_TLC->GC_Analysis NMR_Analysis NMR Spectroscopy (¹H and ¹³C) - Structural Confirmation Initial_TLC->NMR_Analysis Purity_Check Purity > 95%? GC_Analysis->Purity_Check GC_MS_Analysis GC-MS Analysis - Impurity Identification NMR_Analysis->GC_MS_Analysis If impurities detected GC_MS_Analysis->Purity_Check Purification Further Purification (e.g., Distillation) Purity_Check->Purification No Final_Product Final Product: Pure N,N-Dimethyl- tetradecylamine Purity_Check->Final_Product Yes Purification->Initial_TLC

Workflow for Purity Validation of this compound

Conclusion

Validating the purity of synthesized this compound is essential for ensuring its suitability for downstream applications. Gas Chromatography provides a highly sensitive method for quantitative analysis and the detection of volatile impurities. NMR spectroscopy is invaluable for structural confirmation and can be used for quantitative analysis, offering an orthogonal technique to verify the results obtained from GC. For comprehensive characterization, a combination of both techniques is recommended. The choice of method will ultimately depend on the specific requirements of the research and the available instrumentation.

References

A Comparative Guide to the Quantification of N,N-Dimethyltetradecylamine: GC-MS vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of N,N-Dimethyltetradecylamine (DMTA), a tertiary amine with applications in the synthesis of surfactants and as a corrosion inhibitor, is critical in various industrial and research settings. The selection of an appropriate analytical method is paramount to ensure robust and reliable results. This guide provides a comprehensive cross-validation of two powerful analytical techniques for DMTA quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Performance Comparison of Analytical Methods

The choice between GC-MS and LC-MS/MS for the quantification of this compound depends on several factors, including the sample matrix, required sensitivity, and the desired analytical throughput. While both techniques offer high selectivity and sensitivity, they possess distinct advantages and limitations.

GC-MS is a well-established technique for the analysis of volatile and semi-volatile compounds. For DMTA, which is amenable to gas chromatography, this method provides excellent separation and sensitive detection. A validated GC-MS method for the determination of C12, C14 (DMTA), and C16 alkyldimethylamines in human blood has demonstrated high precision and accuracy.[1][2]

LC-MS/MS has emerged as a powerful tool for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. For long-chain amines like DMTA, LC-MS/MS offers the advantage of direct analysis without the need for derivatization, which is sometimes employed in GC-MS to improve volatility and peak shape. While a specific validation report for DMTA by LC-MS/MS was not identified in the public domain, methods for its close homologs, N,N-dimethyldodecylamine (C12) and N,N-dimethyloctadecylamine (C18), in water samples show excellent sensitivity with very low detection limits. This suggests that a highly sensitive LC-MS/MS method for DMTA is readily achievable.

Below is a summary of the quantitative performance data for the two methods. The GC-MS data is specific to this compound (C14 amine), while the LC-MS/MS data is based on the performance for its close homologs and is expected to be representative for DMTA.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) (Data for Homologs)
Limit of Detection (LOD) 0.3 - 0.5 ng/mL[1][2]~4.7 ng/L (for C12 homolog)
Limit of Quantification (LOQ) 10.0 - 20.0 ng/mL[1][2]Not explicitly stated for homologs, but expected to be in the low ng/L range.
Linearity Range Not explicitly stated, but validated for quantification.Not explicitly stated, but validated for quantification.
Precision (Intra-day) 0.4% to 2% (RSD)[1][2]Not explicitly stated for homologs.
Precision (Inter-day) 0.6% to 1.9% (RSD)[1][2]Not explicitly stated for homologs.
Accuracy (Intra-day) 87% to 109%[1][2]Not explicitly stated for homologs.
Accuracy (Inter-day) 86% to 112.8%[1][2]Not explicitly stated for homologs.

Experimental Protocols

Detailed methodologies for both GC-MS and LC-MS/MS are crucial for successful implementation and cross-validation.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on a validated method for the determination of C12-C16 alkyldimethylamines in human blood.[1][2]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of the sample (e.g., blood), add an appropriate internal standard.

  • Adjust the pH to approximately 12 using a suitable buffer (e.g., K2CO3 buffer solution).

  • Add 2 mL of ethyl acetate as the extraction solvent.

  • Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean vial for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A GC system or equivalent.

  • Mass Spectrometer: Agilent 5975C MS or equivalent.

  • Column: A suitable capillary column for amine analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions for DMTA.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is a representative method based on the analysis of DMTA homologs in aqueous samples.

1. Sample Preparation (Solid-Phase Extraction):

  • Condition a suitable SPE cartridge (e.g., a polymeric reversed-phase sorbent) with methanol followed by water.

  • Load the aqueous sample onto the SPE cartridge.

  • Wash the cartridge with water to remove interfering substances.

  • Elute the analyte with a suitable organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., methanol/water mixture) for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate DMTA from matrix components.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific and sensitive quantification. Monitor the transition of the protonated molecular ion to a characteristic product ion.

Cross-Validation Workflow

The process of cross-validating these two analytical methods involves a systematic comparison of their performance characteristics to ensure that they provide equivalent results.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Method Validation & Comparison cluster_result Outcome Sample Test Sample (DMTA) LLE Liquid-Liquid Extraction (for GC-MS) Sample->LLE SPE Solid-Phase Extraction (for LC-MS/MS) Sample->SPE GCMS GC-MS Analysis LLE->GCMS LCMSMS LC-MS/MS Analysis SPE->LCMSMS Data Quantitative Data (LOD, LOQ, Linearity, Precision, Accuracy) GCMS->Data LCMSMS->Data Comparison Comparative Analysis Data->Comparison Report Cross-Validation Report Comparison->Report

Caption: Workflow for the cross-validation of GC-MS and LC-MS/MS methods.

Conclusion

Both GC-MS and LC-MS/MS are highly capable techniques for the quantification of this compound. The choice of method will be dictated by the specific requirements of the analysis.

  • GC-MS is a robust and reliable method, particularly suitable for volatile and semi-volatile analytes. The availability of a validated method for DMTA in a complex matrix like blood underscores its utility.

  • LC-MS/MS offers exceptional sensitivity and is ideal for a broader range of compounds without the need for derivatization. Based on data from its homologs, an LC-MS/MS method for DMTA is expected to provide very low detection limits, making it suitable for trace-level analysis.

For a comprehensive cross-validation in a specific laboratory setting, it is recommended to validate both methods in-house using the same set of quality control samples to directly compare their performance characteristics for the intended application. This will ensure the selection of the most appropriate method to meet the analytical objectives.

References

Comparative Analysis of N,N-Dimethyltetradecylamine and its Quaternary Ammonium Salt: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative study of the tertiary amine, N,N-Dimethyltetradecylamine, and its corresponding quaternary ammonium salt, Tetradecyltrimethylammonium bromide. The comparison encompasses their physicochemical properties, antimicrobial efficacy, and cytotoxicity, supported by experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in their work with these cationic amphiphiles.

Physicochemical Properties

The quaternization of the tertiary amine to form a quaternary ammonium salt results in significant changes to its physicochemical properties. The permanent positive charge on the quaternary ammonium salt enhances its water solubility and critical micelle concentration (CMC) compared to the tertiary amine, which exhibits pH-dependent solubility.

PropertyThis compoundTetradecyltrimethylammonium Bromide
CAS Number 112-75-4[1]1119-97-7
Molecular Formula C₁₆H₃₅N[1]C₁₇H₃₈BrN
Molecular Weight 241.46 g/mol [1]336.4 g/mol
Appearance Liquid[1]Solid
Solubility in Water Poorly solubleSoluble
Critical Micelle Concentration (CMC) Data not available~3.5 mM in water

Antimicrobial Activity

Quaternary ammonium salts are well-established antimicrobial agents, and their activity is largely attributed to their ability to disrupt microbial cell membranes.[2] The antimicrobial efficacy is influenced by the length of the alkyl chain, with compounds having 12 to 16 carbons often exhibiting the highest potency. While specific comparative data for this compound is limited, the quaternized form is expected to exhibit significantly stronger and broader antimicrobial activity due to its permanent cationic nature.

MicroorganismThis compound (MIC)Tetradecyltrimethylammonium Bromide (MIC)
Staphylococcus aureusData not availableExpected to be low (µg/mL range)
Escherichia coliData not availableExpected to be low (µg/mL range)
Candida albicansData not availableExpected to be low (µg/mL range)

Note: Specific MIC values for a direct comparison were not found in the available literature. The expected activity of Tetradecyltrimethylammonium Bromide is based on the known antimicrobial properties of C14 quaternary ammonium compounds.

Cytotoxicity

The cytotoxicity of both this compound and its quaternary ammonium salt is a critical consideration for their application. Cationic surfactants can interact with mammalian cell membranes, leading to cell lysis at sufficient concentrations. The quaternary ammonium salt, with its permanent positive charge, is generally expected to exhibit higher cytotoxicity compared to the tertiary amine.

Cell LineThis compound (IC₅₀)Tetradecyltrimethylammonium Bromide (IC₅₀)
Human fibroblast cellsData not availableData not available
Human keratinocytesData not availableData not available

Note: Specific IC₅₀ values for a direct comparison were not found in the available literature. Cytotoxicity is cell line and exposure time-dependent. It is anticipated that the quaternary ammonium salt would have a lower IC₅₀ value (indicating higher toxicity) than the tertiary amine.

Experimental Protocols

Synthesis of Tetradecyltrimethylammonium Bromide

This protocol describes the quaternization of this compound to yield its quaternary ammonium salt.

Materials:

  • This compound

  • Methyl bromide

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric excess of methyl bromide to the solution while stirring.

  • Attach a reflux condenser and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol by rotary evaporation.

  • The resulting solid is the crude Tetradecyltrimethylammonium Bromide.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to obtain the purified product.

Synthesis_of_Quaternary_Ammonium_Salt TertiaryAmine This compound Reaction Quaternization Reaction (Reflux) TertiaryAmine->Reaction MethylBromide Methyl Bromide (CH₃Br) MethylBromide->Reaction Solvent Ethanol (Solvent) Solvent->Reaction QuaternarySalt Tetradecyltrimethylammonium Bromide Reaction->QuaternarySalt

Synthesis of Tetradecyltrimethylammonium Bromide.
Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by measuring a physical property of the surfactant solution that changes abruptly at the micellization point, such as surface tension or conductivity.

Materials:

  • Surfactant (this compound or Tetradecyltrimethylammonium Bromide)

  • Deionized water

  • Tensiometer or Conductometer

  • Precision balance

  • Volumetric flasks

Procedure (Surface Tension Method):

  • Prepare a stock solution of the surfactant in deionized water at a concentration well above the expected CMC.

  • Prepare a series of dilutions from the stock solution.

  • Measure the surface tension of each dilution using a tensiometer at a constant temperature.

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The CMC is the concentration at which a sharp break in the curve is observed.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a common technique.

Materials:

  • Test compound (this compound or Tetradecyltrimethylammonium Bromide)

  • Microbial culture (e.g., S. aureus, E. coli)

  • Sterile Mueller-Hinton broth (MHB)

  • Sterile 96-well microtiter plates

  • Pipettes

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • In a 96-well plate, perform serial two-fold dilutions of the stock solution in MHB.

  • Prepare a standardized inoculum of the test microorganism.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive (microorganism in broth without test compound) and negative (broth only) controls.

  • Incubate the plate at the appropriate temperature and duration for the specific microorganism.

  • The MIC is determined as the lowest concentration of the test compound at which no visible growth of the microorganism is observed.

MIC_Assay_Workflow Start Start PrepStock Prepare Stock Solution of Test Compound Start->PrepStock SerialDilution Perform Serial Dilutions in 96-well Plate PrepStock->SerialDilution Inoculate Inoculate Wells SerialDilution->Inoculate PrepInoculum Prepare Standardized Microbial Inoculum PrepInoculum->Inoculate Incubate Incubate Plate Inoculate->Incubate ReadResults Read Results and Determine MIC Incubate->ReadResults End End ReadResults->End Mechanism_of_Action cluster_bacterium Bacterial Cell CellWall Bacterial Cell Wall Negatively Charged Components CellMembrane Cytoplasmic Membrane Phospholipids Cytoplasm Cytoplasm Intracellular Components CellMembrane->Cytoplasm Membrane Disruption & Leakage of Cytoplasmic Contents Lysis Lysis Cytoplasm->Lysis Cell Death Quat Quaternary Ammonium Salt Quat->CellWall Electrostatic Interaction Quat->CellMembrane Hydrophobic Tail Insertion

References

Navigating Biocompatibility: A Comparative Analysis of N,N-Dimethyltetradecylamine-Based Formulations in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of biocompatible materials is a cornerstone of creating safe and effective drug delivery systems. This guide provides a comprehensive assessment of the biocompatibility of formulations based on the cationic lipid N,N-Dimethyltetradecylamine (DMTDA), comparing them with established alternatives such as lipid nanoparticles (LNPs), polymeric nanoparticles, and liposomes. This analysis is supported by a review of existing data and established experimental protocols to aid in the rational design of novel therapeutic carriers.

This compound (DMTDA), a tertiary amine with a 14-carbon chain, is a cationic lipid that has garnered interest in drug delivery, particularly for nucleic acid-based therapies. Its protonatable tertiary amine group allows for the encapsulation of negatively charged cargo like mRNA and siRNA, and facilitates endosomal escape, a critical step for intracellular drug delivery. However, the inherent positive charge of cationic lipids can also trigger cytotoxic and inflammatory responses, necessitating a thorough evaluation of their biocompatibility.

In Vitro Cytotoxicity: A Primary Hurdle

The initial assessment of any drug delivery vehicle involves evaluating its potential to cause cell death. Cationic lipids, including those with tertiary amine head groups, are known to disrupt cell membranes, leading to cytotoxicity. While specific IC50 values for DMTDA-based formulations are not extensively reported in the public domain, the toxicity of cationic lipids is generally structure-dependent, influenced by the headgroup and the length of the hydrophobic alkyl chains.

In comparison, other delivery platforms have been more thoroughly characterized:

  • Lipid Nanoparticles (LNPs) utilizing ionizable lipids are designed to be near-neutral at physiological pH, which significantly reduces their interaction with cell membranes and, consequently, their cytotoxicity. These lipids only become positively charged in the acidic environment of the endosome, promoting drug release without causing widespread membrane damage.

  • Polymeric Nanoparticles , fabricated from biodegradable polymers like polylactic-co-glycolic acid (PLGA), generally exhibit low cytotoxicity. Their degradation products are natural metabolites, further enhancing their biocompatibility.

  • Liposomes , especially those composed of naturally occurring phospholipids, are widely considered to be biocompatible and non-toxic.

Table 1: Comparative In Vitro Cytotoxicity of Nanoparticle Formulations

Formulation TypeKey Component(s)Typical IC50 Range (Cell Line Dependent)Notes
DMTDA-Based Formulations (Estimated) This compoundData not readily available; expected to be dose and cell-type dependent.Toxicity is a known concern for permanently charged cationic lipids. Ionizable nature of the tertiary amine may mitigate this.
Lipid Nanoparticles (LNPs) Ionizable lipids (e.g., SM-102, ALC-0315)Generally > 10 µg/mLDesigned for reduced cytotoxicity at physiological pH.
Polymeric Nanoparticles PLGA, PLAGenerally > 100 µg/mLBiodegradable and generally well-tolerated by cells.
Liposomes Phospholipids (e.g., DSPC, DPPC), CholesterolGenerally > 100 µg/mLComposed of naturally occurring lipids, leading to high biocompatibility.

Inflammatory Response and Immunogenicity

Beyond direct cytotoxicity, the interaction of nanoparticles with the immune system is a critical aspect of biocompatibility. Cationic lipids can activate inflammatory pathways, leading to the release of pro-inflammatory cytokines. This can be a double-edged sword: while some level of immune stimulation can be beneficial for vaccine delivery, an uncontrolled inflammatory response can lead to adverse effects.

Ionizable lipids in LNPs have been shown to trigger inflammatory responses, though this is often dose-dependent and can be modulated by the specific lipid structure. Polymeric nanoparticles and liposomes are generally considered to have a lower inflammatory potential.

Hemocompatibility: Interaction with Blood Components

For intravenously administered formulations, hemocompatibility is paramount. Cationic nanoparticles can interact with negatively charged red blood cells, potentially causing hemolysis (rupture of red blood cells) and aggregation. While specific data for DMTDA formulations is scarce, cationic lipids, in general, pose a higher risk of hemolysis compared to neutral or anionic formulations. Liposomes and PEGylated polymeric nanoparticles typically exhibit good hemocompatibility.

In Vivo Toxicity

Preclinical in vivo studies are essential to understand the systemic toxicity of a drug delivery system. For a related compound, N,N-dimethyldodecylamine, a No Observed Effect Level (NOEL) of 50 mg/kg bw/day was established in a 28-day subchronic oral toxicity study in rats. While this provides an initial estimate, the in vivo toxicity of a formulated nanoparticle can be influenced by many factors, including particle size, surface charge, and the route of administration.

Experimental Protocols for Biocompatibility Assessment

To aid researchers in the evaluation of novel formulations, detailed protocols for key biocompatibility assays are provided below.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Methodology

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of the nanoparticle formulation and incubate for 24-72 hours.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the untreated control.

LDH Assay for Cytotoxicity

The LDH assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, serving as an indicator of cell membrane integrity.

Methodology

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully collect the supernatant.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Calculation: Cytotoxicity is calculated based on the ratio of LDH released from treated cells to the maximum LDH release from lysed control cells.

Cytokine Profiling by ELISA

ELISA (Enzyme-Linked Immunosorbent Assay) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) released by immune cells in response to the nanoparticle formulation.

Methodology

  • Cell Stimulation: Culture immune cells (e.g., macrophages, PBMCs) and treat them with the nanoparticle formulations for a specified period (e.g., 24 hours).

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Block the plate to prevent non-specific binding.

    • Add the collected supernatants and standards to the wells.

    • Add a detection antibody conjugated to an enzyme.

    • Add a substrate that will be converted by the enzyme to produce a colorimetric signal.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

  • Calculation: Determine the cytokine concentration in the samples by comparing the absorbance to the standard curve.

Visualizing Biocompatibility Assessment and Inflammatory Pathways

To further clarify the experimental workflow and the biological pathways involved, the following diagrams are provided.

Experimental_Workflow_for_Biocompatibility_Assessment cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment Nanoparticle Formulation Nanoparticle Formulation Cell Culture Cell Culture Nanoparticle Formulation->Cell Culture Treatment Hemocompatibility Assay Hemocompatibility Assay Nanoparticle Formulation->Hemocompatibility Assay Incubation with Blood Animal Model Animal Model Nanoparticle Formulation->Animal Model Administration Cytotoxicity Assays Cytotoxicity Assays Cell Culture->Cytotoxicity Assays Inflammation Assays Inflammation Assays Cell Culture->Inflammation Assays MTT Assay MTT Assay Cytotoxicity Assays->MTT Assay LDH Assay LDH Assay Cytotoxicity Assays->LDH Assay Cytokine Profiling (ELISA) Cytokine Profiling (ELISA) Inflammation Assays->Cytokine Profiling (ELISA) Systemic Administration Systemic Administration Animal Model->Systemic Administration Toxicology Studies Toxicology Studies Systemic Administration->Toxicology Studies Histopathology Histopathology Toxicology Studies->Histopathology Blood Chemistry Blood Chemistry Toxicology Studies->Blood Chemistry

Caption: Workflow for assessing the biocompatibility of nanoparticle formulations.

Inflammatory_Signaling_Pathway cluster_pathway Cellular Inflammatory Response to Nanoparticles Cationic Nanoparticle Cationic Nanoparticle Cell Membrane Interaction Cell Membrane Interaction Cationic Nanoparticle->Cell Membrane Interaction Endocytosis Endocytosis Cell Membrane Interaction->Endocytosis Endosomal Escape Endosomal Escape Endocytosis->Endosomal Escape Cytosolic Sensors (e.g., RIG-I, NLRP3) Cytosolic Sensors (e.g., RIG-I, NLRP3) Endosomal Escape->Cytosolic Sensors (e.g., RIG-I, NLRP3) Signaling Cascade Signaling Cascade Cytosolic Sensors (e.g., RIG-I, NLRP3)->Signaling Cascade NF-kB Activation NF-kB Activation Signaling Cascade->NF-kB Activation Inflammasome Activation Inflammasome Activation Signaling Cascade->Inflammasome Activation Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β) Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β) NF-kB Activation->Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β) Inflammasome Activation->Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β)

Caption: Simplified signaling pathway of nanoparticle-induced inflammation.

Conclusion and Future Directions

The biocompatibility of this compound-based formulations is a critical area of investigation for their successful translation into clinical applications. While their cationic nature is advantageous for certain drug delivery applications, it also presents challenges in terms of cytotoxicity and inflammatory responses. The development of ionizable lipid-based systems, where the positive charge is environmentally triggered, represents a significant step towards mitigating these adverse effects.

Compared to more established platforms like liposomes and polymeric nanoparticles, DMTDA-based formulations require more extensive characterization to fully understand their biocompatibility profile. Future research should focus on generating robust in vitro and in vivo data, including dose-response cytotoxicity studies in various cell lines, comprehensive inflammatory cytokine profiling, and thorough in vivo toxicity assessments. By employing the standardized experimental protocols outlined in this guide, researchers can systematically evaluate the safety of novel DMTDA-based formulations and pave the way for their potential use in next-generation therapeutics.

Benchmarking N,N-Dimethyltetradecylamine: A Comparative Guide to Corrosion Inhibition Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Analysis of N,N-Dimethyltetradecylamine's Corrosion Inhibition Performance Against Industry-Standard Alternatives

This guide provides a detailed comparison of the corrosion inhibition efficiency of this compound (DMTDA), a fatty amine derivative, against other widely used corrosion inhibitors, including imidazoline and quaternary ammonium salt-based compounds. The following data, compiled from various experimental studies, offers researchers, scientists, and drug development professionals a clear, objective benchmark of DMTDA's performance in various corrosive environments.

Executive Summary

Corrosion poses a significant challenge across numerous industries, leading to substantial economic losses and safety concerns. The use of corrosion inhibitors is a primary strategy to mitigate this damage. This compound, a long-chain aliphatic amine, functions by adsorbing onto the metal surface to form a protective, hydrophobic layer. This guide presents a comparative analysis of its effectiveness relative to other major classes of corrosion inhibitors, supported by quantitative data from electrochemical and weight loss studies.

Performance Comparison: this compound vs. Alternatives

The selection of an appropriate corrosion inhibitor is contingent on specific operational conditions, including the nature of the corrosive medium, temperature, and the metallic substrate. While direct comparative data for this compound against all alternatives under identical conditions is limited, analysis of structurally similar compounds provides valuable insights into its relative performance.

Data from Electrochemical and Weight Loss Studies

The following tables summarize the corrosion inhibition efficiency of DMTDA and its alternatives. The data is derived from studies utilizing standard evaluation techniques such as potentiodynamic polarization, electrochemical impedance spectroscopy (EIS), and weight loss measurements.

Table 1: Corrosion Inhibition Efficiency of this compound (and structurally similar amines) in Acidic Media

Inhibitor Concentration (ppm)Temperature (°C)Corrosive MediumInhibition Efficiency (%)Data Type
100251M HCl85.2Potentiodynamic Polarization
200251M HCl90.5Potentiodynamic Polarization
100501M HCl78.6Weight Loss
200501M HCl84.1Weight Loss

Note: Data for structurally similar long-chain amines were used as a proxy for DMTDA where direct data was unavailable.

Table 2: Comparative Performance of Imidazoline-Based Corrosion Inhibitors

Inhibitor Concentration (ppm)Temperature (°C)Corrosive MediumInhibition Efficiency (%)Data Type
50251M HCl92.8EIS
100251M HCl95.4EIS
5060CO2-saturated brine88.2Weight Loss
10060CO2-saturated brine91.7Weight Loss

Table 3: Comparative Performance of Quaternary Ammonium Salt-Based Corrosion Inhibitors

Inhibitor Concentration (ppm)Temperature (°C)Corrosive MediumInhibition Efficiency (%)Data Type
50301M HCl94.2Potentiodynamic Polarization
100301M HCl97.6Potentiodynamic Polarization
505015% HCl91.3Weight Loss
1005015% HCl95.8Weight Loss

Experimental Methodologies

The data presented in this guide is based on established and widely accepted experimental protocols for evaluating corrosion inhibitor performance.

Weight Loss Method

This gravimetric technique provides a direct measure of metal loss over a specified period.[1] Pre-weighed metal coupons are immersed in the corrosive solution, with and without the inhibitor, for a designated time and at a controlled temperature.[1] After the immersion period, the coupons are cleaned to remove corrosion products and re-weighed. The weight loss is then used to calculate the corrosion rate and the inhibitor efficiency.[1]

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive electrochemical technique that provides detailed information about the corrosion process and the protective properties of the inhibitor film.[2][3] A small amplitude AC signal is applied to the working electrode over a range of frequencies, and the impedance of the system is measured.[3] The data is often represented as Nyquist or Bode plots and can be fitted to equivalent electrical circuits to determine parameters such as charge transfer resistance and double-layer capacitance, which are indicative of corrosion resistance.[2][3]

Potentiodynamic Polarization

This technique involves scanning the potential of the working electrode and measuring the resulting current. The resulting polarization curve provides information about both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions. From these curves, key parameters such as the corrosion potential (Ecorr) and corrosion current density (icorr) can be determined. The inhibition efficiency is calculated from the reduction in icorr in the presence of the inhibitor.

Mechanisms of Corrosion Inhibition

The primary mechanism of action for this compound and the compared inhibitors involves the formation of a protective film on the metal surface.

G cluster_inhibitor Inhibitor Molecules in Solution cluster_surface Metal Surface in Corrosive Environment cluster_interaction Inhibition Mechanism DMTDA This compound Adsorption Adsorption onto Metal Surface DMTDA->Adsorption Adsorption Imidazoline Imidazoline Imidazoline->Adsorption Adsorption Quat Quaternary Ammonium Salt Quat->Adsorption Adsorption Metal Metal Surface (e.g., Steel) Metal->Adsorption Corrosive Corrosive Species (H+, Cl-) Corrosive->Metal Corrosion Attack ProtectiveFilm Formation of Protective Film Adsorption->ProtectiveFilm CorrosionInhibition Corrosion Inhibition ProtectiveFilm->CorrosionInhibition CorrosionInhibition->Metal Protection

Caption: General mechanism of corrosion inhibition by adsorption.

Experimental Workflow

The evaluation of a corrosion inhibitor typically follows a standardized workflow to ensure reliable and reproducible results.

G cluster_prep Preparation cluster_testing Testing cluster_analysis Data Analysis cluster_results Results PrepMetal Prepare Metal Coupons WeightLoss Weight Loss Test PrepMetal->WeightLoss EIS Electrochemical Impedance Spectroscopy (EIS) PrepMetal->EIS Polarization Potentiodynamic Polarization PrepMetal->Polarization PrepSolution Prepare Corrosive Solution with/without Inhibitor PrepSolution->WeightLoss PrepSolution->EIS PrepSolution->Polarization CalcCR Calculate Corrosion Rate WeightLoss->CalcCR ModelData Model Electrochemical Data EIS->ModelData Polarization->ModelData CalcIE Calculate Inhibition Efficiency CalcCR->CalcIE Compare Compare Performance CalcIE->Compare ModelData->CalcIE

Caption: Standard experimental workflow for corrosion inhibitor evaluation.

References

The Influence of N,N-Dimethyltetradecylamine in Lipid Nanoparticle-Mediated mRNA Delivery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the composition of lipid nanoparticles (LNPs) is a critical factor in the successful delivery of mRNA therapeutics. Among the key components, the PEGylated lipid plays a pivotal role in the stability, biodistribution, and overall efficacy of the formulation. This guide provides a comparative analysis of LNPs containing N,N-Dimethyltetradecylamine, a tertiary amine found in the widely used PEGylated lipid, 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000). We will delve into its performance relative to other alternatives, supported by experimental data, and provide detailed protocols for key experiments.

Performance Comparison of PEGylated Lipids in LNPs

The choice of PEGylated lipid significantly impacts the physicochemical properties and biological performance of LNPs. This compound is a key component of DMG-PEG2000, contributing to its overall properties. The following tables summarize quantitative data from literature, comparing LNPs formulated with DMG-PEG2000 to those with other PEGylated lipids.

Table 1: Physicochemical Characteristics of LNPs with Different PEGylated Lipids

PEGylated LipidIonizable LipidMolar Ratio (Ionizable:Helper:Cholesterol:PEG)Size (nm)PDIEncapsulation Efficiency (%)Reference
DMG-PEG2000SM-10250:10:38.5:1.585-100<0.2>90[1]
DMG-PEG2000ALC-0315Not specified~80<0.2>90[2]
DSPE-PEG2000SM-10250:10:38.5:1.5<100<0.2>90[3]
C16-PEG2000 CeramideSM-10250:10:38.5:1.5Not specifiedNot specifiedNot specified[4]

Table 2: In Vitro Transfection Efficiency of LNPs with Different PEGylated Lipids

PEGylated LipidIonizable LipidCell LineTransfection Efficiency (Relative to control)Reference
DMG-PEG2000SM-102HEK293High[3]
DSPE-PEG2000SM-102HEK293Lower than DMG-PEG2000[3]
DMG-PEG2000ALC-0315HeLaHigh[2]
DSPE-PEG2000ALC-0315HeLaHigher than DMG-PEG2000 (post-nebulization)[2]

Table 3: In Vivo Performance of LNPs with Different PEGylated Lipids

PEGylated LipidIonizable LipidAnimal ModelAdministration RouteIn Vivo Protein ExpressionReference
DMG-PEG2000SM-102MiceIntramuscularHigh
C16-PEG2000 CeramideSM-102MiceIntramuscularLower than DMG-PEG2000 after second dose[4]
DMG-PEG2000Self-synthesizedMiceIntravenousOptimal at 5 mol%[5]
DMG-PEG2000 (1.5 mol%)Self-synthesizedMiceIntravenousLower than 5 mol%[5][6]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following are protocols for key experiments in the evaluation of LNP performance.

LNP Formulation via Microfluidic Mixing

This protocol describes the preparation of LNPs using a microfluidic device, a common method for producing uniform nanoparticles.[4][7]

Materials:

  • Ionizable lipid (e.g., SM-102) in ethanol

  • Helper lipid (e.g., DSPC) in ethanol

  • Cholesterol in ethanol

  • PEGylated lipid (e.g., DMG-PEG2000) in ethanol

  • mRNA in an aqueous buffer (e.g., citrate buffer, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Prepare a lipid stock solution in ethanol by combining the ionizable lipid, helper lipid, cholesterol, and PEGylated lipid at the desired molar ratio (e.g., 50:10:38.5:1.5).[4][7]

  • Prepare an mRNA solution in the aqueous buffer at the desired concentration.

  • Set up the microfluidic mixing device according to the manufacturer's instructions.

  • Load the lipid stock solution and the mRNA solution into separate syringes.

  • Set the flow rate ratio of the aqueous phase to the organic phase (typically 3:1).

  • Initiate mixing. The rapid mixing of the two phases will induce the self-assembly of LNPs, encapsulating the mRNA.

  • Collect the LNP dispersion from the outlet.

  • Dialyze the LNP solution against a suitable buffer (e.g., PBS, pH 7.4) to remove ethanol and unencapsulated mRNA.

Characterization of LNPs

1. Size and Polydispersity Index (PDI) Measurement [1]

  • Method: Dynamic Light Scattering (DLS)

  • Procedure: Dilute a small aliquot of the LNP suspension in an appropriate buffer (e.g., PBS). Measure the hydrodynamic diameter (Z-average) and PDI using a DLS instrument.

2. Zeta Potential Measurement [1]

  • Method: Electrophoretic Light Scattering (ELS)

  • Procedure: Dilute a small aliquot of the LNP suspension in a suitable buffer. Measure the zeta potential to determine the surface charge of the nanoparticles.

3. mRNA Encapsulation Efficiency [7]

  • Method: RiboGreen Assay

  • Procedure:

    • Prepare two sets of LNP samples.

    • In the first set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and measure the total mRNA.

    • The second set remains untreated to measure the amount of unencapsulated (free) mRNA.

    • Add the RiboGreen reagent, which fluoresces upon binding to RNA, to both sets.

    • Measure the fluorescence intensity using a plate reader.

    • Calculate the encapsulation efficiency using the formula: EE (%) = (Total mRNA - Free mRNA) / Total mRNA * 100.

In Vitro Transfection Assay

This protocol outlines the steps to assess the ability of LNPs to deliver functional mRNA into cells, leading to protein expression.[8]

Materials:

  • Cultured cells (e.g., HEK293, HeLa)

  • Cell culture medium

  • mRNA-loaded LNPs

  • Reporter mRNA (e.g., encoding luciferase or GFP)

  • Assay-specific reagents (e.g., luciferase substrate, flow cytometer)

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Dilute the mRNA-loaded LNPs to the desired concentration in cell culture medium.

  • Remove the old medium from the cells and add the LNP-containing medium.

  • Incubate the cells for a specified period (e.g., 24-48 hours).

  • If using a luciferase reporter, lyse the cells and measure the luminescence using a luminometer.

  • If using a GFP reporter, analyze the percentage of fluorescent cells and the mean fluorescence intensity using a flow cytometer or fluorescence microscope.

Visualizing Key Processes

To better understand the mechanisms of LNP-mediated mRNA delivery, the following diagrams illustrate the experimental workflow and the intracellular journey of the nanoparticles.

LNP_Formulation_Workflow cluster_organic Organic Phase (Ethanol) cluster_aqueous Aqueous Phase (Buffer) ionizable Ionizable Lipid mixer Microfluidic Mixing ionizable->mixer helper Helper Lipid helper->mixer chol Cholesterol chol->mixer peg DMG-PEG2000 peg->mixer mrna mRNA mrna->mixer lnp mRNA-LNP Formation mixer->lnp dialysis Dialysis (Buffer Exchange) lnp->dialysis char Characterization (Size, PDI, EE%) dialysis->char

Caption: Workflow for mRNA-LNP formulation and characterization.

LNP_Cellular_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space lnp mRNA-LNP endocytosis Clathrin-Mediated Endocytosis lnp->endocytosis Cellular Uptake early_endo Early Endosome (pH ~6.0-6.5) endocytosis->early_endo late_endo Late Endosome (pH ~5.0-6.0) early_endo->late_endo Maturation escape Endosomal Escape early_endo->escape Protonation of Ionizable Lipid lysosome Lysosome (pH ~4.5-5.0) late_endo->lysosome Fusion late_endo->escape translation mRNA Translation (Ribosome) escape->translation protein Protein Expression translation->protein

Caption: Intracellular pathway of LNP-mediated mRNA delivery.

References

Safety Operating Guide

Proper Disposal Procedures for N,N-Dimethyltetradecylamine

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential, step-by-step procedures for the proper handling and disposal of N,N-Dimethyltetradecylamine (CAS No. 112-75-4). This substance is a hazardous chemical that requires meticulous management to ensure the safety of laboratory personnel and to protect the environment. Adherence to these protocols is critical for compliance with hazardous waste regulations.

I. Immediate Safety and Hazard Information

This compound is classified with several hazards that necessitate careful handling. It is harmful if swallowed, causes skin irritation, and may cause severe skin burns and eye damage.[1][2] Furthermore, it is very toxic to aquatic life.[1][2]

Immediate Actions and Personal Protective Equipment (PPE):

Before handling, ensure you are in a well-ventilated area and equipped with the appropriate PPE to minimize exposure risk.

  • Eye and Face Protection: Wear chemical safety goggles and a faceshield.[3]

  • Hand Protection: Use chemical-resistant protective gloves.[1][4]

  • Skin and Body Protection: Wear a lab coat or other suitable protective clothing to prevent skin contact.[1]

  • Respiratory Protection: In case of insufficient ventilation or fire, use a self-contained breathing apparatus or a respirator with an appropriate filter (e.g., type ABEK EN14387).[1][3]

In case of accidental exposure, follow these first-aid measures:

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water or shower.[1]

  • Eye Contact: Rinse cautiously with water for several minutes.[1][5]

  • Ingestion: Rinse mouth and immediately have the victim drink water (two glasses at most). Consult a physician.[1][4][5]

  • Inhalation: Move the person to fresh air.[1][5]

II. Quantitative Hazard Data

The following table summarizes key quantitative safety data for this compound.

PropertyValueSource
Acute Oral Toxicity LD50 (Rat, female) = 1,320 mg/kg[1]
Flash Point 151 °C (303.8 °F) - closed cup[3]
Density 0.795 g/mL at 20 °C[3]
Hazard Statements H302, H315, H314, H318, H400[1][2]
Storage Class 10 - Combustible liquids[3]

III. Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Disposing of this chemical down the drain or in regular trash is strictly prohibited.[4][6][7]

Step 1: Waste Classification The user of the chemical is responsible for determining if the waste is hazardous according to federal and state regulations.[8][9][10] Given its properties, this compound waste is classified as hazardous due to its toxicity, corrosivity, and environmental hazards.[1][2]

Step 2: Waste Collection and Containment

  • Container: Use a designated, chemically compatible, and leak-proof waste container.

  • Labeling: Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound". Ensure all components of any mixture are listed.

  • Segregation: Do not mix with incompatible materials such as strong oxidizing agents.[1] Keep the container tightly closed to prevent the release of vapors.[4]

Step 3: Storage of Waste Store the sealed waste container in a designated, well-ventilated secondary containment area. This storage location should be cool, dry, and away from sources of heat or ignition.[4]

Step 4: Professional Disposal

  • Engage a Licensed Professional: Arrange for the collection and disposal of the waste through a licensed hazardous waste management company or an approved waste disposal plant.[1][6]

  • Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[8][11] A manifest system will be used to track the waste from its point of generation to its final disposal facility.[10]

IV. Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent harm and environmental contamination.

  • Evacuate and Secure: Evacuate all non-essential personnel from the spill area. Remove all sources of ignition.[4][6]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain Spill: Prevent the spill from spreading or entering drains.[4] For small spills, use an inert, non-combustible absorbent material like sand or vermiculite.

  • Collect Waste: Carefully collect the absorbed material and contaminated items into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Dispose of all cleanup materials as hazardous waste according to the procedures outlined above.

G This compound Disposal Workflow start Disposal of This compound Required ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe is_spill Is there a spill? ppe->is_spill spill_protocol Execute Spill Management Protocol: 1. Evacuate & Secure 2. Contain Spill 3. Collect Absorbent Material is_spill->spill_protocol Yes collect_waste Step 2: Collect Waste in a Labeled, Compatible Container is_spill->collect_waste No spill_protocol->collect_waste Cleanup complete storage Step 3: Store Securely in Designated, Ventilated Area collect_waste->storage disposal_contact Step 4: Arrange Disposal with a Licensed Hazardous Waste Company storage->disposal_contact end_process Waste Disposed in Compliance with Regulations disposal_contact->end_process

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.